TP-064
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-methyl-N-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]-3-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O2/c1-29-15-18-32-16-12-23(13-17-32)27-19-22(11-14-30-27)21-31(2)28(33)24-7-6-10-26(20-24)34-25-8-4-3-5-9-25/h3-11,14,19-20,23,29H,12-13,15-18,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIITYLFSAXKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)C2=NC=CC(=C2)CN(C)C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TP-064: A Deep Dive into its Mechanism of Action as a PRMT4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is a crucial enzyme involved in various cellular processes, including transcriptional regulation, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1] Its overexpression has been implicated in several cancers, making it a promising therapeutic target.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and providing insights into the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of PRMT4 Methyltransferase Activity
The primary mechanism of action of this compound is the direct inhibition of the methyltransferase activity of PRMT4.[1][2][3] this compound binds to PRMT4, as confirmed by differential static light scattering (DSLS), which showed an increase in the aggregation temperature (Tagg) of the protein in the presence of the inhibitor.[1] This binding event obstructs the enzyme's ability to methylate its substrates.
Signaling Pathway Inhibition
This compound disrupts the normal signaling function of PRMT4 by preventing the methylation of its key substrates. This interruption of a critical post-translational modification leads to downstream effects on gene expression and cellular processes.
Caption: Inhibition of PRMT4 signaling pathway by this compound.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant data.
| Target | Assay Type | IC50 Value | Reference |
| PRMT4 (Enzyme Activity) | Methyltransferase Assay | < 10 nM | [1][2][3][4] |
| PRMT6 (Enzyme Activity) | Methyltransferase Assay | 1.3 µM | [5] |
| Other PRMTs (1, 3, 5, 7, 8, 9) | Methyltransferase Assay | > 10 µM | [1] |
Table 1: Biochemical Inhibitory Activity of this compound
| Substrate | Cell Line | IC50 Value | Reference |
| BAF155 (dimethylation) | HEK293 | 340 ± 30 nM | [1][2][3][4] |
| MED12 (dimethylation) | HEK293 | 43 ± 10 nM | [1][2][3][4] |
Table 2: Cellular Substrate Methylation Inhibition by this compound
| Cell Line | Assay Type | Effect | Concentration | Duration | Reference |
| NCI-H929, RPMI8226, MM.1R (Multiple Myeloma) | Proliferation Assay | Growth Inhibition | 10 nM - 10 µM | 6 days | [5] |
| NCI-H929 (Multiple Myeloma) | Cell Cycle Analysis | G1 Phase Arrest | 1 µM | 72 hours | [1][5] |
Table 3: Cellular Effects of this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.
PRMT4 Methyltransferase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PRMT4.
Materials:
-
Recombinant human PRMT4
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Histone H3 peptide (substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT4, and the histone H3 peptide substrate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper and wash to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay (Western Blot)
This experiment assesses the ability of this compound to inhibit the methylation of endogenous PRMT4 substrates within a cellular context.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
TP-064: A Potent and Selective Chemical Probe for Interrogating PRMT4 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in a diverse range of cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[1] PRMT4 catalyzes the methylation of arginine residues on both histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[1] Its established role in various cancers has positioned PRMT4 as a compelling therapeutic target.[2][3] The development of selective chemical probes is paramount to dissecting the complex biology of PRMT4 and validating its therapeutic potential. TP-064 has emerged as a potent, selective, and cell-active chemical probe for PRMT4, enabling detailed investigation of its biological functions.[2][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its use. A closely related but inactive compound, TP-064N, is available as a negative control for cellular studies.[4][5]
Data Presentation
Biochemical and Cellular Activity of this compound
This compound demonstrates potent inhibition of PRMT4's methyltransferase activity in biochemical assays and effectively reduces the methylation of known cellular substrates.[2][4] The following tables summarize the key quantitative data for this compound.
| Biochemical Activity | Value | Reference |
| PRMT4 IC50 | < 10 nM | [2][4][6] |
| Binding Affinity (Kd) | 7.1 ± 1.8 nM | [4][5] |
| Association Rate (kon) | 1.1 ± 0.1 × 10^5 M⁻¹s⁻¹ | [4][5] |
| Dissociation Rate (koff) | 0.7 ± 0.1 × 10⁻³ s⁻¹ | [4][5] |
| Cellular Activity | IC50 Value | Reference |
| MED12 Methylation | 43 nM | [5] |
| BAF155 Methylation | 340 ± 30 nM | [2][4] |
| H3 (1-25) Methylation | < 10 nM |
Selectivity Profile of this compound
A critical feature of a chemical probe is its selectivity. This compound exhibits high selectivity for PRMT4 over other protein methyltransferases.[4][5]
| Target | IC50 (μM) | Reference |
| PRMT4 | < 0.01 | [4] |
| PRMT6 | 1.3 ± 0.4 | [4][7] |
| PRMT8 | 8.1 ± 0.6 | [4] |
| Other PRMTs (1, 3, 5, 7, 9) | > 10 | [4][5] |
| Lysine & DNA Methyltransferases (24 total) | > 10 | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are protocols for key experiments based on published studies.
Biochemical PRMT4 Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PRMT4 in vitro.
Materials:
-
Recombinant human PRMT4
-
Histone H3 (1-25) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter paper
Procedure:
-
Prepare a reaction mixture containing PRMT4 enzyme and the histone H3 peptide substrate in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular Target Engagement Assay (Western Blot)
This protocol details the assessment of this compound's ability to inhibit the methylation of endogenous PRMT4 substrates in a cellular context.[8]
Materials:
-
HEK293 or other suitable cell line
-
This compound and TP-064N (negative control)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-dimethyl-BAF155, anti-total-BAF155, anti-dimethyl-MED12, anti-total-MED12, anti-PRMT4
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-range of this compound or TP-064N for a specified duration (e.g., 48-72 hours).[8][9]
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the methylated and total forms of the target substrates (BAF155 and MED12) and PRMT4 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein levels to the total protein levels.
-
Determine the IC50 value for the inhibition of substrate methylation.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines NCI-H929, RPMI8226)[4]
-
This compound
-
Cell culture medium and reagents
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 6 days).[7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value.
Mandatory Visualizations
PRMT4 Signaling Pathway
Caption: PRMT4 signaling pathway and point of intervention by this compound.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the biochemical and cellular evaluation of this compound.
Logical Relationship of this compound as a Chemical Probe
Caption: Key characteristics establishing this compound as a chemical probe.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. oncotarget.com [oncotarget.com]
The Role of TP-064 in Elucidating CARM1 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[1][2][3][4][5] This post-translational modification plays a pivotal role in a myriad of cellular processes, including transcriptional regulation, DNA damage response, cell cycle progression, and RNA processing.[2][6][7][8] Given its overexpression and oncogenic role in various cancers, such as multiple myeloma and breast cancer, CARM1 has emerged as a promising therapeutic target.[1][3][7][9][10] The development of potent and selective inhibitors is therefore crucial for both dissecting the complex biology of CARM1 and for potential clinical applications. TP-064 is a potent, selective, and cell-active small molecule inhibitor of CARM1 that has become an invaluable chemical probe for studying its function.[1][3][5][9][11] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in CARM1 research, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
This compound: A Potent and Selective CARM1 Inhibitor
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular activity of this compound.
Table 1: In Vitro Potency of this compound Against CARM1
| Parameter | Value | Method | Reference |
| IC50 (Enzymatic) | < 10 nM | Methyltransferase Assay | [1][11][13] |
| Kd | 7.1 ± 1.8 nM | Surface Plasmon Resonance (SPR) | [1][12] |
| kon | 1.1 ± 0.1 × 105 M−1s−1 | Surface Plasmon Resonance (SPR) | [1][12] |
| koff | 0.7 ± 0.1 × 10−3 s−1 | Surface Plasmon Resonance (SPR) | [1][12] |
Table 2: Selectivity Profile of this compound Against Other PRMTs
| PRMT Family Member | IC50 (μM) | Fold Selectivity vs. CARM1 | Reference |
| PRMT1 | > 10 | > 1000x | [1][12] |
| PRMT3 | > 10 | > 1000x | [1][12] |
| PRMT5 | > 10 | > 1000x | [1][12] |
| PRMT6 | 1.3 ± 0.4 | ~130x | [1][13] |
| PRMT7 | > 10 | > 1000x | [1][12] |
| PRMT8 | 8.1 ± 0.6 | ~810x | [1] |
| PRMT9 | > 10 | > 1000x | [1][12] |
Table 3: Cellular Activity of this compound
| Cellular Substrate/Process | IC50 | Cell Line | Method | Reference |
| BAF155 Dimethylation | 340 ± 30 nM | HEK293 | Western Blot | [1] |
| MED12 Dimethylation | 43 ± 10 nM | HEK293 | Western Blot | [1][13] |
| Cell Proliferation (NCI-H929) | Growth Inhibition | Multiple Myeloma | Cell Viability Assay | [1] |
| Cell Proliferation (RPMI8226) | Growth Inhibition | Multiple Myeloma | Cell Viability Assay | [1] |
| Cell Cycle Arrest | G1 Phase Arrest | NCI-H929 | Flow Cytometry | [1][13] |
Mechanism of Action of this compound
This compound inhibits the methyltransferase activity of CARM1. Surface plasmon resonance (SPR) analysis has revealed that the binding of this compound to CARM1 is dependent on the presence of the methyl donor S-adenosyl methionine (SAM).[1][12] This suggests that this compound may bind to the SAM-bound conformation of the enzyme, thereby preventing the transfer of the methyl group to its substrates.
CARM1 Signaling Pathways and the Impact of this compound
CARM1 is implicated in various signaling pathways that are crucial for cellular homeostasis and are often dysregulated in cancer. By inhibiting CARM1's methyltransferase activity, this compound serves as a powerful tool to dissect these pathways.
One of the well-characterized roles of CARM1 is in the DNA damage response. Upon genotoxic stress, CARM1 can methylate various proteins, including histone H3 and the coactivator p300, leading to the activation of genes involved in cell cycle arrest, such as p21, allowing time for DNA repair.[6] this compound can be utilized to investigate the specific contributions of CARM1's methyltransferase activity to this process.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carm1 coactivator-associated arginine methyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
- 13. medchemexpress.com [medchemexpress.com]
The Selectivity Profile of TP-064 Against Other PRMTs: An In-depth Technical Guide
Introduction
TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a key enzyme involved in various biological processes, and its overexpression has been linked to several types of cancer, making it a significant therapeutic target.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against other PRMTs and various other methyltransferases, details the experimental protocols used for these determinations, and visualizes key experimental workflows and biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Quantitative Selectivity Profile of this compound
The inhibitory activity of this compound was assessed against a panel of human PRMTs and other methyltransferases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 Value | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | < 10 nM | - |
| PRMT6 | 1.3 ± 0.4 µM | > 130-fold |
| PRMT8 | 8.1 ± 0.6 µM | > 810-fold |
| PRMT1 | > 10 µM | > 1000-fold |
| PRMT3 | > 10 µM | > 1000-fold |
| PRMT5 | > 10 µM | > 1000-fold |
| PRMT7 | > 10 µM | > 1000-fold |
| PRMT9 | > 10 µM | > 1000-fold |
| 24 Other PKMTs & DNMTs | > 10 µM | > 1000-fold |
Data sourced from Nakayama et al., 2018.[3]
This compound demonstrates high selectivity for PRMT4 over other PRMT family members.[3] Notably, it was inactive against most other PRMTs, with IC50 values exceeding 10 µM.[3] The most closely related PRMT, PRMT6, was inhibited with an IC50 of 1.3 µM, indicating a selectivity of over 100-fold for PRMT4.[3] Furthermore, this compound showed no significant activity against a panel of 24 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[3]
In cell-based assays using multiple myeloma cell lines, this compound inhibited the methylation of known PRMT4 substrates, BAF155 and MED12, with IC50 values of 340 ± 30 nM and 43 ± 10 nM, respectively.[1][2][3]
Experimental Protocols
Biochemical Selectivity Assays
The in vitro inhibitory activity of this compound against a panel of methyltransferases was determined using radiometric or fluorescence-based assays. A general workflow for such an assay is as follows:
-
Enzyme and Substrate Preparation : Recombinant human PRMT enzymes and their respective peptide or protein substrates are purified. The cofactor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM), is used as the methyl donor.
-
Reaction Mixture : The enzymatic reaction is typically carried out in a buffer solution containing the PRMT enzyme, its substrate, [3H]-SAM, and varying concentrations of the inhibitor (this compound).
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the methylation reaction to proceed.
-
Quenching and Detection : The reaction is stopped, and the amount of methylated product is quantified. In radiometric assays, this often involves capturing the radiolabeled methylated substrate on a filter and measuring the radioactivity using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.
The selectivity of this compound was evaluated against all known human PRMTs, with the exception of PRMT2.[3] The mechanism of action was further investigated by determining the IC50 values of this compound at various concentrations of the cofactor SAM and the substrate peptide.[3]
Cell-Based Assays
-
Cell Culture : A panel of multiple myeloma (MM) cell lines was cultured under standard conditions.[3]
-
Proliferation Assay : To determine the anti-proliferative effects of this compound, MM cells were treated with various concentrations of the compound for several days. Cell viability was assessed using the CellTiter-Glo assay, which measures ATP levels as an indicator of metabolically active cells.[3]
-
Target Engagement Assay (Western Blot) : To confirm that this compound inhibits PRMT4 activity within cells, MM cells were treated with the inhibitor. Whole-cell extracts were then prepared and analyzed by Western blotting using antibodies specific for asymmetrically dimethylated arginine on PRMT4 substrates like BAF155.[3]
-
Cell Cycle Analysis : MM cells were treated with this compound, and the cell cycle distribution was analyzed by flow cytometry after staining the cells with a DNA-intercalating dye. This method allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[3]
Visualizations
Caption: Workflow for determining the IC50 of this compound against PRMTs.
Caption: this compound inhibits PRMT4, leading to G1 cell cycle arrest.
Conclusion
The data clearly demonstrate that this compound is a highly potent and selective inhibitor of PRMT4. Its selectivity of over 100-fold against its most closely related homolog, PRMT6, and its lack of activity against a broad range of other methyltransferases underscore its utility as a specific chemical probe for studying the biological functions of PRMT4.[3][4] The cellular activity of this compound, evidenced by the inhibition of substrate methylation and the induction of G1 cell cycle arrest in multiple myeloma cell lines, further validates its potential as a therapeutic agent targeting PRMT4-dependent cancers.[1][2][3] The availability of this compound and its inactive analog, TP-064N, provides valuable tools for the continued investigation of PRMT4 pharmacology in both normal physiology and disease states.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
Understanding the Cellular Dynamics of TP-064: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanism of action of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways to facilitate a deeper understanding of this compound for research and development purposes.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound against its primary target, PRMT4/CARM1, and its effects on cellular substrates.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Component | IC₅₀ | Reference |
| PRMT4 (CARM1) | Methylation of H3 (1-25) | < 10 nM | [1][2][3][4] |
| PRMT4 (CARM1) | — | < 10 nM | [5] |
Table 2: Cellular Inhibitory Activity of this compound
| Substrate | Cell Line | IC₅₀ | Reference |
| MED12 | Not specified | 43 nM | [2][4] |
| BAF155 | Not specified | 340 ± 30 nM | [1][5] |
| MED12 | Not specified | 43 ± 10 nM | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Cell Plating: Plate cells in tissue culture plates at a suitable density.
-
Compound Addition: Add this compound at various concentrations to the plated cells. A DMSO control should be included.
-
Incubation: Incubate the cells for a specified period (e.g., 3 to 6 days).[1][6]
-
Lysis and Luminescence Measurement:
-
Data Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated cells. IC₅₀ values can be determined using nonlinear regression analysis.[1]
Western Blotting for Substrate Methylation
This method is employed to determine the effect of this compound on the methylation of its cellular substrates.
-
Cell Treatment: Treat cells (e.g., NCI-H929, KMS-27, U266B1) with varying concentrations of this compound or a negative control (TP-064N) for a designated time (e.g., 72 hours).[1]
-
Cell Lysis: Prepare cell lysates using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the methylated substrate (e.g., dimethyl-BAF155) and total protein as a loading control.[1]
-
Wash and incubate with appropriate secondary antibodies.
-
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Surface Plasmon Resonance (SPR) Analysis
SPR analysis is utilized to confirm the binding kinetics of this compound to PRMT4.
-
Buffer Preparation: Use an HBS-EP buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20) containing 5% DMSO and 50 μM S-adenosyl-L-methionine (SAM) or S-adenosyl-homocysteine (SAH).[1][7]
-
Compound Preparation: Prepare serial dilutions of this compound (e.g., 7.8, 31.3, 125, 500 nM).[1]
-
Kinetic Analysis:
-
Perform single-cycle kinetics at 20°C.
-
Set the association (on-time) to 180 seconds and the dissociation (off-time) to 300 seconds with a flow rate of 100 μl/min.[1]
-
-
Regeneration: To ensure complete dissociation between cycles, flow HBS-EP buffer with 5% DMSO (without SAH) for 300 seconds at 50 μl/min, followed by two blank cycles.[1]
-
Data Fitting: Fit the sensorgram data to a kinetic model to determine binding constants.[1]
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound induces G1 cell cycle arrest by inhibiting PRMT4.
Caption: this compound impairs autophagy by suppressing PRMT4-mediated histone methylation.
Caption: A general experimental workflow for characterizing the cellular effects of this compound.
Cellular Uptake and Subcellular Distribution
While this compound is described as a "cell-active" chemical probe, specific quantitative data regarding its cellular uptake mechanisms (e.g., passive diffusion vs. active transport) and its precise subcellular concentrations (e.g., nuclear vs. cytoplasmic) are not extensively detailed in the available literature.[6] However, its demonstrated effects on both nuclear (histone methylation) and cytoplasmic substrates indicate that this compound effectively crosses the cell membrane and distributes to both cellular compartments.[7] The prodrug property of some PRMT4 inhibitors allows for ready cellular uptake, though this has not been explicitly stated for this compound.[8] Further research is required to fully elucidate the pharmacokinetics of this compound at the cellular level.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 7. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
In Vitro Enzymatic Assays for Determining TP-064 Potency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assays used to characterize the potency and selectivity of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This document details the methodologies for key experiments, presents quantitative data in a structured format, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: PRMT4
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PRMT4[1][2][3]. PRMT4 is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins[4]. Dysregulation of PRMT4 activity has been implicated in several cancers, making it an attractive therapeutic target[2]. This compound acts as a non-competitive inhibitor with respect to both the SAM cofactor and the peptide substrate[5].
Quantitative Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified against PRMT4 and its cellular substrates, demonstrating its high potency. Furthermore, its selectivity has been assessed against other protein methyltransferases.
| Target Enzyme/Substrate | IC50 Value | Notes |
| PRMT4 (CARM1) | < 10 nM | In vitro enzymatic assay with histone H3 peptide substrate[1][3][6][7][8][9][10]. |
| Methylation of MED12 | 43 nM | Cellular assay measuring the inhibition of methylation of the Mediator complex subunit 12[1][3][5][6][7][8][9][11]. |
| Methylation of BAF155 | 340 nM | Cellular assay measuring the inhibition of methylation of the BRG1-associated factor 155[1][3][5][8][9][10]. |
| PRMT6 | 1.3 µM | Demonstrates selectivity over other PRMT family members[8][9][10]. |
PRMT4 Signaling Pathway and Mechanism of Action of this compound
PRMT4 is a key transcriptional coactivator. It is recruited to chromatin by transcription factors, where it methylates arginine residues on histone H3 (specifically H3R17 and H3R26) and other proteins involved in transcriptional regulation. This methylation event leads to the recruitment of other coactivators and the initiation of gene transcription. This compound inhibits the methyltransferase activity of PRMT4, thereby preventing the methylation of its substrates and subsequently blocking the downstream transcriptional activation.
Experimental Protocols for In Vitro Enzymatic Assays
Several assay formats can be employed to determine the in vitro potency of this compound against PRMT4. The following are detailed protocols for commonly used methods.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a highly sensitive, no-wash immunoassay that measures the methylation of a biotinylated histone H3-derived peptide by PRMT4.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.[1]
-
PRMT4 Enzyme: Dilute recombinant human PRMT4 in Assay Buffer to a 4X working concentration (e.g., 40 nM for a final concentration of 10 nM).
-
This compound: Prepare a 2X serial dilution of this compound in Assay Buffer.
-
Substrate/SAM Mix: Prepare a 4X solution of biotinylated histone H3 (21-44) peptide and S-adenosyl-L-methionine (SAM) in Assay Buffer. Final concentrations are typically around 10 nM for the peptide and 2 µM for SAM.[1]
-
AlphaLISA Acceptor Beads: Dilute anti-methylated substrate antibody-conjugated Acceptor beads in 1X Epigenetics Buffer 1 to a 5X working concentration.
-
Streptavidin Donor Beads: Dilute Streptavidin-coated Donor beads in 1X Epigenetics Buffer 1 to a 2.5X working concentration in subdued light.
-
-
Assay Procedure (384-well OptiPlate):
-
Add 5 µL of 2X this compound or vehicle control to the wells.
-
Add 2.5 µL of 4X PRMT4 enzyme solution and incubate for 10 minutes at room temperature.[1]
-
Initiate the enzymatic reaction by adding 2.5 µL of the 4X substrate/SAM mix.
-
Cover the plate and incubate for 60 minutes at room temperature.[1]
-
Stop the reaction by adding 5 µL of 5X AlphaLISA Acceptor Beads.[1]
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of 2.5X Streptavidin Donor Beads under subdued light.[1]
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.[1]
-
Read the plate on an EnVision or EnSpire plate reader in Alpha mode.
-
LC-MS/MS-Based Direct Assay
This method offers direct detection and quantification of the methylated peptide substrate, providing high specificity and sensitivity.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Enzyme Buffer: 20 mM Tris buffer (pH 8), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.[12]
-
PRMT4 Enzyme: Prepare PRMT4 in Enzyme Buffer (e.g., final concentration of 286 nM).[12]
-
This compound: Prepare serial dilutions in the appropriate solvent (e.g., DMSO) and then dilute in Enzyme Buffer.
-
Substrate: Use a peptide substrate such as one derived from poly(A)-binding protein 1 (PABP1) (e.g., PABP1⁴⁵⁶⁻⁴⁶⁶). Prepare a stock solution.[5][12]
-
Cofactor: Prepare a stock solution of S-adenosyl-L-methionine (AdoMet/SAM).[12]
-
Quenching Solution: 0.1% formic acid in water.
-
Internal Standard: A stable isotope-labeled version of the methylated product peptide (e.g., hexadeuteromethylated PABP1 peptide).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate 20 µL of PRMT4 enzyme with 10 µL of this compound solution for 15 minutes at room temperature.[5][12]
-
Initiate the reaction by adding 10 µL of a mixture of the PABP1 peptide substrate and SAM. Final concentrations should be near their Km values (e.g., 12 µM for the peptide and 10 µM for SAM).[12][13]
-
Incubate the reaction mixture for 2 hours at room temperature.[5][12]
-
Quench the reaction by adding 10 µL of 0.1% formic acid solution.[5][12]
-
Add 40 µL of the deuterated internal standard (e.g., 100 nM).
-
Centrifuge the plate for 5 minutes at 3000 rpm.[5]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
The methylated and internal standard peptides are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).[5][12]
-
Radioactive Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto a peptide or protein substrate.
Workflow Diagram:
Detailed Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, and 0.002% Tween-20.[14]
-
PRMT4 Enzyme: Dilute PRMT4 in Reaction Buffer (e.g., final concentration of 0.25 nM).[14]
-
This compound: Prepare serial dilutions.
-
Substrate: Biotinylated peptide substrate (e.g., 250 nM final concentration).[14]
-
Radiolabeled Cofactor: [³H]-S-adenosyl-methionine ([³H]-SAM) (e.g., 30 nM final concentration).[14]
-
Quench Solution: 300 µM unlabeled SAM.[14]
-
-
Assay Procedure:
-
Pre-incubate PRMT4 with this compound for 30 minutes at room temperature.[14]
-
Initiate the reaction by adding the peptide substrate and [³H]-SAM.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the quench solution.[14]
-
Spot the reaction mixture onto filter paper (e.g., phosphocellulose or SAM²® Biotin Capture Membrane).
-
Wash the filter paper extensively with wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter paper.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Conclusion
The in vitro enzymatic assays described in this guide provide robust and reliable methods for determining the potency and mechanism of action of PRMT4 inhibitors like this compound. The choice of assay depends on the available instrumentation, desired throughput, and the specific questions being addressed. The AlphaLISA and LC-MS/MS-based assays offer high-throughput and sensitive non-radioactive alternatives to the traditional filter binding assays. The data generated from these assays are crucial for the characterization and development of novel therapeutic agents targeting PRMT4.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. oncotarget.com [oncotarget.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of TP-064 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3] PRMT4 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[4] Its overexpression has been implicated in several cancers, making it a promising therapeutic target.[2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound in oncology, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its activity.
Introduction to this compound
This compound is a cell-active chemical probe that demonstrates high potency and selectivity for PRMT4.[1][2] It was identified through high-throughput screening and subsequent chemical optimization.[2] this compound serves as a valuable tool for investigating the biological functions of PRMT4 and for validating its potential as a therapeutic target in oncology.[1][2][3] A structurally similar but inactive analog, TP-064N, is often used as a negative control in experiments.[1]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly inhibiting the methyltransferase activity of PRMT4.[1][2] PRMT4 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on its substrate proteins.[2] By blocking this activity, this compound prevents the methylation of key PRMT4 substrates, thereby modulating downstream cellular processes.
Key Substrates and Signaling Pathway
Key substrates of PRMT4 include BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12).[1][2] The methylation of these and other proteins by PRMT4 is involved in the regulation of gene expression. Inhibition of PRMT4 by this compound leads to a reduction in the asymmetric dimethylation of these substrates.[4] This disruption of normal methylation patterns can affect the expression of genes involved in cell cycle progression. In multiple myeloma (MM) cells, this ultimately leads to an arrest in the G1 phase of the cell cycle.[1][2] There is also evidence to suggest a potential involvement of the p53 signaling pathway in the cellular response to PRMT4 inhibition.[1]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 vs. PRMT4 | < 10 nM | Biochemical Methyltransferase Assay | [1][2] |
| IC50 for BAF155 methylation | 340 ± 30 nM | Cellular Assay (HEK293 cells) | [1][2] |
| IC50 for MED12 methylation | 43 ± 10 nM | Cellular Assay (HEK293 cells) | [1][2] |
Table 1: In Vitro and Cellular Inhibitory Activity of this compound
| Multiple Myeloma Cell Line | IC50 (µM) for Growth Inhibition | Reference |
| NCI-H929 | ~1.5 | [1] |
| RPMI8226 | ~2.0 | [1] |
| MM.1S | ~2.5 | [1] |
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines (Note: IC50 values are approximated from graphical data presented in the cited literature).
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on standard laboratory procedures and information from published studies on this compound.
PRMT4 Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PRMT4 in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Dilute recombinant human PRMT4 enzyme to the desired concentration in assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of S-(5′-Adenosyl)-L-methionine (SAM) and biotinylated histone H3 peptide substrate in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound dilutions or vehicle control to the wells.
-
Add 2.5 µL of the diluted PRMT4 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of the SAM/histone H3 peptide mix.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection (AlphaLISA):
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an EnVision or similar plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed multiple myeloma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells (e.g., 100 µL to achieve the final concentration). Include vehicle-only wells as a control.
-
Incubate the plate for the desired duration (e.g., 3 to 6 days).[1]
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value for growth inhibition.
-
Western Blotting for PRMT4 Substrate Methylation
This method is used to assess the in-cell activity of this compound by measuring the methylation status of its target substrates.
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., HEK293 or multiple myeloma cell lines) with various concentrations of this compound for a specified time (e.g., 48-72 hours).[4]
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against asymmetrically dimethylated BAF155 or MED12, and antibodies for total BAF155, MED12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the methylated protein signal to the total protein signal for each substrate.
-
Cell Cycle Analysis
This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.
Protocol (using Propidium Iodide Staining and Flow Cytometry):
-
Cell Treatment and Harvesting:
-
Treat multiple myeloma cells with this compound or vehicle control for the desired time.
-
Harvest the cells by centrifugation.
-
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice for at least 2 hours or store at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and generate a DNA content histogram.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate for the treatment of cancers with a dependency on PRMT4 activity, such as certain subtypes of multiple myeloma.[1][2] Its high potency and selectivity allow for the specific interrogation of PRMT4's role in cancer biology. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PRMT4 inhibitors in preclinical oncology research. Further studies are warranted to explore the full therapeutic potential of this compound, including its use in combination therapies and the identification of predictive biomarkers for patient selection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Discovery and Development of TP-064: A Potent and Selective PRMT4 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage response. Its role as a transcriptional coactivator for nuclear receptors and other transcription factors has implicated it in the pathogenesis of several cancers, making it an attractive therapeutic target. This technical guide details the discovery, development, and preclinical characterization of TP-064, a potent and selective small molecule inhibitor of PRMT4. This compound was identified through high-throughput screening and subsequent chemical optimization as a valuable chemical probe to investigate the biological functions of PRMT4 and to explore its therapeutic potential, particularly in multiple myeloma.[1]
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the enzymatic activity of PRMT4. Co-crystallization studies have revealed that this compound binds to the substrate-binding site of PRMT4, adjacent to the cofactor S-adenosyl-L-methionine (SAM).[1] This binding mode suggests a non-competitive mechanism of inhibition with respect to both the methyl donor SAM and the peptide substrate. By occupying the substrate-binding pocket, this compound prevents the methylation of key PRMT4 substrates, thereby modulating downstream signaling pathways. In the context of multiple myeloma, inhibition of PRMT4 by this compound leads to a G1 phase cell cycle arrest and a reduction in cell proliferation.[1] This is believed to occur, at least in part, through the activation of the p53 signaling pathway.[2]
Preclinical Data
The preclinical development of this compound has been supported by a comprehensive set of in vitro and cellular assays demonstrating its potency, selectivity, and mechanism of action.
Biochemical and Cellular Activity
This compound is a highly potent inhibitor of PRMT4's methyltransferase activity. In biochemical assays, it exhibits an IC50 of less than 10 nM.[1] This potency translates to the cellular level, where this compound effectively inhibits the methylation of known PRMT4 substrates.
| Assay Type | Target/Substrate | Metric | Value | Reference |
| Biochemical | PRMT4 | IC50 | < 10 nM | [1] |
| Cellular | BAF155 Dimethylation | IC50 | 340 ± 30 nM | [1] |
| Cellular | MED12 Dimethylation | IC50 | 43 ± 10 nM | [1] |
Selectivity Profile
A critical aspect of a chemical probe's utility is its selectivity. This compound has been profiled against a panel of other protein arginine methyltransferases and has demonstrated high selectivity for PRMT4. A closely related analog, TP-064N, serves as a negative control as it is inactive against PRMT4 and other methyltransferases.[1]
| Enzyme | Metric | Value | Reference |
| PRMT1 | IC50 | > 10 µM | [1] |
| PRMT3 | IC50 | > 10 µM | [1] |
| PRMT5 | IC50 | > 10 µM | [1] |
| PRMT6 | IC50 | 1.3 µM | [3] |
| PRMT7 | IC50 | > 10 µM | [1] |
| PRMT8 | IC50 | > 10 µM | [1] |
| PRMT9 | IC50 | > 10 µM | [1] |
| Panel of 24 other methyltransferases | % Inhibition @ 10 µM | No significant inhibition | [1] |
Cellular Effects in Multiple Myeloma
This compound has shown significant anti-proliferative effects in a subset of multiple myeloma cell lines. This activity is correlated with the induction of G1 cell cycle arrest.
| Cell Line | Metric | Value | Reference |
| NCI-H929 | GI50 | 0.2 µM | [1] |
| RPMI-8226 | GI50 | 0.8 µM | [1] |
| MM.1S | GI50 | > 10 µM | [1] |
| U266B1 | GI50 | > 10 µM | [1] |
| NCI-H929 | Cell Cycle Effect | G1 Arrest | [1] |
Pharmacokinetics and In Vivo Efficacy
As of the latest available data, specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) studies for this compound have not been published. Similarly, while this compound has been used in in vivo studies for other indications, detailed in vivo efficacy studies in multiple myeloma xenograft models have not been reported in the public domain. However, another potent and selective PRMT4 inhibitor, EZM2302, has demonstrated in vivo anti-tumor activity in a multiple myeloma xenograft model, suggesting the therapeutic potential of targeting PRMT4 in this malignancy.[2]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes involved in the study of this compound, the following diagrams have been generated using the DOT language.
References
The Impact of TP-064 on Cellular Differentiation and Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-064 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). While extensively studied in the context of oncology, particularly for its anti-proliferative effects in multiple myeloma, the influence of this compound on fundamental biological processes such as cellular differentiation and development is an emerging area of significant interest. This technical guide synthesizes the current understanding of the role of CARM1 in key developmental pathways and extrapolates the likely effects of its inhibition by this compound. We provide an in-depth analysis of its mechanism of action, summarize key quantitative data, present detailed experimental protocols for assessing its impact on differentiation, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction to this compound and CARM1
This compound is a cell-active chemical probe that inhibits the methyltransferase activity of CARM1 with high potency (IC50 < 10 nM) and selectivity over other PRMT family members.[1][2][3] CARM1 is a Type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[1][3] This post-translational modification plays a crucial role in the regulation of gene transcription, RNA splicing, and signal transduction, thereby influencing a wide array of cellular processes, including cell cycle progression and differentiation.[4] this compound's mechanism of action involves the inhibition of this methyltransferase activity, leading to a reduction in the methylation of CARM1 substrates.[1][3]
Effects of CARM1 Inhibition on Key Differentiation Lineages
While direct studies utilizing this compound in differentiation models are emerging, a substantial body of evidence from studies involving CARM1 knockout, knockdown, or other inhibitors provides a strong foundation for predicting its effects.
Adipogenesis
CARM1 plays a significant role in adipocyte differentiation. It acts as a coactivator for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis. Inhibition of CARM1 would be expected to impair adipocyte differentiation.
Quantitative Data Summary: CARM1 Inhibition and Adipogenesis
| Parameter | Effect of CARM1 Knockdown/Inhibition | Reference |
| Adipocyte Differentiation | Decreased | [5] |
| Lipid Accumulation (Oil Red O Staining) | Reduced | [5] |
| Expression of Adipogenic Markers (e.g., PPARγ, aP2) | Downregulated | [5] |
Osteogenesis
The role of CARM1 in osteogenesis is complex, with evidence suggesting it promotes osteoblastic differentiation. Studies have shown that CARM1 deficiency in bone marrow mesenchymal stem cells inhibits osteoblastic differentiation and mineralization.[6] Therefore, treatment with this compound is anticipated to impede bone formation.
Quantitative Data Summary: CARM1 Inhibition and Osteogenesis
| Parameter | Effect of CARM1 Knockout | Reference |
| Osteoblastic Differentiation | Inhibited | [6] |
| Mineralization (Alizarin Red S Staining) | Decreased | [6] |
| Expression of Osteogenic Markers (e.g., ALP, Runx2) | Downregulated | [6] |
| Bone Mineral Density (in vivo) | Reduced | [6] |
| Trabecular Bone Volume (in vivo) | Reduced | [6] |
Myogenesis
CARM1 is essential for skeletal muscle differentiation. It functions as a transcriptional coactivator for the Myocyte Enhancer Factor-2 (MEF2) family of transcription factors, which are critical for myogenic gene expression. Inhibition of CARM1 has been shown to abrogate the expression of key myogenic transcription factors and inhibit differentiation.[7] A study utilizing a CARM1 inhibitor, EZM2302, in mice showed impaired exercise capacity, particularly in males, without affecting muscle mass.[8] Another study using this compound in a model of high glucose-induced muscle atrophy in L6 myotubes showed that this compound could attenuate the expression of atrophy markers.[9]
Quantitative Data Summary: CARM1 Inhibition and Myogenesis
| Parameter | Effect of CARM1 Inhibition | Reference |
| Myogenic Differentiation | Inhibited | [7] |
| Expression of Myogenic Markers (e.g., Myogenin, MEF2) | Downregulated | [7] |
| Exercise Capacity (in vivo, EZM2302) | Decreased (male mice) | [8] |
| Atrogin-1 Expression (in vitro, this compound) | Attenuated (in high glucose) | [9] |
| MuRF1 Expression (in vitro, this compound) | Attenuated (in high glucose) | [9] |
Embryonic Stem Cell Differentiation and Development
CARM1 plays a critical role in early embryonic development and the maintenance of pluripotency in embryonic stem cells (ESCs). It has been shown to be required for proper differentiation of pulmonary epithelial cells.[10] In ESCs, CARM1 helps maintain the expression of pluripotency factors. While PRMT5 has been shown to be critical for human ESC proliferation but not pluripotency, the precise role of CARM1 inhibition by this compound in human ESCs warrants further investigation.[11]
Quantitative Data Summary: CARM1 in Embryonic Development
| Parameter | Effect of CARM1 Knockout | Reference |
| Pulmonary Epithelial Cell Proliferation | Increased | [10] |
| Alveolar Type II Cell Differentiation | Immature | [10] |
| Alveolar Type I Cell Differentiation | Absent | [10] |
Signaling Pathways Modulated by CARM1 Inhibition
The effects of this compound on cellular differentiation are mediated through its impact on key signaling pathways.
PPARγ Signaling in Adipogenesis
CARM1 enhances PPARγ-mediated transcription of genes involved in adipocyte differentiation. Inhibition by this compound would disrupt this coactivation, leading to reduced expression of adipogenic target genes.
MEF2 Signaling in Myogenesis
CARM1 coactivates MEF2 transcription factors to drive the expression of muscle-specific genes. This compound-mediated inhibition of CARM1 would be expected to suppress MEF2-dependent myogenic gene activation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on cellular differentiation.
Adipocyte Differentiation and Staining
This workflow outlines the induction of adipogenesis and subsequent visualization of lipid accumulation.
Oil Red O Staining Protocol:
-
Preparation of Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of isopropanol. Stir overnight and filter. Store at room temperature.[12]
-
Preparation of Oil Red O Working Solution: Mix 6 parts of Oil Red O stock solution with 4 parts of distilled water. Let the solution sit at room temperature for 20 minutes and then filter.[12]
-
Cell Fixation: After the differentiation period, wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 10% formalin for at least 1 hour.[12]
-
Staining: Wash the fixed cells with 60% isopropanol and allow them to dry completely. Add the Oil Red O working solution and incubate for 10 minutes.[12]
-
Washing and Visualization: Remove the staining solution and wash the cells with water multiple times. Visualize the red lipid droplets under a microscope.[12]
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 500 nm.[12]
Osteoblast Differentiation and Staining
This workflow describes the induction of osteogenesis and the detection of calcium deposition.
Alizarin Red S Staining Protocol:
-
Preparation of Alizarin Red S Solution (2%): Dissolve 2 g of Alizarin Red S powder in 100 mL of distilled water. Adjust the pH to 4.1-4.3 with ammonium hydroxide.[13]
-
Cell Fixation: Following the differentiation period, wash the cells with PBS and fix with 10% formalin for 1 hour at room temperature.[13]
-
Staining: Wash the fixed cells twice with distilled water. Add the Alizarin Red S solution and incubate for 45 minutes at room temperature in the dark.[14]
-
Washing and Visualization: Aspirate the staining solution and wash the cells with PBS until the wash solution is clear. Visualize the orange-red calcium deposits under a microscope.[14]
Myogenic Differentiation and Immunofluorescence
This protocol details the induction of myogenesis and the immunodetection of muscle-specific proteins.
Immunofluorescence Protocol for Myogenic Markers (e.g., Myosin Heavy Chain - MHC):
-
Cell Fixation: After inducing differentiation, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[15]
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[15]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the myogenic marker (e.g., anti-MHC) diluted in 1% BSA in PBS overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.[15]
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips with an appropriate mounting medium.[15]
-
Visualization: Visualize the stained cells using a fluorescence microscope.[15]
Embryonic Stem Cell Pluripotency Assessment
Alkaline phosphatase (AP) is a common marker for undifferentiated pluripotent stem cells.
Alkaline Phosphatase Staining Protocol:
-
Cell Fixation: Wash the ESC colonies with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde or a citrate-acetone-formaldehyde solution) for 15 minutes.[16]
-
Staining: Wash the fixed cells with PBS and incubate with an AP substrate solution (e.g., containing Fast Red TR and Naphthol AS-MX phosphate) according to the manufacturer's instructions, typically for 15-30 minutes at room temperature in the dark.[16][17]
-
Washing and Visualization: Stop the reaction by washing with PBS. Undifferentiated colonies will stain red or purple.[16]
Conclusion and Future Directions
The potent and selective CARM1 inhibitor this compound holds significant potential as a tool to investigate the intricate roles of arginine methylation in cellular differentiation and development. Based on the established functions of CARM1, it is anticipated that this compound will modulate key developmental processes, including adipogenesis, osteogenesis, and myogenesis. Further research employing this compound in these differentiation models is crucial to validate these predictions and to elucidate the precise molecular mechanisms involved. Such studies will not only enhance our fundamental understanding of developmental biology but may also open new avenues for therapeutic interventions in regenerative medicine and developmental disorders. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on the investigation of this compound's impact on cellular differentiation and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 deficiency inhibits osteoblastic differentiation of bone marrow mesenchymal stem cells and delays osteogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine methyltransferases PRMT1, PRMT4/CARM1 and PRMT5 have distinct functions in control of osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells | Development | The Company of Biologists [journals.biologists.com]
- 11. PRMT5 is Required for Human Embryonic Stem Cell Proliferation But Not Pluripotency [escholarship.org]
- 12. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Alkaline Phosphatase Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. sciencellonline.com [sciencellonline.com]
Investigating the pharmacodynamics of TP-064 in preclinical models
This technical guide provides an in-depth overview of the preclinical pharmacodynamics of TP-064, a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The data herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PRMT4 inhibition.
Introduction
This compound has emerged as a critical chemical probe for elucidating the biological functions of PRMT4 and for validating it as a therapeutic target in various diseases, notably multiple myeloma.[1][2][3] This document summarizes the key pharmacodynamic properties of this compound in preclinical models, including its mechanism of action, potency, selectivity, and cellular effects. Detailed experimental protocols for key assays are also provided to facilitate the replication and extension of these findings.
Mechanism of Action
This compound is a potent and selective inhibitor of the methyltransferase activity of PRMT4.[1][4][5] By binding to PRMT4, this compound prevents the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins.[4] This inhibition of substrate methylation is the primary mechanism through which this compound exerts its biological effects. A negative control compound, TP-064N, which has a similar chemical structure but is inactive against PRMT4, is often used in experiments to confirm that the observed effects are due to PRMT4 inhibition.[1][4]
Quantitative Pharmacodynamic Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| PRMT4 | Methyltransferase Activity | < 10 nM | [1][4][5] |
| H3 (1-25) Methylation | Cellular Assay | < 10 nM | [6] |
| MED12 Methylation | Cellular Assay | 43 ± 10 nM | [1][4][5] |
| BAF155 Methylation | Cellular Assay | 340 ± 30 nM | [1][4][5] |
Table 2: Selectivity of this compound Against Other Methyltransferases
| Enzyme | IC50 (μM) | Selectivity Fold (> PRMT4) | Reference |
| PRMT1 | > 10 | > 1000 | [4] |
| PRMT3 | > 10 | > 1000 | [4] |
| PRMT5 | > 10 | > 1000 | [4] |
| PRMT6 | 1.3 ± 0.4 | ~130 | [4] |
| PRMT7 | > 10 | > 1000 | [4] |
| PRMT8 | 8.1 ± 0.6 | ~810 | [4] |
| PRMT9 | > 10 | > 1000 | [4] |
| Other Lysine and DNA Methyltransferases (24 total) | > 10 | > 1000 | [4] |
Table 3: Cellular Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | Effect | Endpoint | Reference |
| NCI-H929 | Growth Inhibition | Cell Viability | [4] |
| RPMI8226 | Growth Inhibition | Cell Viability | [4] |
| MM.1R | Growth Inhibition | Cell Viability | [4] |
| NCI-H929 | G1 Cell Cycle Arrest | Flow Cytometry | [1][4][5] |
Signaling Pathway
The anti-proliferative effects of this compound in multiple myeloma cells are associated with the induction of G1 cell cycle arrest.[1][4][5] Inhibition of PRMT4 by this compound leads to a reduction in the methylation of key cellular substrates involved in transcriptional regulation. While the precise downstream signaling cascade is still under investigation, studies involving the deletion of CARM1 (the gene encoding PRMT4) in multiple myeloma cells have shown a downregulation of genes involved in cell cycle regulation and an upregulation of pro-apoptotic genes through the activation of the p53 signaling pathway.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Western Blotting for Substrate Methylation
This protocol is used to assess the in-cell inhibition of PRMT4 by measuring the methylation status of its substrates, BAF155 and MED12.
Protocol Steps:
-
Cell Culture and Treatment: Plate human embryonic kidney (HEK293) cells or multiple myeloma cell lines and allow them to adhere. Treat the cells with varying concentrations of this compound or the negative control, TP-064N, for 72 hours.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for dimethylated BAF155 and total BAF155, or dimethylated MED12 and total MED12. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the dimethylated protein levels to the total protein levels.
Cell Viability Assay
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or TP-064N for a period of 3 to 6 days.
-
Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is employed to investigate the effect of this compound on cell cycle distribution.
Protocol Steps:
-
Cell Treatment: Treat NCI-H929 multiple myeloma cells with this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Cell Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain them with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion
This compound is a highly potent and selective inhibitor of PRMT4 with demonstrated anti-proliferative activity in preclinical models of multiple myeloma.[1][4][5] Its ability to induce G1 cell cycle arrest provides a clear mechanism for its anti-cancer effects.[1][4][5] The well-defined pharmacodynamic properties and the availability of a negative control make this compound an invaluable tool for further investigation into the therapeutic potential of PRMT4 inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to build upon in their exploration of this compound and other PRMT4 inhibitors.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma | Oncotarget [vendor-stage.oncotarget.com]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
The Structural Basis for TP-064's High Selectivity for Protein Arginine Methyltransferase 4 (PRMT4)
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme in epigenetic regulation and a promising therapeutic target in oncology, particularly for multiple myeloma.[1][2] The development of potent and selective inhibitors is crucial for both dissecting its biological functions and for therapeutic applications. TP-064 has emerged as a highly potent and selective small-molecule inhibitor of PRMT4.[3][4] This document provides a comprehensive technical overview of the structural and biochemical foundations that govern this compound's remarkable selectivity for PRMT4 over other protein methyltransferases. Through detailed analysis of its biochemical profile, the co-crystal structure of the this compound/PRMT4 complex, and the methodologies used for its characterization, we illuminate the molecular interactions that are key to its specificity.
Introduction to PRMT4 (CARM1)
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[5] This post-translational modification is vital for regulating numerous cellular processes, including signal transduction, DNA repair, and gene expression.[6] The PRMT family is categorized into three types based on their methylation products.[7]
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA).[1]
-
Type II PRMTs (PRMT5, 9) produce MMA and symmetric dimethylarginine (SDMA).[1]
-
Type III PRMTs (PRMT7) generate only MMA.[1]
PRMT4/CARM1 is a Type I PRMT that functions as a transcriptional coactivator.[7] It plays a significant role in gene activation by methylating histone H3 at arginine 17 (H3R17) and H3R26, as well as various non-histone proteins like the transcriptional coactivator CBP/p300.[8][9] Overexpression of PRMT4 has been linked to several cancers, including breast and prostate cancer, and is associated with poor prognosis in multiple myeloma, making it an attractive target for therapeutic intervention.[10][11]
Biochemical Profile of this compound
This compound was identified through high-throughput screening and chemical optimization as a potent, cell-active inhibitor of PRMT4.[1] Its biochemical profile is distinguished by high potency for its primary target and remarkable selectivity against other related enzymes.
Potency and Binding Affinity
This compound demonstrates nanomolar potency against PRMT4. Surface plasmon resonance (SPR) analysis confirmed that the binding of this compound to PRMT4 occurs in the presence of the cofactor S-adenosyl methionine (SAM), with a dissociation constant (Kd) in the low nanomolar range.[1]
| Parameter | Value | Method | Reference |
| IC₅₀ (Enzymatic) | < 10 nM | Methyltransferase Assay | [1][4][12] |
| K_d_ | 7.1 ± 1.8 nM | Surface Plasmon Resonance (SPR) | [1] |
| k_on_ | 1.1 ± 0.1 × 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| k_off_ | 0.7 ± 0.1 × 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | [1] |
| Table 1: In Vitro Potency and Binding Affinity of this compound for PRMT4. |
Selectivity Profile
The therapeutic utility and value of a chemical probe are defined by its selectivity. This compound exhibits exceptional selectivity for PRMT4, with an IC₅₀ value more than 100-fold lower than for other PRMTs.[1] It showed weak activity only against PRMT6, which is structurally the most similar member of the PRMT family to PRMT4, and PRMT8.[1] The compound was inactive against a panel of 24 other protein lysine and DNA methyltransferases at concentrations up to 10 μM.[1]
| Enzyme | IC₅₀ (μM) | Fold Selectivity vs. PRMT4 | Reference |
| PRMT4 | < 0.01 | - | [1] |
| PRMT6 | 1.3 ± 0.4 | > 130x | [1] |
| PRMT8 | 8.1 ± 0.6 | > 810x | [1] |
| PRMT1 | > 10 | > 1000x | [1] |
| PRMT3 | > 10 | > 1000x | [1] |
| PRMT5 | > 10 | > 1000x | [1] |
| PRMT7 | > 10 | > 1000x | [1] |
| PRMT9 | > 10 | > 1000x | [1] |
| Other Methyltransferases (24) | > 10 | > 1000x | [1] |
| Table 2: Selectivity of this compound against a Panel of Human PRMTs and Other Methyltransferases. |
Cellular Activity
This compound effectively engages PRMT4 in a cellular context, inhibiting the methylation of known PRMT4 substrates. This activity confirms its cell permeability and on-target engagement. The compound inhibited the dimethylation of BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12) in a dose-dependent manner.[1][4]
| Cellular Substrate | IC₅₀ (nM) | Cell Line | Reference |
| MED12 Dimethylation | 43 ± 10 | Multiple Myeloma | [1][4][13] |
| BAF155 Dimethylation | 340 ± 30 | Multiple Myeloma | [1][4] |
| Table 3: Cellular Activity of this compound on PRMT4 Substrates. |
Structural Basis of this compound Selectivity
The high selectivity of this compound is best understood by examining its binding mode within the PRMT4 active site and comparing this to the active sites of other PRMTs.
Co-crystal Structure of PRMT4 in Complex with this compound
The co-crystal structure of the human PRMT4 catalytic domain in complex with this compound and the cofactor product S-adenosyl-L-homocysteine (SAH) was solved at 1.88 Å resolution (PDB code: 5U4X).[3] The structure reveals that this compound binds in the substrate-binding site, adjacent to the SAH molecule.[3] The phenoxybenzamide portion of this compound occupies the arginine-binding channel, with the terminal methylaminoethyl-piperidine moiety extending towards the solvent-exposed region of the active site. This binding mode provides a clear molecular mechanism for its inhibitory action.[1]
Molecular Determinants of Selectivity
A comparison of the PRMT4 active site with those of the less sensitive PRMT6 and the insensitive PRMT3 reveals the structural features governing this compound's selectivity. Docking models suggest that while this compound can be accommodated in the PRMT4 active site, it would clash with residues in the active sites of other PRMTs.[1] The selectivity arises from subtle but critical differences in the size and character of the amino acid residues lining the substrate-binding pocket.
Figure 1: Logical diagram illustrating the structural basis for this compound's selectivity.
Key Experimental Methodologies
The characterization of this compound and the elucidation of its binding mechanism relied on a suite of biochemical and structural biology techniques.
In Vitro Enzyme Inhibition Assay
A radiometric assay is a standard method for measuring the activity of methyltransferases.[14][15] This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a substrate peptide.
Protocol Outline:
-
Reaction Mix Preparation: A reaction buffer containing PRMT4 enzyme, a suitable substrate (e.g., a histone H3 peptide), and varying concentrations of this compound is prepared in a microplate.
-
Initiation: The reaction is initiated by adding [³H]-SAM.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) to allow the methylation reaction to proceed.
-
Termination & Detection: The reaction is stopped, and the radiolabeled peptide substrate is captured (e.g., on a filter paper). The unincorporated [³H]-SAM is washed away.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Recent advances in targeting protein arginine methyltransferase enzymes in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 9. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 13. TP 064 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for TP-064 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-064 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA repair.[3] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer. This compound serves as a valuable chemical probe for studying the biological functions of PRMT4 and for exploring its therapeutic potential.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability and target engagement.
Mechanism of Action
This compound inhibits the methyltransferase activity of PRMT4, preventing the methylation of its substrates.[1][2] This inhibition has been shown to induce G1 phase cell cycle arrest and inhibit the proliferation of certain cancer cell lines, particularly multiple myeloma.[4][5] Key substrates of PRMT4 include BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12).[4][5] Inhibition of PRMT4 by this compound leads to a reduction in the asymmetric dimethylation of these proteins.[4][5]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Substrate | Assay Type | IC50 Value | Reference |
| PRMT4 (enzymatic) | Biochemical Assay | < 10 nM | [4][5] |
| MED12 methylation | Cellular Assay | 43 ± 10 nM | [4][5] |
| BAF155 methylation | Cellular Assay | 340 ± 30 nM | [4][5] |
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines (6-day treatment)
| Cell Line | IC50 Value (µM) |
| NCI-H929 | ~0.1 |
| RPMI8226 | ~1 |
| MM.1R | ~1 |
Note: IC50 values are approximated from graphical data presented in the cited literature.
Signaling Pathway
The inhibition of PRMT4 by this compound disrupts downstream signaling pathways involved in transcriptional regulation and cell cycle progression.
Caption: Inhibition of PRMT4 by this compound blocks substrate methylation, leading to altered gene expression and cell cycle arrest.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell viability by measuring ATP levels.
Materials:
-
This compound (prepare a stock solution in DMSO)
-
Cell line of interest (e.g., NCI-H929, RPMI8226)
-
Complete cell culture medium
-
96-well opaque-walled plates (suitable for luminescence reading)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Workflow Diagram:
Caption: Workflow for assessing cell viability after this compound treatment using the CellTiter-Glo® assay.
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well opaque-walled plate at the desired density in 100 µL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 or 144 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Western Blot Analysis of BAF155 and MED12 Methylation
This protocol describes the detection of changes in the methylation status of PRMT4 substrates, BAF155 and MED12, in response to this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-dimethyl-BAF155 (Arg1064)
-
Anti-BAF155 (total)
-
Anti-dimethyl-MED12
-
Anti-MED12 (total)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Workflow for Western blot analysis of PRMT4 substrate methylation following this compound treatment.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended starting dilutions are provided in Table 3.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of dimethylated BAF155 and MED12 to their respective total protein levels and the loading control.
-
Table 3: Recommended Primary Antibody Dilutions for Western Blotting
| Antibody | Host Species | Recommended Starting Dilution | Supplier Example (Catalog No.) |
| Anti-dimethyl-BAF155 (Arg1064) | Rabbit Polyclonal | 1:1000 | Millipore (ABE1339) |
| Anti-BAF155 (total) | Goat Polyclonal | 1:200 - 1:1000 | Santa Cruz Biotechnology (sc-9747) |
| Anti-BAF155 (total) | Rabbit Polyclonal | 1:1000 | Cell Signaling Technology (#9053) |
| Anti-MED12 (total) | Rabbit Polyclonal | 1:500 - 1:1000 | Boster Bio (A00828) |
| Anti-MED12 (total) | Rabbit Polyclonal | 1:2000 - 1:10000 | Novus Biologicals (NB100-2357) |
| Anti-dimethyl-MED12 | - | User-determined | - |
Note: Optimal antibody dilutions should be determined empirically by the end-user, as performance can vary based on the specific antibody lot and experimental conditions.
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
No or weak signal in Western blots: Confirm protein transfer, check antibody viability and concentration, and ensure the ECL substrate is fresh.
-
Variability in cell viability assays: Ensure uniform cell seeding and proper mixing of the CellTiter-Glo® reagent. Use a multichannel pipette for consistent reagent addition.
Conclusion
This compound is a valuable tool for investigating the role of PRMT4 in cellular processes. The protocols provided here offer a starting point for researchers to explore the effects of this potent and selective inhibitor in their cell culture models. Careful optimization of experimental conditions will ensure reliable and reproducible results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. SMARCC1/BAF155 Polyclonal Antibody (A301-021A) [thermofisher.com]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to dissolve and store TP-064 for long-term use
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-064 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1)[1][2][3]. With an IC50 value of less than 10 nM for PRMT4, it demonstrates over 100-fold selectivity against other histone methyltransferases[2][4]. This compound exerts its effects by inhibiting the methylation of PRMT4 substrates such as histone H3 and Mediator complex subunit 12 (MED12)[5][6]. Due to its role in critical cellular processes, including transcriptional regulation, this compound is a valuable chemical probe for studying PRMT4 biology and its therapeutic potential in various diseases, including multiple myeloma[3][5][6].
These application notes provide detailed protocols for the dissolution and long-term storage of this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄N₄O₂ | [7] |
| Molecular Weight | 458.6 g/mol | [4][7] |
| CAS Number | 2080306-20-1 | [7] |
| Purity | ≥98% | [4][7] |
Solubility Data
This compound exhibits solubility in various organic solvents. The following table summarizes its solubility in common laboratory solvents. For biological experiments, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO and then dilute it into aqueous buffers or cell culture media for the final working concentration.
| Solvent | Maximum Concentration | Source(s) |
| DMSO | ~92 - 125 mg/mL (200.6 - 272.6 mM) | [2][8] |
| 100 mM (45.86 mg/mL) | ||
| 30 mg/mL | [7] | |
| 1 eq. HCl | 100 mM (45.86 mg/mL) | |
| Ethanol | 30 mg/mL | [7] |
| DMF | 30 mg/mL | [7] |
| Water | ≥ 50 mg/mL (~109.03 mM) | [8] |
Note: Some suppliers indicate that solubility in DMSO can be increased to as high as 400 mg/mL by warming the solution to 50°C and using ultrasonication. Always use fresh, anhydrous DMSO as moisture can reduce solubility and compound stability.[2]
Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Calibrated pipette
Procedure:
-
Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.586 mg of this compound (Molecular Weight = 458.6 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly for several minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to facilitate dissolution[9]. Gentle warming (up to 37°C) can also be applied[9].
-
Verification: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear.
Protocol 4.2: Long-Term Storage and Handling
Solid Compound:
-
Long-Term Storage: Store the solid this compound powder in a tightly sealed container at -20°C[7]. Some suppliers suggest stability for at least 3 to 4 years under these conditions[2][7][8].
-
Shipping and Short-Term: The compound is stable at room temperature for the duration of shipping[8][9][10].
Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is critical to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes[9][11].
-
Storage Temperature:
-
Thawing: When ready to use, remove a single aliquot and thaw it at room temperature. Any unused portion of the thawed aliquot in aqueous solution should generally be discarded[10].
Protocol 4.3: Preparation of Working Solutions
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the DMSO stock solution in your aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Important: To prevent precipitation, it is best to add the DMSO stock solution to the aqueous medium while vortexing[10]. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
This compound acts by inhibiting PRMT4, which methylates various proteins, including histones and transcription co-activators. This methylation event is a key step in the regulation of gene expression. Inhibition of PRMT4 by this compound can lead to cell cycle arrest, particularly in the G1 phase, and inhibit the proliferation of certain cancer cells[5].
Caption: Inhibition of the PRMT4 signaling pathway by this compound.
The following diagram illustrates a typical experimental workflow for assessing the cellular effects of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 2080306-20-1 | AOBIOUS [aobious.com]
- 5. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | PRMT4 (CARM1) inhibitor | CAS# 2080306-20-1 | InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. adooq.com [adooq.com]
Application Note: Western Blot Protocol for Detecting PRMT4 Inhibition by TP-064
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a type I arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] PRMT4 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, resulting in the formation of asymmetric dimethylarginine (ADMA).[1][2][3] Dysregulation of PRMT4 activity is implicated in several cancers, making it an attractive therapeutic target.[4]
TP-064 is a potent, selective, and cell-active small molecule inhibitor of PRMT4.[4][5] It directly inhibits the methyltransferase activity of PRMT4 with high potency (IC₅₀ < 10 nM).[4][5] This protocol provides a detailed Western blot methodology to quantitatively assess the inhibitory activity of this compound in a cellular context by measuring the methylation status of known PRMT4 substrates.
Principle of the Assay
The efficacy of this compound is determined by its ability to inhibit the enzymatic function of PRMT4. Therefore, a direct readout of its cellular activity is the reduction of asymmetric dimethylation on PRMT4 substrates. This protocol focuses on two well-validated substrates: BAF155 (SMARCC1) and Mediator complex subunit 12 (MED12) .[2][5]
The experimental approach involves treating cells with a dose range of this compound, followed by lysis and Western blot analysis. By using antibodies specific to the asymmetrically dimethylated forms of BAF155 and MED12, a dose-dependent decrease in the methylation signal can be observed. Normalizing this signal to the total protein levels of BAF155, MED12, and a loading control (e.g., GAPDH) allows for a quantitative assessment of PRMT4 inhibition.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the catalytic action of PRMT4 and its inhibition by this compound.
Experimental Workflow
The complete experimental process from cell culture to data analysis is outlined below.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HEK293T or a relevant cancer cell line (e.g., NCI-H929 for multiple myeloma).[2][5]
-
Inhibitors: this compound (Tocris, R&D Systems) and negative control TP-064N.[5]
-
Buffers and Solutions:
-
Antibodies:
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG or Goat Anti-Mouse IgG.
-
-
Other Reagents:
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-15%)
-
PVDF membranes (0.45 µm)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
-
Step-by-Step Methodology
6.1. Cell Culture and Treatment
-
Seed cells (e.g., HEK293T) in appropriate culture plates and grow to 70-80% confluency.
-
Prepare a dilution series of this compound and the negative control TP-064N in culture medium. A suggested range is 10 nM to 10 µM.[5] Include a DMSO vehicle control.
-
Aspirate the old medium and add the inhibitor-containing medium to the cells.
-
Incubate for 48 to 72 hours at 37°C in a CO₂ incubator.[2][5]
6.2. Cell Lysis and Protein Quantification
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 100-150 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
6.3. SDS-PAGE and Western Transfer
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4x Laemmli sample buffer to each lysate, mix well, and heat at 95°C for 5-8 minutes.
-
Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[13]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane according to the transfer system manufacturer's instructions.
6.4. Immunoblotting
-
Block the membrane with Blocking Buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the desired primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation. (See Table 1 for suggested dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6.5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
-
Perform densitometry analysis using software (e.g., ImageJ). To determine the extent of inhibition, calculate the ratio of the dimethylated substrate signal to the total substrate signal (e.g., [dimethyl-BAF155] / [Total BAF155]). Normalize this ratio to the loading control and compare across the different this compound concentrations relative to the vehicle control.
Data Presentation
The following table summarizes key quantitative parameters for the protocol.
| Parameter | Recommended Value / Range | Source / Notes |
| Inhibitor Treatment | ||
| This compound Concentration | 10 nM - 10 µM | Effective range for observing dose-response.[5] |
| Treatment Duration | 48 - 72 hours | Sufficient time for observing changes in substrate methylation.[2][5] |
| Cellular IC₅₀ (BAF155) | ~340 nM | Half-maximal inhibitory concentration for BAF155 dimethylation.[4][5] |
| Cellular IC₅₀ (MED12) | ~43 nM | Half-maximal inhibitory concentration for MED12 dimethylation.[4][5] |
| Western Blot Parameters | ||
| Protein Load per Lane | 20 - 30 µg | Standard loading amount for whole-cell lysates.[13] |
| Blocking Buffer | 5% Non-fat Milk in TBST | Common and effective blocking agent.[7][8] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Typical starting range; optimize based on antibody datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Typical starting range; optimize based on antibody datasheet. |
| Buffer Formulations | ||
| RIPA Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Na-deoxycholate, 0.1% SDS | Standard formulation for efficient lysis.[6] |
| TBST (1X) | 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6 | Standard wash and antibody dilution buffer.[7] |
Expected Results
Upon successful execution of the protocol, Western blot analysis should reveal a dose-dependent decrease in the signal from the antibodies detecting asymmetrically dimethylated BAF155 and MED12 in cells treated with this compound. No significant change is expected in the total protein levels of PRMT4, BAF155, MED12, or the loading control (GAPDH). Samples treated with the negative control compound, TP-064N, should show no reduction in substrate methylation compared to the vehicle control. This outcome provides clear evidence of target engagement and inhibition of PRMT4's methyltransferase activity by this compound within a cellular environment.
References
- 1. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Anti-dimethyl-BAF155 Antibody (Arg1064, asymetrically di-methylated) | ABE1339 [merckmillipore.com]
- 10. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-MED12 Antibody (A295806) | Antibodies.com [antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunoaffinity Enrichment and Mass Spectrometry Analysis of Protein Methylation - PMC [pmc.ncbi.nlm.nih.gov]
TP-064: A Promising Tool for Elucidating the Role of CARM1 in Endometrial Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endometrial cancer is a prevalent gynecological malignancy with a growing incidence. The identification of novel therapeutic targets and the development of targeted therapies are crucial for improving patient outcomes. Coactivator-associated arginine methyltransferase 1 (CARM1), also known as protein arginine methyltransferase 4 (PRMT4), has emerged as a potential therapeutic target in various cancers. CARM1 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, thereby regulating gene expression and other cellular processes. Studies have shown that CARM1 is significantly overexpressed in endometrial cancer tissues compared to normal endometrial tissues, suggesting its involvement in the pathogenesis of this disease.[1]
TP-064 is a potent and selective small molecule inhibitor of CARM1.[2] Research has demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a valuable tool for studying the function of CARM1 in cancer biology and for preclinical evaluation as a potential therapeutic agent.[1][2] These application notes provide an overview of this compound and detailed protocols for its use in endometrial cancer research.
Mechanism of Action of this compound
This compound selectively inhibits the methyltransferase activity of CARM1.[2] By blocking CARM1, this compound prevents the methylation of its downstream targets, which include histone H3 at arginine 17 (H3R17me2a) and various non-histone proteins involved in transcriptional regulation and signal transduction.[1] The inhibition of CARM1 activity by this compound in endometrial cancer cells leads to the suppression of cell proliferation and the induction of apoptosis.[1]
CARM1 Signaling Pathway in Cancer
The following diagram illustrates the central role of CARM1 in cellular signaling pathways relevant to cancer, including its interaction with transcription factors and its impact on gene expression.
Caption: CARM1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
While the primary study on this compound in endometrial cancer demonstrated its efficacy, specific IC50 values for endometrial cancer cell lines were not available in the accessed literature. However, data from studies on other cancer types, such as multiple myeloma, can provide a reference for the potency of this compound.
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| NCI-H929 | 80 ± 20 |
| RPMI-8226 | 130 ± 30 |
| MM.1S | 230 ± 50 |
| Data from Nakayama et al., Oncotarget, 2018.[2] |
Experimental Protocols
The following are generalized protocols for key experiments to study the effects of this compound on endometrial cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of endometrial cancer cell lines (e.g., Ishikawa, HEC-1A).
Materials:
-
Endometrial cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed endometrial cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis
This protocol is for detecting the expression of CARM1 and its downstream targets in endometrial cancer cells treated with this compound.
Materials:
-
Endometrial cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-H3R17me2a, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis in endometrial cancer cells treated with this compound using flow cytometry.
Materials:
-
Endometrial cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Experimental Workflow and In Vivo Studies
The following diagram outlines a typical workflow for evaluating this compound in endometrial cancer research, from in vitro characterization to potential in vivo studies.
Caption: A logical workflow for the preclinical evaluation of this compound.
Currently, there is no specific published data on the use of this compound in in vivo models of endometrial cancer. However, based on its efficacy in other cancer models, a potential future direction would be to evaluate this compound in an endometrial cancer xenograft model. This would involve implanting human endometrial cancer cells into immunocompromised mice and, once tumors are established, treating the mice with this compound to assess its effect on tumor growth and metastasis.
Conclusion
This compound is a valuable chemical probe for investigating the role of CARM1 in endometrial cancer. Its ability to selectively inhibit CARM1 allows for the detailed study of the downstream consequences of this inhibition on cell proliferation, survival, and signaling pathways. The provided protocols offer a starting point for researchers to utilize this compound in their studies. Further research, particularly in vivo studies, is warranted to fully elucidate the therapeutic potential of targeting CARM1 with this compound in endometrial cancer.
References
Unveiling the Molecular Targets of TP-064: A Mass Spectrometry-Based Proteomics Approach
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
TP-064 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2][3][4][5][6][7][8][9] PRMT4 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, cell cycle progression, and DNA damage response.[10][11][12] Dysregulation of PRMT4 activity has been implicated in various diseases, including multiple myeloma, making it an attractive therapeutic target.[1][2][4][6][8][9] Identifying the direct and indirect cellular targets of this compound is essential for a comprehensive understanding of its mechanism of action and potential off-target effects. This document provides detailed protocols for utilizing mass spectrometry-based proteomics to identify the cellular targets of this compound.
Key Quantitative Data Summary
The following table summarizes the known quantitative data for this compound, providing a reference for its activity and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| PRMT4 (CARM1) IC50 | <10 nM | Biochemical Assay | [1][2][3][4][6][8][9] |
| BAF155 Dimethylation IC50 | 340 ± 30 nM | HEK293 Cells | [1][2][8] |
| MED12 Dimethylation IC50 | 43 ± 10 nM | HEK293 Cells | [1][2][3][4][6][8][9] |
| PRMT6 IC50 | 1.3 µM | Biochemical Assay | [9] |
| Cell Proliferation Inhibition (NCI-H929) | Induces G1 arrest | Multiple Myeloma Cells | [1][2][4][6][8][9] |
Experimental Workflows & Signaling Pathways
To elucidate the cellular targets and affected pathways of this compound, several proteomics-based strategies can be employed. The following diagrams illustrate the general workflows for these approaches and a summary of the known PRMT4 signaling pathway.
Experimental Protocols
Here we provide detailed protocols for three mass spectrometry-based proteomics approaches to identify the cellular targets of this compound.
Protocol 1: Chemical Proteomics using a this compound-based Probe
This method involves the synthesis of a chemical probe derived from this compound that incorporates a reactive group (e.g., biotin or an alkyne) for enrichment of binding partners.
1.1. Synthesis of a this compound Probe:
-
Design Considerations: The linker and reactive group should be attached to a position on the this compound molecule that is not critical for its binding to PRMT4. Based on the structure of this compound, modification at a site distant from the core inhibitory pharmacophore is recommended.[2][5][6] A negative control probe should also be synthesized using the inactive analog, TP-064N.
-
Synthetic Strategy: A common approach is to introduce a linker with a terminal alkyne or azide group, which can then be coupled to a biotin or fluorescent tag via "click chemistry."[5] Alternatively, a photo-affinity label can be incorporated to allow for covalent cross-linking to target proteins upon UV irradiation.
1.2. Cell Culture and Lysis:
-
Culture cells of interest (e.g., NCI-H929 multiple myeloma cells) to ~80% confluency.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
1.3. Probe Incubation and Target Enrichment:
-
Incubate the cell lysate (1-5 mg of total protein) with the this compound probe (and the negative control probe in a separate sample) at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of free this compound for 30 minutes before adding the probe.
-
If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin-azide tag.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
1.4. Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or in-gel tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using a C18 StageTip.
1.5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Potential targets of this compound are proteins that are significantly enriched in the this compound probe sample compared to the negative control and show reduced enrichment in the competition experiment.
Protocol 2: Affinity-Based Proteomics with Immobilized this compound
This approach utilizes this compound immobilized on a solid support to capture its binding partners from a cell lysate.
2.1. Immobilization of this compound:
-
Select a suitable solid support with a reactive group (e.g., NHS-activated sepharose beads).
-
Couple this compound to the beads via a stable covalent bond. The point of attachment on this compound should be carefully chosen to maintain its binding activity.[10][13][14][15][16]
-
Block any remaining reactive groups on the beads to prevent non-specific protein binding.
-
Prepare a control matrix with an immobilized inactive compound or the linker alone.
2.2. Affinity Chromatography:
-
Prepare cell lysate as described in Protocol 1.2.
-
Incubate the cell lysate with the this compound-immobilized beads (and control beads) for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive elution with excess free this compound, or by changing the pH or ionic strength of the buffer.
2.3. Sample Preparation and LC-MS/MS Analysis:
-
Prepare the eluted proteins for mass spectrometry analysis as described in Protocol 1.4.
-
Analyze the samples by LC-MS/MS and identify the proteins as described in Protocol 1.5.
-
Proteins specifically eluted from the this compound matrix are considered potential targets.
Protocol 3: Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA)
This method identifies target proteins based on the principle that ligand binding stabilizes a protein against thermal denaturation.[1][3][7][11][12][17]
3.1. Cell Treatment and Heating:
-
Treat intact cells or cell lysates with this compound or a vehicle control (DMSO) for a specified time.
-
Aliquot the treated samples into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
3.2. Protein Extraction and Digestion:
-
Lyse the cells (if using intact cells) by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Perform in-solution tryptic digestion of the soluble proteins from each temperature point.
3.3. TMT Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
-
Pool the labeled peptide samples.
-
Analyze the pooled sample by LC-MS/MS.
3.4. Data Analysis:
-
Quantify the relative abundance of each protein at each temperature point based on the TMT reporter ion intensities.
-
Generate melting curves for each identified protein in the presence and absence of this compound.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binds to and stabilizes that protein, identifying it as a potential target.
Conclusion
The application of mass spectrometry-based proteomics provides a powerful and unbiased approach to identify the cellular targets of the PRMT4 inhibitor, this compound. The protocols outlined in this document, including chemical proteomics, affinity-based proteomics, and thermal proteome profiling, offer complementary strategies to comprehensively map the direct and indirect interactions of this compound within the cellular proteome. The resulting data will be invaluable for a deeper understanding of the compound's mechanism of action, potential for therapeutic development, and prediction of its pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Project Overview: Preparation of Active Chemical Probes for CAMKK2 and BRSK2 – openlabnotebooks.org [openlabnotebooks.org]
- 3. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Compound immobilization and drug-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Proteome Profiling to Identify Protein-ligand Interactions in the Apicomplexan Parasite Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitor affinity chromatography: profiling the specific reactivity of the proteome with immobilized molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zenodo.org [zenodo.org]
- 15. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 16. bioradiations.com [bioradiations.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of TP-064 and its Negative Control, TP-064N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1), and its inactive analog, TP-064N, as a negative control in various experimental settings. Adherence to these protocols will ensure robust and reproducible results for investigating the biological roles of PRMT4 and the therapeutic potential of its inhibition.
Introduction
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT4, an enzyme frequently overexpressed in various cancers, including multiple myeloma.[1][2][3] PRMT4 catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, DNA damage response, and cell cycle progression.[1][2] To distinguish the on-target effects of this compound from any potential off-target or non-specific effects, it is essential to use the structurally related but biologically inactive compound, TP-064N, as a negative control in parallel experiments.[1] TP-064N is designed to be inert towards PRMT4 activity, thus providing a baseline for assessing the specific consequences of PRMT4 inhibition.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and TP-064N based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound and TP-064N against PRMT4
| Compound | Target | IC₅₀ (nM) | Notes |
| This compound | PRMT4 | < 10 | Potent inhibition of methyltransferase activity.[1][2][3] |
| TP-064N | PRMT4 | > 10,000 | Lacks significant inhibitory activity, serving as a negative control.[1] |
Table 2: Cellular Activity of this compound on PRMT4 Substrates
| Substrate | Cell Line | IC₅₀ (nM) | Notes |
| BAF155 | HEK293 | 340 ± 30 | Inhibition of arginine dimethylation in a cellular context.[1][3] |
| MED12 | HEK293 | 43 ± 10 | Demonstrates potent cellular inhibition of PRMT4 activity.[1][3] |
Table 3: Anti-proliferative Effects of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC₅₀ (µM) after 6 days | Effect on Cell Cycle |
| NCI-H929 | ~1 | G1 phase arrest.[1] |
| RPMI-8226 | ~1 | G1 phase arrest.[1] |
| MM.1R | ~1 | G1 phase arrest.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include both this compound and TP-064N in parallel to ensure the observed effects are due to specific PRMT4 inhibition.
In Vitro PRMT4 Methyltransferase Assay
This assay directly measures the enzymatic activity of PRMT4 and the inhibitory potential of this compound.
Materials:
-
Recombinant human PRMT4 enzyme
-
S-(5'-Adenosyl)-L-methionine (SAM) as a methyl donor
-
Tritiated SAM ([³H]-SAM) for radioactive detection or an appropriate antibody for non-radioactive detection
-
This compound and TP-064N
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter (for radioactive assay) or appropriate detection reagents for non-radioactive assays
Protocol:
-
Prepare serial dilutions of this compound and TP-064N in assay buffer. A typical concentration range to test for this compound would be from 0.1 nM to 10 µM. TP-064N should be tested at the highest concentration of this compound used.
-
In a microplate, add the diluted compounds, recombinant PRMT4 enzyme, and the histone H3 peptide substrate.
-
Initiate the reaction by adding a mixture of SAM and [³H]-SAM.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction by adding an appropriate stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the filter paper and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and TP-064N relative to a DMSO control and determine the IC₅₀ value for this compound.
Western Blot Analysis of Cellular PRMT4 Substrate Methylation
This protocol allows for the assessment of this compound's ability to inhibit PRMT4 activity within a cellular environment by measuring the methylation status of its known substrates, BAF155 and MED12.[1]
Materials:
-
HEK293 or other suitable cell lines
-
This compound and TP-064N
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-dimethyl-BAF155, anti-total-BAF155, anti-dimethyl-MED12, anti-total-MED12, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a high concentration of TP-064N (e.g., 10 µM) for 48-72 hours. Include a DMSO-treated control.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the methylated protein levels to the total protein levels and the loading control.
Cell Viability/Proliferation Assay
This assay is used to determine the effect of this compound on the growth and viability of cancer cell lines, such as those from multiple myeloma.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226, MM.1R)
-
This compound and TP-064N
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Protocol:
-
Seed the cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM) and a high concentration of TP-064N (e.g., 30 µM). Include a DMSO control.
-
Incubate the cells for 6 days.[1]
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability relative to the DMSO control and determine the IC₅₀ value for this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the mechanism by which this compound inhibits cell proliferation, specifically by analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Multiple myeloma cell lines
-
This compound and TP-064N
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Seed cells and treat them with an effective concentration of this compound (e.g., 3 µM) and a high concentration of TP-064N (e.g., 10 µM) for a specified period (e.g., 72 hours).[1]
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound and TP-064N.
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound and TP-064N.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Confirming TP-064 Target Engagement with Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a ligand, such as a small molecule inhibitor, with its protein target within a cellular environment.[1][2][3][4][5] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which alters its thermal denaturation profile.[5][6][7] When a protein binds to a ligand, it often becomes more resistant to heat-induced unfolding and aggregation.[1][6] By heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein, a "melting curve" can be generated.[5][7][8] A shift in this curve in the presence of a compound indicates direct binding and target engagement.[7][9]
This document provides detailed protocols for utilizing CETSA to confirm the binding of TP-064 to its target, Protein Arginine Methyltransferase 4 (PRMT4). This compound is a potent and selective inhibitor of PRMT4, an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation and cell cycle progression, and is a therapeutic target in diseases like multiple myeloma.[10][11][12] These protocols are designed for researchers in drug discovery and chemical biology to validate the on-target activity of this compound in a physiologically relevant setting.
Signaling Pathway of PRMT4
PRMT4 (also known as CARM1) is a key enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins. This post-translational modification influences protein function and downstream cellular events. PRMT4-mediated methylation is involved in the regulation of transcription, cell cycle control, and DNA damage repair. Dysregulation of PRMT4 activity has been implicated in several cancers, making it an attractive target for therapeutic intervention. This compound acts by directly inhibiting the methyltransferase activity of PRMT4, thereby modulating these signaling pathways.[10][11]
Figure 1: Simplified PRMT4 Signaling Pathway and this compound Inhibition.
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis. This process can be adapted for various downstream detection methods, such as Western blotting or mass spectrometry.
Figure 2: General Experimental Workflow for CETSA.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis using Western Blot
This protocol outlines the generation of a thermal melt curve for PRMT4 in the presence and absence of this compound.
Materials:
-
Cell line expressing PRMT4 (e.g., multiple myeloma cell line NCI-H929)
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Microcentrifuge
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PRMT4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture NCI-H929 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of 20 x 10^6 cells/mL.
-
Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 37, 42, 47, 52, 57, 62, 67°C).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (snap-freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for PRMT4, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT4 at each temperature for both this compound and vehicle-treated samples.
-
Normalize the intensity of each band to the intensity at the lowest temperature (e.g., 37°C).
-
Plot the normalized soluble PRMT4 fraction against temperature to generate melt curves.
-
Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency of this compound in stabilizing PRMT4 at a single, fixed temperature.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in PBS with inhibitors.
-
Aliquot the cell suspension and treat with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Treatment and Lysis:
-
Heat all samples at a single, pre-determined temperature (e.g., 52°C, a temperature that results in partial denaturation from the melt curve experiment) for 3 minutes.
-
Lyse the cells and separate the soluble and aggregated fractions as described in Protocol 1.
-
-
Analysis:
-
Quantify the soluble PRMT4 in each sample by Western blotting.
-
Plot the amount of soluble PRMT4 as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.
-
Data Presentation
The quantitative data from CETSA experiments can be summarized in tables for clear comparison.
Table 1: Thermal Shift Data for PRMT4 with this compound
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 ± 0.4 | - |
| This compound (1 µM) | 54.2 ± 0.6 | +5.7 |
Table 2: Isothermal Dose-Response Data for this compound
| Compound | EC50 (nM) |
| This compound | 150 ± 25 |
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct binding of small molecules to their intracellular targets. The protocols provided here offer a framework for confirming the engagement of this compound with PRMT4 in a cellular context. By demonstrating a thermal stabilization of PRMT4 in the presence of this compound, researchers can gain high-confidence evidence of on-target activity, which is a critical step in the characterization of selective inhibitors and the drug discovery process.[1][4][5] The flexibility of CETSA allows for adaptation to various detection methods, including higher-throughput formats, making it a versatile assay for both academic and industrial research.[8][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 3. [PDF] A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | Semantic Scholar [semanticscholar.org]
- 4. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. TP 064 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
Application Notes and Protocols for Studying the Role of PRMT4 in DNA Damage Response Using TP-064
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme involved in various cellular processes, including transcriptional regulation and the DNA Damage Response (DDR).[1][2][3] Dysregulation of PRMT4 activity has been implicated in the progression of several cancers. TP-064 is a potent and selective small molecule inhibitor of PRMT4, making it an invaluable tool for elucidating the role of this enzyme in cellular pathways and for exploring its therapeutic potential.[2] These application notes provide detailed protocols and data for utilizing this compound to investigate the function of PRMT4 in the DDR.
Mechanism of Action
This compound is a highly potent and selective inhibitor of PRMT4 methyltransferase activity, with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[2] By inhibiting PRMT4, this compound prevents the methylation of key substrates involved in the DNA damage response. One such critical substrate is BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins. PRMT4-mediated methylation of BRD4 is essential for its recruitment to chromatin at sites of DNA damage, a crucial step for the assembly of DNA repair complexes.[1] Inhibition of PRMT4 by this compound impairs this process, leading to defects in DNA repair, increased genomic instability, and sensitization of cancer cells to DNA damaging agents.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Substrate | Assay Type | IC50 | Reference |
| PRMT4 | Biochemical Assay | < 10 nM | [2] |
| BAF155 (in cells) | Western Blot | 340 ± 30 nM | [2] |
| MED12 (in cells) | Western Blot | 43 ± 10 nM | [2] |
Table 2: Effect of this compound on Cell Viability of Multiple Myeloma Cell Lines
| Cell Line | Treatment Duration | IC50 | Reference |
| NCI-H929 | 6 days | ~1 µM | [2] |
| RPMI-8226 | 6 days | ~1 µM | [2] |
| MM.1R | 6 days | ~1 µM | [2] |
Table 3: Synergistic Effects of this compound with DNA Damaging Agents (Representative Data)
| Cell Line | Combination Agent | Endpoint | Observation | Reference |
| Breast Cancer Cells | Etoposide | Cell Viability, Colony Formation | This compound sensitizes cells to etoposide. | [1] |
| Non-Small Cell Lung Cancer | PARP Inhibitors | Cell Viability, γ-H2AX foci | Synergistic increase in cell death and DNA damage. | [4][5] |
Signaling Pathway
The inhibition of PRMT4 by this compound disrupts the DNA damage response pathway at a critical juncture. Upon DNA damage, PRMT4 is recruited to the damage sites, partly through its interaction with PARP1.[6][7] PRMT4 then methylates various substrates, including the chromatin reader BRD4.[1] Methylated BRD4 is subsequently recruited to acetylated histones at the damaged chromatin, facilitating the assembly of DNA repair machinery. By blocking PRMT4's catalytic activity, this compound prevents BRD4 methylation, thereby impairing the recruitment of downstream repair factors and ultimately leading to an accumulation of DNA damage.
Caption: PRMT4's role in the DNA damage response and its inhibition by this compound.
Experimental Protocols
Western Blot Analysis of PRMT4 Substrate Methylation and DDR Markers
This protocol is for assessing the inhibition of PRMT4 activity by this compound by measuring the methylation of its substrates (e.g., BRD4) and the induction of DNA damage markers (e.g., γ-H2AX).
Materials:
-
Cell Lysis Buffer (RIPA or similar) with protease and phosphatase inhibitors
-
Protein Quantification Assay (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT4, anti-methyl-BRD4, anti-BRD4, anti-γ-H2AX, anti-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound and/or a DNA damaging agent (e.g., etoposide) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (typically 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).
References
- 1. Arginine methylation of BRD4 by PRMT2/4 governs transcription and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PRMT4/CARM1 Is a Novel Factor Promoting DNA Double-Strand Break Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TP-064 in the Study of Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-064 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is a type I arginine methyltransferase that plays a crucial role in the regulation of gene transcription, signal transduction, and DNA repair by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[3] Dysregulation of PRMT4 activity has been implicated in various diseases, including cancer and, more recently, neurodegenerative disorders. These application notes provide a detailed overview of the current and potential uses of this compound in studying Alzheimer's disease and Huntington's disease, along with detailed experimental protocols.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of PRMT4, binding to the enzyme's active site and preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates.[3] This inhibition leads to a reduction in the methylation of key proteins involved in various cellular processes. This compound has demonstrated high potency with a half-maximal inhibitory concentration (IC50) of less than 10 nM for PRMT4.[1][2]
Application in Alzheimer's Disease
Rationale
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. A growing body of evidence suggests that cerebrovascular dysfunction, including reduced cerebral blood flow (CBF), is an early event in AD pathology. One of the key mechanisms underlying this is the uncoupling of nitric oxide synthase (NOS), which leads to decreased production of the vasodilator nitric oxide (NO) and increased oxidative stress.
Recent studies have implicated PRMT4 in this process. In a mouse model of AD (3xTg-AD), the expression of PRMT4 was found to be elevated in the hippocampus.[4][5][6] This increase in PRMT4 leads to a higher production of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS. Elevated ADMA levels cause NOS uncoupling, resulting in reduced NO production, increased peroxynitrite formation, and consequently, decreased CBF.[4][5][6][7] Therefore, inhibiting PRMT4 with this compound presents a promising therapeutic strategy to restore NOS function and improve CBF in AD.
Quantitative Data
| Parameter | Wild-Type (C57BL6/J) | 3xTg-AD Mice | 3xTg-AD Mice + this compound | Reference |
| Hippocampal PRMT4 mRNA Expression (relative to WT) | 1.0 | ~1.8 | Not Reported | [4] |
| Hippocampal PRMT4 Protein Expression (relative to WT) | 1.0 | ~1.6 | Not Reported | [4] |
| Hippocampal ADMA Levels (relative to WT) | 1.0 | ~1.5 | ~1.0 | [4] |
| Cerebral Blood Flow (relative to WT) | 100% | ~80% | ~100% | [4] |
| Nitrite/Nitrate (NOx) Levels (relative to WT) | 1.0 | ~0.6 | ~1.0 | [4] |
| Peroxynitrite Levels (relative to WT) | 1.0 | ~1.4 | ~1.0 | [4] |
Experimental Protocols
In vivo Inhibition of PRMT4 in a Mouse Model of Alzheimer's Disease
-
Animal Model: Aged (9-12 months) female 3xTg-AD mice and age-matched wild-type C57BL/6J mice.[6]
-
This compound Administration:
-
Preparation: Dissolve this compound in a vehicle solution suitable for intraperitoneal (i.p.) injection (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Dosage: Administer this compound at a dose of 30 mg/kg body weight via i.p. injection.[6]
-
Dosing Schedule: A single injection is sufficient to observe effects on cerebral blood flow within a few hours. For chronic studies, the dosing frequency would need to be optimized.
-
-
Measurement of Cerebral Blood Flow (CBF):
-
Technique: Laser Speckle Contrast Imaging (LSCI).
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a midline incision on the scalp to expose the skull.
-
Apply a thin layer of mineral oil to the skull to make it transparent.
-
Position the LSCI camera above the head to capture images of a region of interest (e.g., the parietal cortex).
-
Record baseline CBF for a set period.
-
Administer this compound and continue to monitor CBF for the desired duration.
-
-
-
Biochemical Analyses:
-
Tissue Collection: At the end of the experiment, euthanize the mice and dissect the hippocampus and cortex.
-
RT-qPCR for PRMT4 expression:
-
Extract total RNA from the brain tissue using a standard kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for PRMT4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Western Blotting for PRMT4 protein:
-
Homogenize brain tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against PRMT4 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize using an enhanced chemiluminescence system.[8]
-
-
ELISA for ADMA, Nitrite/Nitrate (NOx), and Peroxynitrite:
-
Prepare brain tissue homogenates as for Western blotting.
-
Use commercially available ELISA kits to quantify the levels of ADMA, NOx, and peroxynitrite according to the manufacturer's instructions.
-
-
Signaling Pathway
Caption: PRMT4 signaling pathway in Alzheimer's disease and the inhibitory effect of this compound.
Application in Huntington's Disease
Rationale
Huntington's disease (HD) is a fatal neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein. This mutation leads to the misfolding and aggregation of HTT, resulting in neuronal dysfunction and death. Post-translational modifications of HTT are known to play a critical role in HD pathogenesis.
Recent research has identified that HTT interacts with and is methylated by PRMT4 (and PRMT6).[9][10] This arginine methylation affects the biochemical properties of the HTT protein, including its solubility and phase transition behavior.[9][10] Specifically, alterations in methylation sites can render HTT less soluble and promote its conversion from liquid-like assemblies to solid-like aggregates, which are more toxic to neurons. Overexpression of PRMT4 has been shown to be beneficial for neuronal survival in cellular models of HD.[9] While direct studies using this compound to exacerbate HD pathology (by inhibiting a potentially protective methylation) are yet to be published, this compound can be a crucial tool to dissect the precise role of PRMT4-mediated methylation in HTT aggregation and toxicity.
Experimental Protocols
Investigating the Role of PRMT4 in Huntingtin Aggregation
-
Cell Culture Model:
-
Use immortalized striatal precursor cell lines derived from HD patients (e.g., carrying 180 CAG repeats) and normal controls.[9]
-
Alternatively, use primary cortical neurons or cell lines (e.g., HEK293T) transfected to express mutant HTT (mHTT) fragments.
-
-
This compound Treatment:
-
Preparation: Dissolve this compound in DMSO to prepare a stock solution. Dilute in cell culture medium to the desired final concentration.
-
Dosage: Treat cells with a range of this compound concentrations (e.g., 1-10 µM) to inhibit PRMT4 activity.
-
-
Analysis of HTT Aggregation:
-
Filter Retardation Assay:
-
Lyse the cells in a buffer containing detergents.
-
Filter the lysates through a cellulose acetate membrane with a specific pore size (e.g., 0.2 µm).
-
Wash the membrane and perform an immunodot blot using an antibody specific for HTT to detect aggregated protein.
-
-
Immunofluorescence Microscopy:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with a primary antibody against HTT.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
Visualize and quantify the formation of intracellular HTT aggregates using a fluorescence microscope.
-
-
-
Cell Viability Assay:
-
Technique: MTT or CellTiter-Glo assay.
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
After the desired incubation period, add the assay reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine cell viability.
-
-
Logical Relationship Diagram
Caption: Logical workflow for studying the effect of PRMT4 inhibition by this compound on mutant Huntingtin.
Potential Future Applications in Parkinson's Disease
Rationale
Parkinson's disease (PD) is primarily characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of intracellular protein aggregates called Lewy bodies, which are mainly composed of α-synuclein. The key pathological mechanisms in PD include mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3][4][5][6][7][9][10][11][12][13][14][15]
While a direct link between PRMT4 and the core pathologies of PD has not yet been firmly established, there are several avenues for future investigation where this compound could be a valuable research tool:
-
Neuroinflammation: Neuroinflammation is a critical component of PD pathogenesis, involving the activation of microglia and astrocytes.[3][6][9][12] PRMT4 is known to regulate inflammatory responses in other contexts. This compound could be used in cellular and animal models of PD to investigate whether PRMT4 inhibition can modulate microglial activation and the production of pro-inflammatory cytokines, potentially reducing neuroinflammation and its detrimental effects on neurons.
-
Mitochondrial Function: Mitochondrial dysfunction is a central feature of both familial and sporadic PD.[4][5][7][11][13] Although there is no direct evidence linking PRMT4 to mitochondrial quality control pathways implicated in PD (like PINK1/Parkin-mediated mitophagy), the role of arginine methylation in regulating mitochondrial proteins is an emerging area of research. This compound could be used to explore if PRMT4 activity influences mitochondrial bioenergetics, dynamics, or quality control in dopaminergic neurons.
-
Gene Expression: PRMT4 is a well-known transcriptional coactivator that influences gene expression through histone methylation. Transcriptional dysregulation is also observed in PD. Future studies could utilize this compound in conjunction with transcriptomic analyses (e.g., RNA-seq) in PD models to identify PRMT4-target genes that may be relevant to disease pathogenesis.
Experimental Workflow for Future Studies
Caption: Proposed experimental workflow for investigating the effects of this compound in Parkinson's disease models.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. bioengineer.org [bioengineer.org]
- 5. Mitochondrial Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation in Parkinson’s Disease – Putative Pathomechanisms and Targets for Disease-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Dysfunction in Parkinson’s Disease: New Mechanistic Insights and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 10. Neurodegeneration and Neuroinflammation in Parkinson’s Disease: a Self-Sustained Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial dysfunction in Parkinson's disease - a key disease hallmark with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biomarker of Neuroinflammation in Parkinson’s Disease [mdpi.com]
- 13. Mitochondrial dysfunction in Parkinson’s disease – a key disease hallmark with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-Synuclein Aggregation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrisome changes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TP-064 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of TP-064, a potent and selective PRMT4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve this compound effectively at concentrations as high as 125 mg/mL. For specific applications, other solvents like ethanol, DMF, and 1eq. HCl can also be used.
Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a DMSO-solubilized compound into an aqueous solution. To prevent precipitation, it is recommended to make serial dilutions of your high-concentration DMSO stock solution in DMSO first, to get closer to your final working concentration. Then, add this intermediate DMSO dilution to your cell culture medium. This gradual decrease in DMSO concentration helps to keep the compound in solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1][2]
Q3: How should I store my this compound stock solution?
A3: For long-term stability, it is recommended to store this compound as a solid at -20°C, where it can be stable for at least four years. Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C is also acceptable.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: The stability of many small molecules can be limited in aqueous solutions. While specific long-term stability data for this compound in cell culture media is not extensively published, it is best practice to prepare fresh dilutions in your aqueous experimental buffer or media from your DMSO stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve
Possible Cause:
-
Inappropriate solvent.
-
Insufficient mixing.
-
Low-quality or hydrated solvent.
Solution Workflow:
References
How to minimize off-target effects of TP-064 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize off-target effects and effectively use TP-064 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] Its primary mechanism of action is the inhibition of PRMT4's methyltransferase activity, which prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[1] this compound has an in vitro IC50 value of less than 10 nM for PRMT4.[1][3]
2. What are the known off-target activities of this compound?
This compound exhibits high selectivity for PRMT4 over other protein methyltransferases.[1] However, at higher concentrations, it can inhibit PRMT6 and PRMT8, which are structurally related to PRMT4.[1] It is crucial to use the lowest effective concentration of this compound to minimize these potential off-target effects.
3. What is TP-064N and why is it important to use it in my experiments?
TP-064N is a structurally related, inactive analog of this compound that serves as a negative control.[1][2] It is essential to include TP-064N in your experiments to distinguish the on-target effects of PRMT4 inhibition from any potential off-target or non-specific effects of the chemical scaffold.[1] Any phenotype observed with this compound but not with TP-064N at the same concentration can be more confidently attributed to the inhibition of PRMT4.
4. How can I confirm that this compound is engaging its target (PRMT4) in my cells?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[4][5][6][7] Successful binding of this compound to PRMT4 will increase the thermal stability of the PRMT4 protein.
5. I am not observing the expected phenotype after treating my cells with this compound. What are some possible reasons?
There are several potential reasons for a lack of effect:
-
Low Target Expression: The cell line you are using may not express sufficient levels of PRMT4. You can verify PRMT4 expression by Western blot or qPCR.
-
Cell Permeability: While this compound is cell-active, its uptake can vary between cell lines.
-
Compound Degradation: Ensure that the compound has been stored properly and that the working solutions are freshly prepared. The stability of the compound in your specific cell culture media can also be a factor.[8][9]
-
Incorrect Concentration: The concentration of this compound used may be too low to achieve sufficient target inhibition. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
-
Biological Context: The biological function of PRMT4 may not be critical for the specific phenotype you are measuring in your chosen cell line.
6. My negative control, TP-064N, is showing activity in my assay. What should I do?
If TP-064N, the inactive analog, shows a biological effect, it suggests that the observed phenotype may be due to an off-target effect of the chemical scaffold and not due to the inhibition of PRMT4. In this case, you should:
-
Lower the Concentration: Both this compound and TP-064N may be used at a concentration that is too high, leading to non-specific effects. Try performing a dose-response with both compounds to see if a window can be found where this compound is active and TP-064N is not.
-
Use an Orthogonal Approach: To confirm that the phenotype is indeed PRMT4-dependent, consider using a different, structurally unrelated PRMT4 inhibitor or using a genetic approach like siRNA or CRISPR to knock down PRMT4.
Quantitative Data
This compound Selectivity Profile
| Target | IC50 (μM) | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | <0.01 | - |
| PRMT1 | >10 | >1000 |
| PRMT3 | >10 | >1000 |
| PRMT5 | >10 | >1000 |
| PRMT6 | 1.3 ± 0.4 | ~130 |
| PRMT7 | >10 | >1000 |
| PRMT8 | 8.1 ± 0.6 | ~810 |
| PRMT9 | >10 | >1000 |
| Other Methyltransferases | >10 | >1000 |
Data summarized from Nakayama et al., 2018.[1]
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| NCI-H929 | Multiple Myeloma | 0.29 ± 0.02 |
| RPMI-8226 | Multiple Myeloma | 0.98 ± 0.05 |
| MM.1R | Multiple Myeloma | 1.3 ± 0.1 |
| KMS-11 | Multiple Myeloma | >10 |
| OPM-2 | Multiple Myeloma | >10 |
| U266B1 | Multiple Myeloma | >10 |
| A549 | Lung Cancer | >3 |
| HCT116 | Colon Cancer | >3 |
| K562 | Leukemia | >3 |
| MOLM-13 | Leukemia | >3 |
| MV4-11 | Leukemia | >3 |
Data for Multiple Myeloma cell lines from Nakayama et al., 2018.[1] Data for other cell lines indicates viability was not significantly affected at 3 µM.
Experimental Protocols
Protocol 1: Western Blot for PRMT4 Substrate Methylation
This protocol allows for the assessment of this compound's on-target activity by measuring the methylation of known PRMT4 substrates, such as BAF155 and MED12.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-asymmetric dimethylarginine (ADMA), anti-BAF155, anti-MED12
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound, TP-064N (as a negative control), and a vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ADMA, anti-BAF155, or anti-MED12) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ADMA signal for BAF155 or MED12 in this compound-treated cells compared to controls indicates on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to PRMT4 in intact cells.
Materials:
-
PCR tubes or 384-well PCR plate
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
Centrifuge
-
Western blot equipment and reagents (as in Protocol 1)
-
Primary antibody: anti-PRMT4
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-8 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant and prepare samples for Western blotting.
-
Western Blot: Perform a Western blot as described in Protocol 1, using an anti-PRMT4 antibody to detect the amount of soluble PRMT4 at each temperature.
-
Analysis: Plot the band intensities as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: PRMT4/CARM1 Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for Western Blot Analysis of Substrate Methylation.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. Elevating CDCA3 levels in non-small cell lung cancer enhances sensitivity to platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
Optimizing TP-064 treatment duration for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of TP-064 for maximal inhibition of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of PRMT4.[1][2][3] It functions by inhibiting the methyltransferase activity of PRMT4, which prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[4] This inhibition of protein arginine methylation disrupts various cellular processes, including gene transcription and cell cycle regulation, leading to anti-proliferative effects in certain cancer cell lines.[1][2]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for PRMT4 enzymatic activity is less than 10 nM.[1][2][3] In cell-based assays, the IC50 for the inhibition of the methylation of its substrate MED12 is 43 ± 10 nM, and for another substrate, BAF155, it is 340 ± 30 nM.[1][2][3]
Q3: What are some typical treatment durations for this compound in cell culture experiments?
A3: Published studies have utilized various treatment durations depending on the experimental endpoint:
-
48 to 72 hours: For assessing the inhibition of substrate methylation (e.g., MED12 and BAF155) by Western blot and for cell cycle analysis.[5][6]
-
3 days (72 hours): Commonly used for cell viability and proliferation assays.[5][7]
-
6 days: Employed in dose-titration experiments to determine the anti-proliferative IC50 in multiple myeloma cell lines.[3][7]
Q4: How does this compound affect the cell cycle?
A4: Treatment with this compound has been shown to induce G1 phase cell cycle arrest in sensitive multiple myeloma cell lines.[1][2] This is observed as an increase in the proportion of cells in the G1 phase and a decrease in the S and G2/M phases of the cell cycle.[7]
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected inhibition of PRMT4 activity.
Possible Cause: Suboptimal treatment duration. The inhibitory effect of this compound is time-dependent, and the optimal duration can vary between cell lines and experimental conditions.
Suggested Solution:
-
Perform a Time-Course Experiment: To determine the optimal treatment duration for your specific cell line and experimental setup, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound (e.g., 10x the IC50 for your endpoint of interest) and harvesting them at various time points (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
Analyze Target Engagement: At each time point, assess the level of inhibition of a known PRMT4 substrate, such as the asymmetric dimethylation of MED12 or BAF155, via Western blot. This will reveal the onset and peak of inhibitory activity.
-
Correlate with Phenotypic Readout: Concurrently, measure your phenotypic endpoint of interest (e.g., cell viability, apoptosis) at the same time points to correlate target inhibition with the desired cellular effect.
Data Presentation
Table 1: Representative Time-Course of this compound Treatment on Substrate Methylation and Cell Viability
| Treatment Duration (hours) | Normalized Dimethyl-MED12 Levels (% of Control) | Cell Viability (% of Control) |
| 0 | 100% | 100% |
| 6 | 85% | 98% |
| 12 | 60% | 95% |
| 24 | 35% | 88% |
| 48 | 20% | 75% |
| 72 | 18% | 60% |
| 96 | 22% | 55% |
This table presents hypothetical data to illustrate the expected trend in a time-course experiment. Actual results may vary depending on the cell line and experimental conditions.
Issue 2: High variability in results between experiments.
Possible Cause: Inconsistent inhibitor stability or cell culture conditions.
Suggested Solution:
-
Freshly Prepare this compound Solutions: Prepare fresh working solutions of this compound from a frozen stock for each experiment to ensure consistent potency.
-
Control for Cell Density: Seed cells at a consistent density for all experiments, as confluency can affect cellular metabolism and drug uptake.
-
Monitor DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups and does not exceed a level that affects cell health (typically <0.1%).
Issue 3: Observing off-target effects or cellular toxicity at longer incubation times.
Possible Cause: Prolonged exposure to a potent inhibitor may lead to unintended effects or the activation of compensatory pathways. Long-term exposure to CARM1 inhibitors could potentially have negative effects on cellular processes.[2]
Suggested Solution:
-
Use the Shortest Effective Treatment Duration: Based on your time-course experiment, select the shortest duration that provides maximal inhibition of your primary target to minimize the risk of off-target effects.
-
Include a Negative Control Compound: If available, use an inactive structural analog of this compound (like TP-064N) to distinguish between specific on-target effects and non-specific compound toxicity.[1][2]
-
Assess Cellular Health: In addition to your primary endpoint, monitor general indicators of cellular health, such as morphology and the expression of stress markers, especially at longer time points.
Experimental Protocols
Protocol 1: Time-Course Analysis of PRMT4 Substrate Methylation
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluency during the longest time point of the experiment.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: At each designated time point (e.g., 6, 12, 24, 48, 72, 96 hours), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against asymmetrically dimethylated MED12 or BAF155, as well as total MED12 or BAF155 as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities and normalize the methylated protein signal to the total protein signal.
-
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat cells with a serial dilution of this compound to determine the IC50, or with a fixed concentration for time-course experiments.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50.
Mandatory Visualizations
References
- 1. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using TP-064 in cellular assays
Welcome to the technical support center for TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cellular assays. Here you will find troubleshooting advice and frequently asked questions to help you overcome common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets the methyltransferase activity of PRMT4 (also known as CARM1).[1][2] It functions as a non-competitive inhibitor, meaning it does not compete with the cofactor S-adenosyl-L-methionine (SAM) or the peptide substrate for binding to the enzyme.[1] Its primary effect in cells is the reduction of arginine dimethylation on PRMT4 substrates.[1][3]
Q2: What are the key cellular effects of this compound?
A2: this compound treatment in sensitive cell lines typically leads to the inhibition of proliferation and G1 phase cell cycle arrest.[1][3][4][5] This is a direct consequence of the inhibition of PRMT4's methyltransferase activity and the subsequent impact on the function of its substrates, which are involved in various cellular processes, including transcription.[6]
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally similar but inactive compound, TP-064N, is available and serves as an excellent negative control for your experiments.[1][2][3] It is crucial to include this control to ensure that the observed cellular effects are specifically due to the inhibition of PRMT4 by this compound.
Q4: What is the recommended storage and handling for this compound?
A4: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years).[4][7] Stock solutions can be prepared in DMSO and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Q: I am not observing the expected anti-proliferative effect of this compound on my cells. What could be the reason?
A: Several factors could contribute to this. Please consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are sensitive to PRMT4 inhibition. The anti-proliferative effects of this compound have been shown to be prominent in a subset of multiple myeloma cell lines.[1] It is advisable to test a panel of cell lines or verify the PRMT4 dependency of your specific cell line.
-
Concentration and Treatment Duration: The effective concentration and duration of treatment can vary between cell lines. We recommend performing a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) and varying the treatment duration (e.g., 72 to 144 hours) to determine the optimal conditions for your specific cell model.[1][8]
-
Compound Integrity: Ensure that your this compound has been stored correctly to maintain its activity. Improper storage can lead to degradation of the compound.
-
Experimental Readout: The method used to assess cell viability can influence the results. The CellTiter-Glo luminescent cell viability assay, which measures intracellular ATP levels, has been successfully used in previous studies with this compound.[1]
Issue 2: Difficulty in Observing Inhibition of Substrate Methylation
Q: I am having trouble detecting a decrease in the methylation of PRMT4 substrates (e.g., BAF155, MED12) by Western blot after this compound treatment. What should I do?
A: This is a key experiment to confirm the on-target activity of this compound. Here are some tips to improve your results:
-
Antibody Quality: The quality of the antibodies specific to the methylated forms of the substrates is critical. Ensure you are using validated antibodies for detecting asymmetrically dimethylated BAF155 and MED12.
-
Treatment Time: It may take time for the reduction in methylation to become apparent, as it depends on the turnover rate of the methylated protein. A treatment duration of 48 to 72 hours is often sufficient to observe a significant decrease.[6]
-
Loading Controls: Use total protein levels of BAF155 or MED12 as loading controls to normalize the signal from the methylation-specific antibodies.[1]
-
Positive and Negative Controls: Include a positive control (e.g., a cell line known to have high PRMT4 activity) and a negative control (cells treated with DMSO or the inactive analog TP-064N) in your experiment.
Issue 3: Concerns About Off-Target Effects
Q: How can I be sure that the observed phenotype is due to the inhibition of PRMT4 and not off-target effects?
A: This is a crucial aspect of using any chemical inhibitor. Here are the recommended approaches to validate the on-target effects of this compound:
-
Use the Negative Control: As mentioned, comparing the effects of this compound with its inactive analog, TP-064N, is the most direct way to control for off-target effects.[1]
-
Dose-Response Correlation: A clear dose-dependent effect of this compound on both substrate methylation and the cellular phenotype (e.g., proliferation) strengthens the argument for on-target activity.
-
Selectivity Profile: this compound has been shown to be highly selective for PRMT4 over other PRMTs and a panel of other methyltransferases.[1] The primary off-target activity is against PRMT6, but with a much lower potency (IC50 of 1.3 µM).[1][8] Be mindful of the concentrations used in your experiments to minimize the risk of engaging off-target enzymes.
-
Genetic Knockdown/Knockout: The most definitive way to confirm that the phenotype is PRMT4-dependent is to use genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of PRMT4 and observe if this phenocopies the effects of this compound treatment.[6]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| This compound IC50 (PRMT4 activity) | < 10 nM | Biochemical Assay | [1][2][3][7] |
| This compound IC50 (BAF155 dimethylation) | 340 ± 30 nM | HEK293 cells | [1][2][3] |
| This compound IC50 (MED12 dimethylation) | 43 ± 10 nM | HEK293 cells | [1][2][3][4][5][7] |
| TP-064N (Negative Control) Activity | No effect up to 100 nM | Biochemical Assay | [1] |
| Selectivity (vs. other PRMTs) | > 100-fold (except PRMT6) | Biochemical Assays | [1] |
| This compound IC50 (PRMT6 activity) | 1.3 ± 0.4 µM | Biochemical Assay | [1] |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo)
This protocol is adapted from previously published methods.[1]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Treatment: Add serial dilutions of this compound, TP-064N (negative control), and a vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should be consistent across all wells and typically below 0.1%.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 or 144 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by performing a four-parameter logistic regression analysis of the dose-response curves.
Western Blot for Substrate Methylation
This protocol is a general guideline for assessing the methylation status of PRMT4 substrates.
-
Cell Lysis: After treating cells with this compound, TP-064N, or vehicle control for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the methylated substrate (e.g., anti-dimethyl-BAF155 or anti-dimethyl-MED12) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (unmethylated) form of the substrate or a housekeeping protein (e.g., β-actin).
Visualizations
Caption: Signaling pathway of this compound in cellular assays.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TP 064 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 5. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 6. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Validating the On-Target Activity of TP-064
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the on-target activity of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1), in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the methyltransferase activity of PRMT4 (also known as CARM1).[1][2][3][4] By inhibiting PRMT4, this compound prevents the methylation of arginine residues on histone and non-histone protein substrates.[1][2] This inhibition of protein methylation can subsequently impact various cellular processes, including gene transcription and cell proliferation.[1][2][3]
Q2: How can I confirm that my new cell line is a suitable model for studying this compound's effects?
A2: Before initiating extensive experiments, it is crucial to confirm that the fundamental components of the target pathway are present in your cell line of interest.
-
PRMT4 Expression: Verify the expression of PRMT4 protein in your cell line using Western blotting.
-
Substrate Expression: Confirm the expression of known PRMT4 substrates, such as BAF155 and MED12.[1]
A cell line expressing both the target enzyme (PRMT4) and its substrates is a prerequisite for a valid experimental model.
Q3: What is the most direct method to validate the on-target activity of this compound in my cells?
A3: The most direct method is to assess the methylation status of known endogenous PRMT4 substrates after treating the cells with this compound. A dose-dependent reduction in the methylation of substrates like BAF155 and MED12 provides strong evidence of on-target activity.[1] This is typically evaluated by Western blotting using antibodies specific to the methylated forms of these proteins.
Troubleshooting Guides
Problem 1: No observable effect of this compound on the methylation of PRMT4 substrates.
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.
-
Recommendation: Perform a dose-response and time-course experiment. Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for various durations (e.g., 24, 48, 72 hours). This will help determine the optimal conditions for observing an effect in your specific cell line.
| Parameter | Recommended Range |
| This compound Concentration | 10 nM - 10 µM |
| Treatment Duration | 24 - 72 hours |
Possible Cause 2: Low abundance of PRMT4 or its substrates.
-
Recommendation: As mentioned in Q2, confirm the protein levels of PRMT4, BAF155, and MED12 in your cell line by Western blot. If expression is low, consider using a different cell line known to have higher expression of these proteins.
Possible Cause 3: Poor cell permeability of this compound in the new cell line.
-
Recommendation: While this compound is known to be cell-active, permeability can vary between cell types.[1] Consider using a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm that this compound is binding to PRMT4 inside the cells.[5][6][7][8][9][10][11]
Problem 2: Difficulty in detecting changes in substrate methylation by Western blot.
Possible Cause 1: Poor antibody quality.
-
Recommendation: Use validated antibodies specific for the methylated forms of PRMT4 substrates. Ensure you are using the antibody at the manufacturer's recommended dilution and conditions. Run positive and negative controls to validate antibody performance.
Possible Cause 2: Suboptimal protein extraction or Western blot protocol.
-
Recommendation: Use a lysis buffer containing protease and phosphatase inhibitors to ensure protein integrity.[12] Optimize your Western blot protocol, including transfer conditions and blocking steps, to enhance signal detection.[12][13]
| Western Blot Troubleshooting Tip | Recommendation |
| Blocking | Use 3-5% BSA in TBST for phospho-specific or methylation-specific antibodies to reduce background. |
| Antibody Incubation | Incubate primary antibody overnight at 4°C to increase signal intensity. |
| Washing | Increase the number and duration of washes to minimize non-specific binding. |
Experimental Protocols
Protocol 1: Western Blot for PRMT4 Substrate Methylation
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against methylated-BAF155, total BAF155, methylated-MED12, total MED12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][13][14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13][14]
-
Quantification: Densitometrically quantify the bands and normalize the methylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5][8][9]
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.[7]
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PRMT4 in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble PRMT4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 11. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
Technical Support Center: Assessing the Cytotoxicity of TP-064 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the cytotoxicity of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), in primary cells.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] It functions by inhibiting the methyltransferase activity of PRMT4.[1][2] This inhibition can lead to cell cycle arrest, particularly in the G1 phase, and can activate the p53 signaling pathway, which in turn can induce apoptosis.[2][4]
Q2: Why is it important to assess the cytotoxicity of this compound in primary cells?
Primary cells are sourced directly from tissue and are considered more representative of the in vivo environment compared to immortalized cell lines. Assessing cytotoxicity in primary cells provides a more accurate prediction of the potential effects and toxicity of a compound in a living organism.
Q3: What are the common challenges when performing cytotoxicity assays with primary cells?
Primary cells are generally more sensitive and have a limited lifespan in culture compared to cell lines. Common challenges include lot-to-lot variability, slower growth rates, and susceptibility to contamination. It is crucial to have optimized cell isolation and culture protocols and to perform rigorous quality control.
Q4: Which cytotoxicity assays are recommended for assessing this compound in primary cells?
Several assays can be used to evaluate the cytotoxicity of this compound. The choice of assay depends on the specific research question and the primary cell type. Commonly recommended assays include:
-
MTT Assay: Measures cell viability based on mitochondrial metabolic activity.
-
LDH Release Assay: Quantifies cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Neutral Red Uptake Assay: Assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Q5: How do I determine the optimal concentration of this compound for my experiments?
It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your specific primary cell type. This involves treating the cells with a range of this compound concentrations and measuring the cytotoxic effect using a chosen assay.
Troubleshooting Guides
General Troubleshooting for Cytotoxicity Assays in Primary Cells
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Use calibrated pipettes and practice consistent pipetting techniques. |
| Low signal or no response to positive control | Low cell density, incorrect assay incubation time, or compromised reagent. | Optimize cell seeding density for your primary cell type. Determine the optimal incubation time for the assay. Check the expiration date and proper storage of all assay reagents. |
| High background signal in negative control wells | Contamination of cell culture or assay reagents, or inherent fluorescence of the compound. | Regularly check cell cultures for contamination. Use sterile techniques and reagents. Include a "compound only" control to check for autofluorescence. |
| Primary cells are detaching or dying before treatment | Suboptimal culture conditions, harsh cell isolation procedures, or cryopreservation issues. | Optimize culture medium, serum concentration, and incubator conditions. Use gentle enzymatic and mechanical dissociation methods. Follow a validated cryopreservation and thawing protocol for your specific primary cells. |
This compound Specific Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent IC50 values across experiments | Variation in primary cell donor, passage number of cells, or this compound stock solution degradation. | Use cells from the same donor and within a narrow passage range for a set of experiments. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Unexpectedly high cytotoxicity at low concentrations | Primary cells are highly sensitive to PRMT4 inhibition. | Perform a wider range of dilutions to accurately determine the IC50. Consider using a shorter exposure time. |
| No cytotoxic effect observed | The specific primary cell type may be resistant to this compound, or the incubation time is too short. | Confirm PRMT4 expression in your primary cells. Extend the incubation time with this compound. Consider using a more sensitive cytotoxicity assay. |
Experimental Protocols
General Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A generalized workflow for assessing the cytotoxicity of this compound in primary cells.
MTT Assay Protocol
This protocol measures cell viability by assessing the metabolic activity of mitochondria.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
LDH Release Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
Signaling Pathways
This compound Mechanism of Action: PRMT4 Inhibition and p53 Activation
This compound inhibits PRMT4 (CARM1), which is a transcriptional coactivator.[6][7][8] Inhibition of PRMT4 can lead to the activation of the p53 signaling pathway, a key regulator of cell cycle arrest and apoptosis.[4]
Caption: Simplified diagram of this compound's mechanism of action.
Detailed PRMT4 and p53 Interaction
PRMT4 is known to be involved in transcriptional regulation by methylating histones and other proteins.[6] The inhibition of PRMT4 by this compound can disrupt these normal cellular processes. In some cellular contexts, the downregulation or inhibition of PRMT4/CARM1 has been shown to lead to an upregulation and activation of the p53 tumor suppressor protein.[4][9] Activated p53 then transcriptionally activates target genes that can induce cell cycle arrest or apoptosis.
Caption: Detailed signaling pathway of PRMT4 inhibition by this compound leading to p53 activation.
Data Presentation
All quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison of IC50 values across different primary cell types and experimental conditions.
| Primary Cell Type | This compound IC50 (µM) | Exposure Time (hours) | Assay Method |
| Human PBMCs | User-determined | 24 | MTT |
| Human Hepatocytes | User-determined | 48 | LDH Release |
| Rat Cortical Neurons | User-determined | 72 | Neutral Red |
| User's primary cell | User-determined | User-determined | User-determined |
Note: The IC50 values for this compound in primary cells are not extensively published and should be determined experimentally for each specific cell type and experimental condition. The values presented for cancer cell lines, such as multiple myeloma, are in the nanomolar to low micromolar range.[1]
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 7. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 8. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. p53 mediated regulation of coactivator associated arginine methyltransferase 1 (CARM1) expression is critical for suppression of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TP-064 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming potential resistance to the PRMT4/CARM1 inhibitor, TP-064. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription. This compound inhibits the methyltransferase activity of PRMT4, leading to reduced methylation of its substrates, such as BAF155 and MED12.[1] This inhibition of PRMT4 activity has been shown to induce G1 cell cycle arrest and inhibit the proliferation of a subset of cancer cell lines, particularly in multiple myeloma.[1][2]
Q2: My cancer cell line of interest is not sensitive to this compound. What are the possible reasons?
Intrinsic resistance to this compound can be multifactorial. It is important to note that the sensitivity to this compound does not always correlate with the mRNA expression levels of PRMT4.[1] This suggests that other cellular factors and pathways are critical in determining the response to the inhibitor. Potential reasons for intrinsic resistance include:
-
Redundant Signaling Pathways: Cancer cells may have active parallel or downstream signaling pathways that bypass the effects of PRMT4 inhibition. For instance, the PI3K/AKT/mTOR pathway has been implicated in promoting cancer cell progression and can sometimes compensate for the inhibition of other signaling nodes.[3][4]
-
Low Dependence on PRMT4: The specific cancer cell line may not be heavily reliant on PRMT4 activity for its growth and survival.
-
Drug Efflux Mechanisms: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid efflux of the drug from the cell, preventing it from reaching its target at an effective concentration.
-
Altered Drug Metabolism: The cancer cells may metabolize this compound into an inactive form more efficiently.
Q3: My cancer cell line initially responded to this compound but has now developed resistance. What are the potential mechanisms of acquired resistance?
While specific mechanisms of acquired resistance to this compound have not yet been extensively documented in published literature, general principles of drug resistance in cancer suggest several possibilities:
-
Mutations in the Drug Target: Mutations in the PRMT4 gene could potentially alter the drug-binding site, reducing the affinity of this compound for its target.
-
Activation of Bypass Signaling Pathways: Similar to intrinsic resistance, the cancer cells may adapt by upregulating alternative signaling pathways to maintain proliferation and survival. Transcriptomic remodeling is a common mechanism of resistance to targeted therapies.
-
Epigenetic Alterations: Changes in the epigenetic landscape of the cancer cells could lead to the activation of genes that promote survival and drug resistance.
-
Increased Drug Efflux: Upregulation of drug efflux pumps is a common mechanism of acquired resistance to various cancer drugs.
Troubleshooting Guides
Problem: High variability in experimental results with this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Compound Stability and Storage | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Line Integrity | Regularly perform cell line authentication to ensure the identity of your cells. Mycoplasma contamination can also affect cellular responses, so routine testing is recommended. |
| Inconsistent Seeding Density | Cell density can significantly impact the IC50 value of a drug.[5] Standardize your cell seeding density across all experiments. |
| Assay-Dependent Variability | The choice of cell viability assay can influence results. Consider using multiple assays (e.g., MTT, CellTiter-Glo, crystal violet) to confirm findings. |
Problem: Difficulty in determining the IC50 of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Concentration Range | The reported IC50 of this compound for PRMT4 enzymatic activity is less than 10 nM, while cellular IC50s for proliferation can vary.[1] Test a broad range of concentrations, from picomolar to micromolar, to determine the optimal range for your cell line. |
| Insufficient Incubation Time | The effects of this compound on cell proliferation may be time-dependent. Conduct time-course experiments (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Low Cell Proliferation Rate | If your cell line has a very slow doubling time, the effects of a cytostatic agent like this compound may be less apparent in short-term proliferation assays. Consider longer incubation times or alternative assays like colony formation assays. |
Experimental Protocols
Protocol 1: Development of this compound Resistant Cancer Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[6][7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (with a verified certificate of analysis)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Begin by treating the parental cells with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).[8]
-
Culture and Monitoring: Culture the cells in the presence of the drug. Monitor the cells for signs of recovery and proliferation. The medium containing this compound should be replaced every 2-3 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of this compound by a factor of 1.5 to 2.[6]
-
Repeat Dose Escalation: Repeat step 4, gradually increasing the drug concentration over several weeks or months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher IC50 than the parental line), proceed with characterization.
Protocol 2: Characterization of this compound Resistant Cell Lines
This protocol outlines key experiments to understand the mechanisms of resistance in the newly developed this compound resistant cell line.
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Reagents for Western blotting (antibodies against PRMT4, BAF155, MED12, p-AKT, p-mTOR, and loading controls)
-
Reagents for quantitative PCR (primers for PRMT4, ABC transporters, etc.)
-
Reagents for cell-based assays (proliferation, apoptosis, cell cycle analysis)
-
Sanger sequencing or next-generation sequencing services
Procedure:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in IC50 of the resistant cell line compared to the parental line.
-
Assess Target Engagement: Use Western blotting to measure the levels of methylated BAF155 and MED12 in both parental and resistant cells after treatment with this compound. This will determine if resistance is due to a lack of target inhibition.
-
Sequence the Target Gene: Sequence the PRMT4 gene in the resistant cell line to identify any potential mutations in the drug-binding site.
-
Analyze Bypass Pathways: Use Western blotting to examine the activation status of key survival pathways, such as the AKT/mTOR pathway, in both cell lines, with and without this compound treatment.[3][4]
-
Investigate Drug Efflux: Use quantitative PCR to measure the mRNA expression levels of common ABC drug transporters (e.g., ABCB1, ABCG2).
-
Functional Assays: Compare the proliferation rate, cell cycle distribution, and apoptosis induction in parental and resistant cells in the presence and absence of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| PRMT4 Enzymatic IC50 | < 10 nM | [1] |
| Cellular BAF155 Methylation IC50 | 340 ± 30 nM | [1] |
| Cellular MED12 Methylation IC50 | 43 ± 10 nM | [1] |
Table 2: Hypothetical Troubleshooting Scenarios and Solutions
| Scenario | Potential Cause | Suggested Action |
| No inhibition of cell proliferation at expected concentrations. | Intrinsic resistance. | Investigate alternative signaling pathways (e.g., AKT/mTOR). Consider combination therapy with an inhibitor of the activated pathway. |
| Initial response followed by regrowth of cells. | Development of acquired resistance. | Establish a resistant cell line (Protocol 1) and characterize the mechanism of resistance (Protocol 2). |
| Loss of this compound activity in stored solutions. | Compound degradation. | Prepare fresh stock solutions and store them appropriately. Verify the activity of a new batch of the compound. |
Visualizations
Caption: Simplified signaling pathway of PRMT4 and the inhibitory action of this compound.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: Logical workflow for troubleshooting resistance to this compound.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
Troubleshooting inconsistent results in TP-064 experiments
Welcome to the technical support center for TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets PRMT4 (also known as CARM1).[1][2][3] It functions as a non-competitive inhibitor, meaning it does not compete with the cofactor S-adenosylmethionine (SAM) or the substrate peptide for binding to the enzyme.[4] By inhibiting PRMT4's methyltransferase activity, this compound prevents the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][3]
Q2: What is the typical cellular effect of this compound?
In sensitive cell lines, particularly a subset of multiple myeloma cells, this compound treatment leads to the inhibition of cell proliferation.[1][2][3] This is often accompanied by an arrest of the cells in the G1 phase of the cell cycle.[1][2][3]
Q3: Is there a negative control for this compound?
Yes, TP-064N is the corresponding negative control for this compound.[4] It is structurally similar but has significantly reduced inhibitory activity against PRMT4, making it a valuable tool to confirm that the observed effects are due to specific PRMT4 inhibition.[4]
Q4: What are the known cellular substrates of PRMT4 that can be used as biomarkers for this compound activity?
This compound has been shown to reduce the arginine dimethylation of BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12).[2][3][4] The methylation status of these proteins can be assessed by western blot to confirm the cellular activity of this compound.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Variability in IC50 values is a common issue in cell-based assays. Here are some potential causes and solutions when using this compound.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette for consistency across the plate. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.[5] |
| Assay Reagent Interference | If using a metabolic assay like MTT or XTT, be aware that the compound itself could interfere with the reductase enzymes.[6] For ATP-based assays like CellTiter-Glo, ensure that the compound does not directly inhibit luciferase. Run a control with the compound in cell-free media to check for interference.[7][8] |
| Incorrect Incubation Times | Since this compound can induce cell cycle arrest, short incubation times may not be sufficient to observe a significant effect on cell viability. A typical incubation time for this compound is 3 to 6 days.[4] Optimize the incubation time for your specific cell line. |
| Cell Line Sensitivity | Not all cell lines are sensitive to this compound. Ensure that the cell line you are using is known to be responsive to PRMT4 inhibition. If exploring new cell lines, a wide range of concentrations should be tested. |
| Data Analysis Variability | Use a consistent method for calculating IC50 values. Non-linear regression analysis is generally recommended. Ensure that your data points cover a full dose-response range, from no effect to maximal inhibition.[1][9] |
Weak or No Signal in Western Blot for PRMT4 Substrate Methylation
Confirming the on-target effect of this compound by assessing the methylation of substrates like BAF155 or MED12 is crucial. Here’s how to troubleshoot western blot issues.
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Quality | Use an antibody that is validated for detecting the specific methylated arginine residue on your target protein. Run a positive control (e.g., lysate from untreated, PRMT4-expressing cells) and a negative control (e.g., lysate from PRMT4 knockout cells or cells treated with a high concentration of this compound). |
| Inefficient Protein Extraction | For histone proteins, which are highly positively charged, acid extraction can improve yield. However, whole-cell lysates can also be used. Ensure complete cell lysis to release nuclear proteins.[10] |
| Poor Transfer of Low Molecular Weight Proteins | Histones are small proteins and can be difficult to transfer efficiently. Use a smaller pore size membrane (e.g., 0.2 µm PVDF). Adding a small amount of SDS (up to 0.01%) to the transfer buffer can improve the transfer of highly charged proteins like histones.[10] Consider extending the transfer time.[10] |
| Signal Masking by Blocking Buffer | Milk-based blockers can sometimes interfere with the detection of methylated proteins. Try using Bovine Serum Albumin (BSA) as the blocking agent, which may increase sensitivity, albeit with a potential for higher background.[10] |
| Insufficient this compound Treatment | Ensure that the cells were treated with a sufficient concentration of this compound for an adequate duration (e.g., 3 days) to observe a decrease in substrate methylation.[4] |
Inconsistent Cell Cycle Analysis by Flow Cytometry
This compound induces G1 cell cycle arrest in sensitive cell lines. Inconsistent results in flow cytometry can obscure this effect.
| Potential Cause | Troubleshooting Steps |
| Cell Clumping | Ensure a single-cell suspension before fixation and staining. Filter the cell suspension through a cell strainer to remove clumps.[11] Cell aggregates can be mistaken for cells in the G2/M phase.[12] |
| Improper Fixation | Use cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping. Inadequate fixation can lead to poor DNA staining and broad peaks. |
| Suboptimal Staining | Use a sufficient concentration of a DNA-binding dye like propidium iodide (PI) and include RNase A in your staining solution to prevent staining of double-stranded RNA. Ensure adequate incubation time for the dye to intercalate.[11] |
| High Flow Rate | Run samples at a low flow rate to improve the resolution of the different cell cycle phases and reduce the coefficient of variation (CV) of the G0/G1 peak.[11][13] |
| Incorrect Data Gating | Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude doublets. Set gates for G1, S, and G2/M phases based on untreated control samples. |
Quantitative Data Summary
| Compound | Target | Biochemical IC50 | Cellular IC50 (BAF155 Dimethylation) | Cellular IC50 (MED12 Dimethylation) | Reference |
| This compound | PRMT4 | < 10 nM | 340 ± 30 nM | 43 ± 10 nM | [2][4] |
| TP-064N | PRMT4 | 2.5 ± 0.6 µM | > 10 µM | > 10 µM | [4] |
| Cell Line | This compound Proliferation IC50 | Treatment Duration | Reference |
| NCI-H929 (Multiple Myeloma) | 0.027 µM | 6 days | |
| RPMI-8226 (Multiple Myeloma) | 0.44 µM | 6 days | |
| MM.1R (Multiple Myeloma) | 0.81 µM | 6 days |
Key Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo®) Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent or suspension cells.
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells directly into a 96-well opaque-walled plate on the day of treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the negative control TP-064N in the appropriate cell culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and wells with media only for background measurement.
-
Incubate the plate for the desired treatment period (e.g., 3-6 days) in a humidified incubator at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (media only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Western Blot for PRMT4 Substrate Methylation
This protocol outlines the steps to detect changes in the methylation of PRMT4 substrates, such as BAF155 or MED12, following this compound treatment.
-
Cell Lysis:
-
Culture and treat cells with various concentrations of this compound for the desired time (e.g., 3 days).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel. For histones, a higher percentage gel (e.g., 15%) may be required.
-
Transfer the separated proteins to a PVDF membrane (0.2 µm for low molecular weight proteins).
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the methylated substrate (e.g., anti-dimethyl-BAF155) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-BAF155) or a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Key experimental workflows for this compound.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to control for batch-to-batch variability of TP-064
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the batch-to-batch variability of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of PRMT4 (also known as CARM1).[1][2] It functions by inhibiting the methyltransferase activity of PRMT4, preventing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[3] This inhibition of protein methylation can modulate gene expression and affect various cellular processes.[3] this compound has demonstrated anti-proliferative effects in a subset of multiple myeloma cell lines by inducing G1 phase cell cycle arrest.[4]
Q2: We are observing inconsistent results between different lots of this compound in our experiments. What could be the cause?
Batch-to-batch variability is a known challenge in research with chemical compounds.[5][6] Inconsistencies in the purity, concentration, or activity of different batches of this compound can lead to variable experimental outcomes. It is crucial to implement rigorous quality control checks for each new batch to ensure consistency and data reproducibility.
Q3: How can we test the quality and activity of a new batch of this compound?
We recommend a multi-step approach to qualify each new batch of this compound before its use in critical experiments. This involves both biochemical and cellular assays to confirm its potency and selectivity. The following sections provide detailed troubleshooting guides and experimental protocols for these assays.
Q4: Is there a negative control compound available for this compound?
Yes, a structurally related but inactive compound, TP-064N , is available and serves as an excellent negative control for your experiments.[4][7] TP-064N has been shown to have no inhibitory activity against PRMT4.[4] Using TP-064N alongside this compound can help confirm that the observed biological effects are specifically due to the inhibition of PRMT4.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
If you suspect batch-to-batch variability is affecting your results, follow this troubleshooting workflow:
Quality Control Experimental Protocols
To ensure the consistency of your this compound batches, we recommend performing the following key experiments.
Biochemical Potency Assessment: PRMT4 Enzymatic Assay
This assay directly measures the inhibitory activity of this compound on the enzymatic function of PRMT4. A common method is the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound against PRMT4.
Experimental Protocol: PRMT4 AlphaLISA Assay
| Step | Procedure | Details |
| 1 | Reagent Preparation | Prepare Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20). Dilute PRMT4 enzyme, S-adenosylmethionine (SAM), biotinylated histone H3 (21-44) peptide substrate, and this compound in Assay Buffer. |
| 2 | Reaction Setup | In a 384-well white OptiPlate, add: 5 µL of serially diluted this compound (or DMSO vehicle control) and 2.5 µL of PRMT4 enzyme (4X concentration). Incubate for 10 minutes at room temperature. |
| 3 | Initiate Reaction | Add 2.5 µL of a mix containing the biotinylated histone H3 peptide and SAM (4X concentration). |
| 4 | Enzymatic Reaction | Cover the plate and incubate for 60 minutes at room temperature. |
| 5 | Stop Reaction & Detection | Add 5 µL of AlphaLISA Acceptor beads to stop the reaction. Incubate for 60 minutes. Add 10 µL of Streptavidin Donor beads. Incubate for 30 minutes in the dark. |
| 6 | Data Acquisition | Read the plate on an EnVision or similar plate reader in Alpha mode. |
| 7 | Data Analysis | Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve. |
Expected Results: A potent batch of this compound should exhibit an IC50 of less than 10 nM for PRMT4.[2][4]
Data Presentation: Comparison of this compound Batches
| Parameter | Batch A (Reference) | Batch B (New) | Literature Value |
| IC50 (nM) | 8.5 ± 1.2 | [Enter your value] | < 10 nM[2][4] |
Cellular Activity Assessment: Western Blot for Substrate Methylation
This assay confirms that this compound can enter cells and inhibit the methylation of its endogenous substrates.
Objective: To assess the dose-dependent inhibition of PRMT4 substrate methylation by a new batch of this compound in a cellular context.
Experimental Protocol: Western Blot for MED12/BAF155 Methylation
| Step | Procedure | Details |
| 1 | Cell Culture & Treatment | Plate a sensitive cell line (e.g., HEK293T or a multiple myeloma cell line like NCI-H929) and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0, 10, 100, 1000 nM) and TP-064N (1000 nM) for 48-72 hours. |
| 2 | Cell Lysis | Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors. |
| 3 | Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. |
| 4 | SDS-PAGE & Western Blot | Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. |
| 5 | Immunoblotting | Probe the membrane with primary antibodies against asymmetrically dimethylated MED12 (or BAF155) and total MED12 (or BAF155) as a loading control. |
| 6 | Detection & Imaging | Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Image the blot using a digital imager. |
| 7 | Data Analysis | Quantify the band intensities for the methylated and total protein. Normalize the methylated protein signal to the total protein signal for each treatment condition. |
Expected Results: this compound should show a dose-dependent decrease in the methylation of MED12 and/or BAF155, while the negative control TP-064N should have no effect.[4][9]
Cellular Potency Assessment: Cell Proliferation Assay
This assay measures the functional consequence of PRMT4 inhibition on cell viability in a sensitive cancer cell line.
Objective: To determine the half-maximal effective concentration (EC50) of a new batch of this compound on the proliferation of a sensitive cell line.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
| Step | Procedure | Details |
| 1 | Cell Seeding | Seed a sensitive multiple myeloma cell line (e.g., NCI-H929) in a 96-well plate at an appropriate density. |
| 2 | Compound Treatment | After 24 hours, treat the cells with a serial dilution of this compound and TP-064N. Include a DMSO vehicle control. |
| 3 | Incubation | Incubate the cells for 3 to 6 days.[4] |
| 4 | Assay Procedure | Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. |
| 5 | Signal Measurement | Mix the contents and incubate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader. |
| 6 | Data Analysis | Calculate the percent cell viability for each concentration relative to the DMSO control. Determine the EC50 value by plotting the dose-response curve. |
Expected Results: this compound should inhibit the proliferation of sensitive cell lines in a dose-dependent manner. The EC50 will vary depending on the cell line and incubation time.[4]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Technical Support Center: Optimizing TP-064 Concentration for In Vivo Xenograft Studies
Welcome to the technical support center for the use of TP-064 in in vivo xenograft studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to optimizing the concentration of this potent and selective PRMT4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is an enzyme that plays a crucial role in various cellular processes, including gene transcription, by methylating histone and non-histone proteins.[2] By inhibiting PRMT4, this compound can modulate gene expression, leading to effects such as cell cycle arrest, particularly in the G1 phase, and the inhibition of cancer cell proliferation.[1][2] It has demonstrated anti-proliferative effects in a subset of multiple myeloma cell lines.[1][2]
Q2: What are the key considerations before starting an in vivo xenograft study with this compound?
A2: Before initiating an in vivo study, it is crucial to:
-
Confirm in vitro sensitivity: Ensure that the cancer cell line intended for the xenograft is sensitive to this compound by determining its IC50 value for growth inhibition.
-
Establish a robust xenograft model: This includes determining the optimal number of cells for injection, the best injection site (e.g., subcutaneous, orthotopic), and the expected tumor growth rate.
-
Consider the formulation of this compound: The solubility and stability of the compound in the chosen vehicle for administration are critical for consistent delivery and bioavailability.
-
Review available preclinical data: Examine existing literature for data on similar compounds or this compound itself to inform starting doses and schedules. For instance, studies on the CARM1 inhibitor EZM2302 in multiple myeloma xenografts can provide valuable insights.[3][4]
Q3: What is a recommended starting dose for this compound in a mouse xenograft model?
A3: While specific dose-ranging studies for this compound in various cancer xenograft models are not widely published, data from a similar CARM1 inhibitor, EZM2302, can serve as a starting point. In a multiple myeloma xenograft model, EZM2302 was administered orally twice daily at doses ranging from 37.5 mg/kg to 300 mg/kg.[3][4] A dose-range finding study for EZM2302 showed these doses were well-tolerated with minimal body weight loss.[3] Therefore, a conservative approach would be to start with a low dose within this range (e.g., 30-50 mg/kg) and escalate based on tolerability and efficacy.
Q4: How should I monitor for target engagement and efficacy in vivo?
A4: Monitoring both target engagement and therapeutic efficacy is crucial for a successful study.
-
Pharmacodynamic (PD) Biomarkers: The methylation of PRMT4 substrates can be used as a biomarker for target engagement. For example, the dimethylation of BAF155 can be monitored in tumor tissue to confirm that this compound is inhibiting its target.[2]
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. Tumor volume should be measured regularly (e.g., twice weekly) using calipers. The percentage of TGI can be calculated to quantify the drug's effect.
-
Body Weight and Clinical Observations: Monitor the general health of the animals by recording body weight and observing for any signs of toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant tumor growth inhibition. | - Insufficient drug exposure at the tumor site.- The xenograft model is resistant to PRMT4 inhibition.- Improper drug formulation or administration. | - Increase the dose of this compound in a stepwise manner, closely monitoring for toxicity.- Increase the dosing frequency (e.g., from once to twice daily).- Confirm target engagement through pharmacodynamic biomarker analysis in tumor tissue.- Re-evaluate the in vitro sensitivity of the cell line.- Verify the stability and solubility of the this compound formulation. |
| Significant animal toxicity (e.g., weight loss >15-20%, lethargy). | - The administered dose of this compound is too high.- Off-target effects of the compound.- Issues with the vehicle used for administration. | - Reduce the dose of this compound.- Decrease the dosing frequency.- If using a combination therapy, consider reducing the dose of the other agent.- Evaluate the toxicity of the vehicle alone in a control group. |
| High variability in tumor growth within a treatment group. | - Inconsistent tumor cell implantation.- Variability in the health status of the animals.- Inconsistent drug administration. | - Ensure a standardized and consistent cell injection technique.- Randomize animals into treatment groups based on tumor size before starting treatment.- Ensure accurate and consistent dosing for all animals. |
| Difficulty in formulating this compound for in vivo administration. | - Poor solubility of the compound in common vehicles. | - Consult formulation guides for small molecules.- Test a panel of biocompatible solvents and excipients (e.g., DMSO, PEG400, Tween 80, Solutol HS 15).- Consider alternative administration routes if oral bioavailability is low (e.g., intraperitoneal or subcutaneous injection), though oral administration is often preferred for chronic dosing. |
Quantitative Data Summary
While specific in vivo efficacy data for this compound in xenograft models is limited in publicly available literature, the following table summarizes the in vitro potency of this compound and the in vivo efficacy of a comparable CARM1 inhibitor, EZM2302. This information can be used to guide the design of this compound experiments.
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 | Reference |
| PRMT4 (biochemical assay) | < 10 nM | [1][2] |
| BAF155 dimethylation (cellular assay) | 340 ± 30 nM | [1][2] |
| MED12 dimethylation (cellular assay) | 43 ± 10 nM | [1][2] |
| NCI-H929 cell growth (6-day assay) | ~1 µM | [2] |
| RPMI8226 cell growth (6-day assay) | ~2 µM | [2] |
| MM.1R cell growth (6-day assay) | ~2 µM | [2] |
Table 2: In Vivo Efficacy of the CARM1 Inhibitor EZM2302 in a Multiple Myeloma Xenograft Model (RPMI-8226 cells)
| Dose (oral, twice daily) | Tumor Growth Inhibition (TGI) | Reference |
| 37.5 mg/kg | 45% | [4] |
| 75 mg/kg | Not specified, significant reduction | [3][4] |
| 150 mg/kg | Not specified, significant reduction | [3][4] |
| 300 mg/kg | 63% | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Subcutaneous Xenograft Study
-
Cell Culture: Culture the selected cancer cell line under optimal conditions. Harvest cells during the exponential growth phase.
-
Cell Preparation: Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) mixed with Matrigel (optional, can improve tumor take rate) at the desired concentration.
-
Animal Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation and administer it to the treatment group according to the planned dose and schedule. The control group should receive the vehicle only.
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the health of the animals (body weight, clinical signs) throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Tumors can be excised for pharmacodynamic analysis.
Visualizations
Caption: PRMT4 (CARM1) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for an in vivo xenograft study.
Caption: A logical diagram for troubleshooting the optimization of this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to interpret unexpected phenotypes after TP-064 treatment
Welcome to the technical support center for TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes and navigate challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype after this compound treatment in sensitive cancer cell lines?
A1: The primary expected phenotype in sensitive cancer cell lines, such as a subset of multiple myeloma cells, is the inhibition of proliferation and arrest of the cell cycle in the G1 phase.[1][2][3] This is a result of this compound inhibiting the methyltransferase activity of PRMT4.[1][2][3]
Q2: I am not observing the expected G1 cell cycle arrest. What are the possible reasons?
A2: Several factors could contribute to a lack of G1 arrest:
-
Cell Line Insensitivity: The specific cell line you are using may not be dependent on PRMT4 for proliferation.
-
Suboptimal Concentration: The concentration of this compound may be too low to achieve sufficient target inhibition.
-
Incorrect Dosing Schedule: The duration of treatment may be insufficient to induce a measurable cell cycle block.
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
-
Experimental Error: Verify cell counting methods and flow cytometry gating.
Q3: My cells are undergoing apoptosis instead of G1 arrest. Is this an expected outcome?
A3: While G1 arrest is the most commonly reported phenotype, apoptosis has also been observed in some cancer cell lines, such as endometrial cancer cells, following PRMT4 inhibition or knockdown.[4] The cellular response to PRMT4 inhibition can be context-dependent. It is recommended to confirm apoptosis using established markers like cleaved caspase-3 or Annexin V staining.
Q4: I am observing a phenotype that is not related to cell cycle or apoptosis. What could be the cause?
A4: Unexpected phenotypes can arise from off-target effects, especially at higher concentrations of the inhibitor. While this compound is highly selective for PRMT4 over other PRMTs, it does show some activity against PRMT6 and PRMT8 at higher concentrations.[1] Consider performing a dose-response experiment to determine if the phenotype is concentration-dependent. Additionally, consider the broader biological roles of PRMT4, which may influence pathways beyond cell cycle regulation in your specific model system. It's also a known phenomenon that small molecule inhibitors can have off-target effects that are responsible for their anti-cancer activity.[5]
Troubleshooting Guides
Problem 1: No effect on cell proliferation in a previously reported sensitive cell line.
-
Possible Cause 1: Compound Integrity
-
Troubleshooting Step: Verify the integrity of your this compound stock. Prepare a fresh stock solution from a new aliquot.
-
Validation: Test the new stock on a highly sensitive positive control cell line, such as NCI-H929.[1]
-
-
Possible Cause 2: Cell Line Authenticity and Health
-
Troubleshooting Step: Authenticate your cell line using short tandem repeat (STR) profiling. Ensure cells are healthy and free from contamination.
-
Validation: Monitor cell morphology and doubling time to ensure they are consistent with historical data.
-
-
Possible Cause 3: Suboptimal Assay Conditions
-
Troubleshooting Step: Optimize cell seeding density and treatment duration.
-
Validation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint.
-
Problem 2: High levels of cell death at concentrations that should induce G1 arrest.
-
Possible Cause 1: Off-Target Toxicity
-
Troubleshooting Step: Perform a dose-response curve and determine the IC50 for proliferation and the concentration that induces significant cell death.
-
Validation: Compare your IC50 value with published data for your cell line. If significant toxicity is observed at or below the reported IC50 for G1 arrest, off-target effects may be at play. Consider using the inactive control compound, TP-064N, to distinguish between on-target and off-target effects.[1]
-
-
Possible Cause 2: Cell-Type Specific Apoptotic Response
-
Troubleshooting Step: Characterize the nature of the cell death (apoptosis vs. necrosis).
-
Validation: Perform western blotting for cleaved PARP and caspase-3, or use flow cytometry-based assays for Annexin V and propidium iodide staining.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| PRMT4 IC50 (biochemical) | < 10 nM | [1][3][6][7] |
| MED12 IC50 (cellular) | 43 ± 10 nM | [1][3] |
| BAF155 IC50 (cellular) | 340 ± 30 nM | [1][3] |
| PRMT6 IC50 (biochemical) | 1.3 ± 0.4 µM | [1] |
| PRMT8 IC50 (biochemical) | 8.1 ± 0.6 µM | [1] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Cell Harvest: Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
Protocol 2: Western Blotting for PRMT4 Substrate Methylation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a methylated PRMT4 substrate (e.g., asymmetric di-methyl arginine motifs) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound leading to G1 cell cycle arrest.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone arginine methyltransferase CARM1 selective inhibitor this compound induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TP 064 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 7. TP 064 | Protein Arginine Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Improving the In Vivo Bioavailability of TP-064
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of the selective PRMT4 inhibitor, TP-064. As a potent small molecule, ensuring adequate systemic exposure is critical for its efficacy in preclinical studies.[1][2][3] This guide offers strategies and experimental protocols to overcome common formulation hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound in our mouse models. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities.[4] The primary reasons often relate to:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.[4][5]
-
Low Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves can be a limiting factor.[6]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[7]
-
Efflux Transporter Activity: The compound could be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).[8][9][10]
Q2: What are the initial steps to consider for improving the oral bioavailability of this compound?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of this compound, such as its aqueous solubility, pKa, and LogP. Based on these properties, you can select appropriate formulation strategies. Initial strategies to explore include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.[5][11]
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation can improve solubility.[11][12]
-
Use of Co-solvents: Incorporating a water-miscible solvent in which the drug is more soluble can be a straightforward initial approach.[11][12]
Q3: Which advanced formulation strategies should we consider if simple methods are insufficient?
A3: If initial strategies do not yield the desired exposure, more advanced formulations should be investigated. These include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[13][14]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can create an amorphous form with improved solubility and dissolution.[15]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance the aqueous solubility of the drug.[5][12]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles can significantly increase its surface area and dissolution rate.[16][17]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Step / Strategy |
| Low Cmax and AUC after oral dosing | Poor aqueous solubility and/or slow dissolution rate. | 1. Micronization/Nanonization: Reduce the particle size of the this compound drug substance.[5][18] 2. Formulate as a Solid Dispersion: Use a hydrophilic polymer to create an amorphous solid dispersion.[15] 3. Develop a Lipid-Based Formulation: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS).[13][14] |
| High variability in plasma concentrations between animals | Inconsistent dissolution; food effects. | 1. Utilize a Solubilizing Excipient: Incorporate surfactants or co-solvents in the formulation to ensure more consistent solubilization in the GI tract.[4][11] 2. Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals in the study. |
| Oral bioavailability is significantly lower than expected based on in vitro permeability | High first-pass metabolism in the gut or liver.[7] | 1. Administer with a CYP450 Inhibitor: Co-dosing with a known inhibitor of relevant metabolizing enzymes (if known) can help confirm metabolic clearance as a major route of elimination. 2. Consider Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) or subcutaneous (SC) injection to bypass first-pass metabolism. |
| Good solubility but still poor in vivo absorption | Efflux by intestinal transporters (e.g., P-gp).[8] | 1. Co-administer with an Efflux Pump Inhibitor: Use a known P-gp inhibitor in your in vivo studies to see if this improves exposure. 2. Formulation with Excipients that Inhibit Efflux: Some surfactants and polymers used in formulations can also inhibit efflux transporters.[19] |
Comparison of Formulation Strategies
| Strategy | Mechanism of Bioavailability Enhancement | Advantages | Disadvantages |
| Micronization/ Nanonization | Increases surface area, leading to a faster dissolution rate.[5] | Simple, applicable to many compounds. | May not be sufficient for very poorly soluble drugs; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is in a higher energy amorphous state, leading to increased apparent solubility and dissolution.[20] | Significant increases in solubility and bioavailability are possible. | Potential for recrystallization of the amorphous drug, leading to stability issues. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption.[13][14] | Can significantly enhance the absorption of lipophilic drugs; may also reduce food effects and inhibit efflux transporters. | Can be complex to formulate and characterize; potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a complex with improved aqueous solubility.[5][12] | Can significantly increase solubility; well-established technology. | The drug must fit within the cyclodextrin cavity; can be a relatively expensive excipient. |
Experimental Protocols
Protocol: Systematic Screening of Formulations for this compound
1. Objective: To systematically evaluate different formulation strategies to identify a vehicle that provides adequate oral bioavailability for this compound in a murine model.
2. Materials:
-
This compound drug substance
-
Solvents: PEG 400, Propylene Glycol, Solutol HS 15, Cremophor EL, Tween 80, etc.
-
Polymers for solid dispersion: PVP K30, HPMC, Soluplus®
-
Lipids for SEDDS: Labrafil®, Labrasol®, Capryol®
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate buffered saline (PBS) pH 6.8
3. Phase 1: Solubility Screening a. Prepare saturated solutions of this compound in various individual and mixed excipients. b. Equilibrate samples for 24-48 hours at room temperature. c. Centrifuge to pellet undissolved drug. d. Quantify the concentration of this compound in the supernatant by HPLC-UV.
4. Phase 2: Formulation Preparation a. Simple Formulations: Based on solubility data, prepare solutions or suspensions of this compound in promising vehicles (e.g., 20% Solutol HS 15 in water). b. Amorphous Solid Dispersion: Prepare a solid dispersion (e.g., 1:4 drug-to-polymer ratio with PVP K30) using a solvent evaporation or melt extrusion method. c. SEDDS: Prepare a SEDDS formulation by mixing this compound with a selected oil, surfactant, and co-surfactant. d. Cyclodextrin Complex: Prepare a complex by dissolving this compound and HP-β-CD in water, followed by lyophilization.
5. Phase 3: In Vitro Dissolution Testing a. Perform dissolution testing on the prepared formulations in a simulated intestinal fluid (e.g., PBS pH 6.8). b. Take samples at various time points (e.g., 5, 15, 30, 60, 120 minutes). c. Analyze the concentration of dissolved this compound by HPLC-UV.
6. Phase 4: In Vivo Pharmacokinetic (PK) Study a. Select the most promising formulations based on in vitro data (e.g., the formulation with the fastest and most complete dissolution). b. Dose laboratory mice (e.g., C57BL/6) orally with the selected this compound formulations at a consistent dose (e.g., 10 mg/kg). c. Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). d. Process blood to plasma and analyze this compound concentrations using a validated LC-MS/MS method. e. Calculate key PK parameters: Cmax, Tmax, and AUC.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Simplified PRMT4 (CARM1) signaling pathway inhibited by this compound.
References
- 1. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux transporter: Significance and symbolism [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. longdom.org [longdom.org]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omicsonline.org [omicsonline.org]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Validating Antibody Specificity in TP-064 Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of antibodies used in studies involving the PRMT4 inhibitor, TP-064.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of antibodies used in conjunction with this compound?
A1: this compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1).[1][2][3][4] Research involving this compound often aims to assess its impact on the methylation of specific PRMT4 substrates, such as BAF155 and MED12.[1][2] Therefore, the antibodies used to detect these methylation events must be highly specific for the methylated form of the target protein. Unvalidated antibodies can lead to unreliable and irreproducible results by cross-reacting with other proteins or recognizing the unmodified form of the target.[1][2][5]
Q2: What are the primary PRMT4 substrates I should be aware of in my this compound experiments?
A2: Key substrates of PRMT4 that are often investigated in the context of this compound's mechanism of action include:
-
BAF155 (SMARCC1): A core subunit of the SWI/SNF chromatin remodeling complex.[6]
-
MED12: A subunit of the Mediator complex, which plays a crucial role in transcriptional regulation.[1][7]
Q3: What are the essential first steps before using a new antibody in my this compound study?
A3: Before embarking on your experiments, it is crucial to:
-
Review the manufacturer's datasheet: Pay close attention to the applications for which the antibody has been validated and the species reactivity.
-
Perform a literature search: Look for publications that have successfully used the same antibody for your intended application.
-
Conduct basic in-house validation: At a minimum, perform a Western blot to confirm that the antibody recognizes a band at the correct molecular weight in a relevant cell line.[8]
Troubleshooting Guides
Western Blotting
Problem: No signal or weak signal from my anti-methyl-substrate antibody after this compound treatment.
This is the expected outcome for a successful experiment. However, to ensure this is not due to technical error, consider the following:
| Possible Cause | Troubleshooting Step |
| Effective this compound Inhibition | This is the desired result. Confirm with a positive control (untreated cells) showing a strong signal. |
| Low Target Protein Abundance | Increase the amount of protein loaded onto the gel.[9][10][11] |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration.[9][10] |
| Inefficient Protein Transfer | Stain the membrane with Ponceau S to verify transfer efficiency.[10] |
| Inactive Secondary Antibody or Substrate | Test the secondary antibody and substrate for activity.[9] |
Problem: My anti-methyl-substrate antibody shows a signal even after high concentrations of this compound treatment.
| Possible Cause | Troubleshooting Step |
| Antibody Cross-reactivity | The antibody may be recognizing the unmodified protein or another protein. Perform a peptide competition assay (see protocol below). |
| Incomplete this compound Inhibition | Verify the activity of your this compound compound. Ensure appropriate treatment duration and concentration. |
| High Protein Load | Overloading the gel can lead to non-specific binding. Reduce the amount of protein loaded.[10] |
| Insufficient Blocking | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA or non-fat milk).[9][12] |
Problem: Multiple bands are observed on the Western blot.
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | The antibody may be cross-reacting with other proteins. Use a knockout/knockdown cell line as a negative control. |
| Protein Degradation | Prepare fresh lysates and always include protease inhibitors.[11] |
| Splice Variants or Post-Translational Modifications | Consult protein databases (e.g., UniProt) to check for known isoforms or other modifications. |
Experimental Protocols for Antibody Validation
Protocol 1: Western Blotting with Positive and Negative Controls
Objective: To confirm the antibody detects the target protein at the correct molecular weight and that the signal is absent in a negative control.
Methodology:
-
Cell Lysate Preparation:
-
Culture cell lines known to express the target protein (positive control) and cell lines with knockout or siRNA-mediated knockdown of the target protein (negative control).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate.
-
Expected Outcome: A single band at the expected molecular weight should be present in the positive control lane and absent or significantly reduced in the negative control lane.
Protocol 2: Peptide Competition Assay
Objective: To verify that the antibody specifically recognizes the methylated epitope.
Methodology:
-
Prepare Antibody-Peptide Mixtures:
-
Dilute the primary antibody to its optimal working concentration in the blocking buffer.
-
Prepare two tubes of the diluted antibody.
-
To one tube, add the immunizing peptide (the methylated peptide) at a 10-100 fold molar excess.
-
To the other tube, add a corresponding unmethylated peptide at the same molar excess.
-
Incubate the mixtures for 1-2 hours at room temperature with gentle agitation.
-
-
Western Blotting:
-
Run duplicate Western blots with lysates from cells expressing the target protein.
-
Incubate one blot with the antibody pre-incubated with the methylated peptide and the other with the antibody pre-incubated with the unmethylated peptide.
-
Proceed with the standard Western blotting protocol for washing and secondary antibody incubation.
-
Expected Outcome: The signal should be significantly reduced or absent on the blot incubated with the antibody pre-incubated with the methylated peptide. The signal should remain strong on the blot incubated with the antibody and the unmethylated peptide.
Data Presentation
Table 1: Example Data for Anti-di-methyl BAF155 (Arg1064) Antibody Validation
| Experiment | Cell Line | Treatment | Observed Band (kDa) | Signal Intensity (Relative Units) | Conclusion |
| Western Blot | WT MCF7 | Untreated | ~155 | 1.00 | Antibody recognizes a band at the expected size. |
| WT MCF7 | This compound (1 µM) | ~155 | 0.25 | This compound reduces methylation of BAF155. | |
| BAF155 KO | Untreated | None | 0.01 | Antibody is specific for BAF155. | |
| Peptide Competition | WT MCF7 | Untreated + Methyl-Peptide | ~155 | 0.05 | Antibody binding is blocked by the methylated peptide. |
| WT MCF7 | Untreated + Unmethyl-Peptide | ~155 | 0.98 | Antibody does not bind to the unmethylated peptide. |
Visualizations
Caption: this compound inhibits PRMT4-mediated arginine methylation.
Caption: Workflow for validating antibody specificity.
Caption: Logical approach to troubleshooting Western blots.
References
- 1. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hellobio.com [hellobio.com]
- 3. Antibody validation by Western Blot SOP #012 [protocols.io]
- 4. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 methylates MED12 to regulate its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Unveiling the Nuances of CARM1 Inhibition: A Comparative Analysis of TP-064 and EZM2302 In Vitro
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the selection of a potent and selective inhibitor is paramount. This guide provides a comprehensive in vitro comparison of two prominent CARM1 (PRMT4) inhibitors, TP-064 and EZM2302, summarizing their biochemical potency, cellular activity, and the experimental frameworks used for their evaluation.
At a Glance: Head-to-Head Efficacy of this compound and EZM2302
| Parameter | This compound | EZM2302 | Reference |
| Target | PRMT4 (CARM1) | CARM1 (PRMT4) | [1][2] |
| Biochemical IC50 | < 10 nM | 6 nM | [2][3] |
| Cellular IC50 (PABP1me2a) | Not explicitly reported | 9 nM (NCI-H929 cells) | [4] |
| Cellular IC50 (SmBme0) | Not explicitly reported | 31 nM (NCI-H929 cells) | [4] |
| Cellular IC50 (BAF155 dimethylation) | 340 ± 30 nM (HEK293 cells) | Not explicitly reported | [3] |
| Cellular IC50 (MED12 dimethylation) | 43 ± 10 nM (HEK293 cells) | Not explicitly reported | [3] |
| Anti-proliferative IC50 (Multiple Myeloma Cell Lines) | Effective in the nanomolar range in a subset of MM cell lines (e.g., NCI-H929, RPMI8226) | Potent anti-proliferative effects in MM cell lines with IC50 values < 100 nM | [3][5] |
| Binding Mechanism | SAM-noncompetitive, binds to the peptide substrate-binding pocket.[6] | Stabilizes an inactive CARM1-S-adenosylhomocysteine (SAH) complex, competing for the peptide-binding pocket.[6] | [6] |
Delving into the Mechanisms: Differential Effects on Cellular Substrates
Recent studies have illuminated a key functional distinction between this compound and EZM2302. While both compounds effectively inhibit the methylation of non-histone substrates, their impact on histone methylation differs significantly. This compound has been shown to markedly reduce nuclear histone methylation marks, specifically H3R17me2a and H3R26me2a.[7] In contrast, EZM2302 demonstrates a minimal effect on these epigenetic modifications, suggesting a selective targeting of non-histone methylation events.[7] This differential activity has downstream consequences, with this compound, but not EZM2302, suppressing the transcription of autophagy-related genes.[7]
Visualizing the CARM1 Signaling Pathway
Caption: Simplified CARM1 signaling pathway and points of inhibition.
Experimental Protocols: A Closer Look at the Methodology
Biochemical Enzyme Activity Assay
A common method to determine the in vitro potency of CARM1 inhibitors is through biochemical assays that measure the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a peptide substrate.
-
Enzyme: Recombinant human CARM1 (PRMT4).
-
Substrate: A synthetic peptide containing a known CARM1 methylation site, such as a histone H3-derived peptide (e.g., ARTKQTARKSTGGKAPRKQL).[8]
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine (³H-SAM) is often used to enable radiometric detection of methylation.
-
Reaction Buffer: Typically contains Tris-HCl, NaCl, and DTT.
-
Procedure:
-
The inhibitor (this compound or EZM2302) is pre-incubated with the CARM1 enzyme in the reaction buffer.
-
The reaction is initiated by the addition of the peptide substrate and ³H-SAM.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, often by the addition of trichloroacetic acid.
-
The methylated peptide is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Methylation Assay (Western Blot)
To assess the ability of inhibitors to engage and inhibit CARM1 within a cellular context, Western blotting is employed to measure the methylation status of known CARM1 substrates.
-
Cell Lines: Multiple myeloma cell lines such as NCI-H929 and RPMI-8226 are commonly used.[4]
-
Treatment: Cells are treated with a dose range of the inhibitor for a specified duration (e.g., 96 hours).[4]
-
Lysate Preparation: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the methylated form of the substrate (e.g., anti-asymmetric dimethylarginine PABP1 [PABP1me2a]) and total protein levels of the substrate (e.g., anti-PABP1).
-
Following incubation with a secondary antibody, the signal is detected using a chemiluminescence-based system.
-
The intensity of the methylated substrate band is normalized to the total substrate band to determine the extent of inhibition.
-
Cell Proliferation Assay
The anti-proliferative effects of the inhibitors are evaluated using cell viability assays.
-
Cell Lines: A panel of cancer cell lines, particularly those where CARM1 is implicated in disease progression, such as multiple myeloma cell lines.[3][9]
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable), they are treated with a serial dilution of the inhibitor.
-
Cells are incubated for an extended period (e.g., 6 to 15 days), with media and inhibitor being replenished every few days.[3][4]
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence signal is read using a plate reader.
-
IC50 values are determined by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual CARM1-and IKZF3-targeting: A novel approach to multiple myeloma therapy synergy between CARM1 inhibition and IMiDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Selective PRMT4 Inhibitor TP-064 and Pan-PRMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetic modulation has garnered significant interest for its therapeutic potential, particularly in oncology. Protein Arginine Methyltransferases (PRMTs) have emerged as a critical class of enzymes involved in a myriad of cellular processes, making them attractive targets for drug development. This guide provides an objective comparison between TP-064, a potent and selective inhibitor of PRMT4 (also known as CARM1), and pan-PRMT inhibitors, which target multiple members of the PRMT family. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their specific research needs.
Introduction to PRMTs and Their Inhibition
PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] The PRMT family is broadly classified into three types based on the methylation state they produce.[3] Dysregulation of PRMT activity is implicated in various diseases, including cancer.[4][5]
Two main strategies for targeting PRMTs have emerged: selective inhibition of a single PRMT family member and broader inhibition of multiple PRMTs (pan-inhibition). This compound represents the former approach, with high selectivity for PRMT4.[3] Pan-PRMT inhibitors, such as MS023 and II757, are designed to inhibit multiple PRMTs simultaneously.[1][4]
Comparative Analysis of Inhibitor Potency and Selectivity
The primary distinction between this compound and pan-PRMT inhibitors lies in their target specificity and potency across the PRMT family.
This compound is a highly potent and selective inhibitor of PRMT4, with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM.[3] Its selectivity for PRMT4 is over 100-fold higher than for other PRMTs.[3]
Pan-PRMT inhibitors , by contrast, exhibit activity against multiple PRMTs.
-
MS023 is a potent inhibitor of Type I PRMTs, with IC50 values of 30 nM for PRMT1, 119 nM for PRMT3, 83 nM for PRMT4, 4 nM for PRMT6, and 5 nM for PRMT8.[4][6][7]
-
II757 inhibits eight different PRMTs with IC50 values ranging from 5 to 555 nM, showing the highest potency against PRMT4 (IC50 = 5 nM).[1]
The table below summarizes the available quantitative data on the inhibitory activity of these compounds.
| Inhibitor | PRMT1 (IC50) | PRMT3 (IC50) | PRMT4 (IC50) | PRMT5 (IC50) | PRMT6 (IC50) | PRMT7 (IC50) | PRMT8 (IC50) | PRMT9 (IC50) |
| This compound | >10 µM[8] | >10 µM[8] | <10 nM[3] | >10 µM[8] | 1.3 µM[8] | >10 µM[8] | 8.1 µM[8] | >10 µM[8] |
| MS023 | 30 nM[7] | 119 nM[7] | 83 nM[7] | Inactive[4] | 4 nM[7] | Inactive[4] | 5 nM[7] | Inactive[4] |
| II757 | 16 nM[1] | 211 nM[1] | 5.05 nM[1] | 26 nM[1] | 20 nM[1] | 555 nM[1] | 26 nM[1] | 115 nM[1] |
Mechanism of Action and Cellular Effects
This compound acts as a small molecule inhibitor of PRMT4's methyltransferase activity.[3] In cellular contexts, this compound treatment leads to a reduction in the asymmetric dimethylation of PRMT4 substrates such as BAF155 and MED12.[3] Functionally, inhibition of PRMT4 by this compound has been shown to inhibit the proliferation of a subset of multiple myeloma cell lines and induce G1 phase cell cycle arrest.[3] Recent studies have also shown that this compound can inhibit both nuclear and cytoplasmic functions of CARM1, including the suppression of autophagy-related gene transcription under glucose deprivation.[9]
Pan-PRMT inhibitors have broader cellular effects due to their targeting of multiple PRMTs.
-
MS023 , by inhibiting multiple Type I PRMTs, leads to a significant decrease in global levels of asymmetric dimethylarginine (aDMA) and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (sDMA).[4] This broad impact on arginine methylation affects numerous cellular pathways.
-
II757 is a SAM-competitive inhibitor and has been shown to decrease the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) in cells.[1]
The choice between a selective and a pan-inhibitor depends on the research question. This compound is an ideal tool to probe the specific functions of PRMT4, while pan-inhibitors like MS023 and II757 are more suited for studying the global effects of Type I PRMT inhibition or for therapeutic strategies where targeting multiple PRMTs may be beneficial.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key experimental protocols used in the characterization of these inhibitors.
Enzymatic Inhibition Assay (Scintillation Proximity Assay)
This assay is commonly used to determine the IC50 values of PRMT inhibitors.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific PRMT enzyme, a biotinylated peptide substrate, and S-[³H]-adenosyl-L-methionine ([³H]-SAM) in an appropriate assay buffer.
-
Inhibitor Addition : The test compound (e.g., this compound, MS023, or II757) is added at various concentrations.
-
Incubation : The reaction is incubated at room temperature to allow for the enzymatic transfer of the [³H]-methyl group from SAM to the peptide substrate.
-
Detection : Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide substrate. When a [³H]-methyl group has been incorporated into the peptide, the bead is brought into close proximity with the scintillant embedded in the bead, generating a light signal that is detected by a microplate scintillation counter.
-
Data Analysis : The signal intensity is plotted against the inhibitor concentration to calculate the IC50 value.[3][10]
Cellular Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PRMT activity within cells.
-
Cell Culture and Treatment : Cells (e.g., MCF7, HEK293) are cultured and treated with the inhibitor at various concentrations for a specified period (e.g., 48 hours).[11][12]
-
Cell Lysis and Protein Quantification : Cells are lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with a primary antibody specific for a particular methylated substrate (e.g., anti-H4R3me2a for PRMT1/6 activity, anti-aDMA for global Type I PRMT activity, or antibodies against specific methylated forms of BAF155 or MED12 for PRMT4 activity).[3][11] An antibody against the total protein or a loading control (e.g., total histone H3 or GAPDH) is also used for normalization.
-
Detection and Analysis : After incubation with a secondary antibody, the signal is detected using a chemiluminescence or fluorescence imaging system. The band intensities are quantified, and the level of methylation is normalized to the total protein or loading control.[11][13]
Visualizations
PRMT4 Signaling Pathway
Caption: Diagram illustrating the role of PRMT4 in activating gene transcription through the methylation of coactivators and histones.
Experimental Workflow for Inhibitor Profiling
Caption: A generalized workflow for the discovery and characterization of PRMT inhibitors.
Conclusion
The choice between this compound and a pan-PRMT inhibitor is contingent on the specific research goals. This compound serves as an excellent chemical probe for elucidating the specific biological roles of PRMT4. Its high potency and selectivity allow for precise interrogation of PRMT4-mediated pathways. In contrast, pan-PRMT inhibitors like MS023 and II757 are valuable tools for understanding the broader consequences of inhibiting multiple PRMTs, which may be more relevant for certain therapeutic strategies where targeting redundant or compensatory pathways is necessary. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the selection and application of these powerful research tools.
References
- 1. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 9. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. MS023 | Structural Genomics Consortium [thesgc.org]
- 12. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 13. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide to the In Vivo Efficacy of TP-064 and Other CARM1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a compelling therapeutic target in oncology due to its role in driving the progression of various cancers through the methylation of histone and non-histone proteins.[1][2] This has led to the development of several small molecule inhibitors targeting CARM1's methyltransferase activity. This guide provides an objective comparison of the in vivo efficacy of TP-064 and other notable CARM1 inhibitors, supported by available experimental data.
In Vivo Efficacy: A Comparative Summary
The following table summarizes the available in vivo efficacy data for this compound and other key CARM1 inhibitors. Direct comparison is facilitated by focusing on key parameters such as the cancer model, dosing regimen, and observed tumor growth inhibition (TGI).
| Inhibitor | Cancer Model | Animal Model | Dosing and Administration | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Multiple Myeloma | Preclinical models | Not explicitly detailed in publicly available data. | Publicly available in vivo TGI data is limited; however, it has shown significant anticancer efficacy in preclinical models of leukemia, breast cancer, and multiple myeloma.[3] | [3][4][5] |
| EZM2302 (GSK3359088) | Multiple Myeloma (RPMI-8226 xenograft) | Not specified | 37.5, 75, 150, and 300 mg/kg, oral, twice daily for 21 days | 45% to 63% (dose-dependent) | [5] |
| iCARM1 | ERα-positive Breast Cancer (MCF7 xenograft) | Not specified | 25 mg/kg, intraperitoneal, every other day | Significant tumor growth inhibition observed. | Not specified |
| Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | BALB/c nude mice | Not specified | Remarkable inhibition of tumor growth compared to control. | Not specified | |
| CH-1 (Dual CARM1/HDAC2 inhibitor) | Prostate Cancer (DU145 xenograft) | DU145 xenograft tumor mouse models | Not specified | Significant dose-dependent antitumour activity.[6] | [6][7][8] |
CARM1 Signaling Pathway in Cancer
CARM1 plays a critical role in cancer by acting as a transcriptional coactivator for various oncogenic signaling pathways. It methylates histone H3 at arginine residues (H3R17, H3R26), leading to chromatin remodeling and transcriptional activation of genes involved in cell cycle progression, proliferation, and survival.[1][9] Key pathways influenced by CARM1 include those driven by estrogen receptor-alpha (ERα) in breast cancer and NF-κB. CARM1 can also impact the p53 tumor suppressor pathway.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Differential Effects of TP-064 and EZM2302 on Histone Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent CARM1 (Coactivator-Associated Arginine Methyltransferase 1, also known as PRMT4) inhibitors, TP-064 and EZM2302, with a specific focus on their differential effects on histone methylation. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage response.[2][3] Dysregulation of CARM1 activity has been implicated in several cancers, making it an attractive therapeutic target.[4][5] this compound and EZM2302 are both potent and selective inhibitors of CARM1, yet they exhibit distinct pharmacological profiles, particularly concerning their impact on histone methylation.[1][6]
Mechanism of Action
This compound and EZM2302 employ different mechanisms to inhibit CARM1 activity. This compound is a non-competitive inhibitor that binds to CARM1 cooperatively with the methyl donor S-adenosyl-L-methionine (SAM), inducing a conformational change that hinders substrate recognition.[6] In contrast, EZM2302 acts by stabilizing an inactive complex of CARM1 with S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction, thereby blocking substrate access.[6] These distinct binding modes likely contribute to their differential effects on various CARM1 substrates.
Comparative Efficacy and Potency
Both this compound and EZM2302 are highly potent inhibitors of CARM1's enzymatic activity in biochemical assays. However, their cellular activities, particularly concerning histone and non-histone substrates, show notable differences.
| Parameter | This compound | EZM2302 | Reference |
| Target | CARM1 (PRMT4) | CARM1 (PRMT4) | [4][7] |
| Biochemical IC50 | <10 nM | 6 nM | [4][7] |
| Cellular Inhibition of Non-Histone Substrates | |||
| BAF155 dimethylation IC50 | 340 ± 30 nM | Not Reported | [4] |
| MED12 dimethylation IC50 | 43 ± 10 nM | Not Reported | [4] |
| PABP1 methylation IC50 | Not Reported | 0.038 µM | [8] |
| SmB methylation EC50 | Not Reported | 0.018 µM | [8] |
| Effect on Histone Methylation | |||
| H3R17me2a | Markedly reduced | Minimal effect | [1][6] |
| H3R26me2a | Markedly reduced | Minimal effect | [1][6] |
Differential Impact on Histone Methylation
A key distinction between this compound and EZM2302 lies in their effect on histone methylation. Experimental evidence demonstrates that this compound effectively reduces the levels of asymmetric dimethylation on histone H3 at arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a), which are well-established epigenetic marks associated with transcriptional activation.[1][6] Conversely, EZM2302 shows minimal to no effect on these histone modifications, even at concentrations that effectively inhibit the methylation of non-histone substrates.[1][6] This suggests that while both compounds inhibit CARM1, this compound is capable of targeting CARM1's activity towards both nuclear histone and cytoplasmic non-histone substrates, whereas EZM2302 exhibits a preference for non-histone targets.[1]
Signaling Pathways and Experimental Workflows
The differential effects of this compound and EZM2302 on histone methylation have important implications for the downstream signaling pathways they modulate.
Caption: Differential inhibition of CARM1 substrates by this compound and EZM2302.
Caption: Experimental workflow for assessing histone methylation.
Experimental Protocols
Western Blot for Histone Methylation
Objective: To detect global changes in specific histone methylation marks (e.g., H3R17me2a, H3R26me2a) following inhibitor treatment.
Methodology:
-
Cell Lysis and Histone Extraction:
-
Treat cells with desired concentrations of this compound or EZM2302 for the indicated time.
-
Harvest cells and isolate nuclei using a nuclear isolation buffer.
-
Extract histones from the nuclear pellet using acid extraction (e.g., 0.2 M H2SO4) overnight at 4°C.[9]
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.[9]
-
-
Protein Quantification:
-
Determine the concentration of the extracted histones using a protein assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate 5-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies specific for H3R17me2a, H3R26me2a, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize the methylation signal to the total histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the enrichment of specific histone methylation marks at particular gene promoters.
Methodology:
-
Cross-linking:
-
Treat cells with this compound or EZM2302.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.[11]
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear DNA to an average size of 200-1000 bp.[12]
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin overnight at 4°C with antibodies against H3R17me2a, H3R26me2a, or a negative control IgG.[12]
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[13]
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to the promoter regions of target genes.
-
Mass Spectrometry for Histone Post-Translational Modifications (PTMs)
Objective: To obtain a comprehensive and unbiased quantification of global histone PTMs.
Methodology:
-
Histone Extraction and Derivatization:
-
Extract histones as described in the Western Blot protocol.
-
To facilitate digestion and analysis, chemically derivatize the lysine residues by propionylation.[14]
-
-
Tryptic Digestion:
-
Digest the derivatized histones with trypsin overnight at 37°C.[14]
-
-
Second Derivatization:
-
Derivatize the newly generated N-termini of the peptides with propionic anhydride to improve chromatographic retention.[14]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer.[15]
-
-
Data Analysis:
-
Identify and quantify the relative abundance of different histone PTMs using specialized software. The abundance of a specific modification is typically calculated as a percentage of the total amount of that peptide.[14]
-
Conclusion
This compound and EZM2302 are both valuable chemical probes for studying the function of CARM1. However, their differential effects on histone methylation must be considered when designing experiments and interpreting results. This compound serves as a broader CARM1 inhibitor, affecting both histone and non-histone substrates, making it suitable for studies investigating the full spectrum of CARM1's methyltransferase activity. In contrast, EZM2302's selectivity for non-histone substrates makes it a more appropriate tool for dissecting the specific roles of cytoplasmic or non-epigenetic CARM1 signaling. The choice between these inhibitors should be guided by the specific biological question and the substrates of interest.
References
- 1. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCARTA_CARM1_PATHWAY [gsea-msigdb.org]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. epigentek.com [epigentek.com]
- 11. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and quantification of histone PTMs using high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of the PRMT4 Inhibitor TP-064 with its Inactive Analog TP-064N: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target activity of a chemical probe is paramount. This guide provides a comparative analysis of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), and its structurally similar but inactive analog, TP-064N. Through the use of TP-064N as a negative control, researchers can confidently attribute the observed biological effects to the specific inhibition of PRMT4.
This guide presents supporting experimental data, detailed protocols for key validation assays, and a comparison with other available PRMT4 inhibitors.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and TP-064N
| Compound | Target | IC50 (nM) | Selectivity vs. other PRMTs | Reference |
| This compound | PRMT4 | < 10 | >100-fold | [1][2][3][4][5] |
| PRMT6 | 1300 | [1][4] | ||
| PRMT8 | 8100 | [1] | ||
| Other PRMTs (1, 3, 5, 7, 9) | >10,000 | [1] | ||
| 24 other methyltransferases | >10,000 | [1] | ||
| TP-064N | PRMT4 | >10,000 | Inactive | [1][6] |
| Other methyltransferases | >10,000 | [1] |
Table 2: Cellular Activity of this compound and TP-064N
| Compound | Cellular Target | Cellular Assay | IC50 (nM) | Cell Line | Reference |
| This compound | BAF155 dimethylation | Western Blot | 340 ± 30 | HEK293 | [1][2][3] |
| MED12 dimethylation | Western Blot | 43 ± 10 | HEK293 | [1][2][3][7][8][9] | |
| Cell Proliferation | Cell Viability Assay | Variable (nM to µM) | Multiple Myeloma | [1][2] | |
| TP-064N | BAF155 dimethylation | Western Blot | >10,000 | HEK293 | [1] |
| MED12 dimethylation | Western Blot | >10,000 | HEK293 | [1] | |
| Cell Proliferation | Cell Viability Assay | No effect | Multiple Myeloma | [1] |
Table 3: Comparison with Alternative PRMT4 Inhibitors
| Compound | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Negative Control Available | Reference |
| This compound | PRMT4 | < 10 | 43 (MED12 methylation) | Yes (TP-064N) | [1][2][3][4][5] |
| EZM2302 | PRMT4 | 6 | 38 (PABP1 methylation) | Not explicitly mentioned | [2][10][11] |
| MS049 | PRMT4, PRMT6 | 34 (PRMT4), 43 (PRMT6) | 1400 (Med12 methylation) | Yes (MS049N) | [1][3][6][7][9] |
Experimental Protocols
PRMT4 Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available assay kits and is suitable for determining the in vitro potency of inhibitors.
Materials:
-
Recombinant human PRMT4 (CARM1)
-
PRMT4 peptide substrate (e.g., Histone H3 peptide)
-
S-Adenosylmethionine (SAM)
-
SAH/SAM standard
-
PRMT4 Assay Buffer
-
Primary antibody against methylated substrate
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
White 96-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, TP-064N) and control inhibitors in assay buffer.
-
Add 5 µL of the compound dilutions to the wells of the microplate.
-
Add 10 µL of recombinant PRMT4 enzyme (e.g., 5 ng/µL) to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of a solution containing the peptide substrate and SAM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction by adding 5 µL of stop reagent.
-
Add 5 µL of the primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 5 µL of the HRP-labeled secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 10 µL of the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Cellular Substrate Methylation (BAF155 and MED12)
This protocol allows for the assessment of target engagement in a cellular context.
Materials:
-
HEK293 or other suitable cells
-
This compound and TP-064N
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-dimethyl-BAF155, anti-BAF155, anti-dimethyl-MED12, anti-MED12, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or TP-064N for 72 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the methylated protein levels to the total protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the anti-proliferative effects of the compounds.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound and TP-064N
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 5,000 cells per well.
-
Add serial dilutions of this compound or TP-064N to the wells.
-
Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine GI50 values.
Mandatory Visualization
Caption: PRMT4 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Validating this compound Specificity.
Caption: Logic of Using an Inactive Analog for Target Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 2.4. Cell Viability Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. EZM2302 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of CARM1 Inhibitors: TP-064 vs. iCARM1
A detailed examination of two prominent inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), TP-064 and iCARM1, reveals significant differences in their potency, specificity, and cellular effects. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in the selection of the most appropriate tool for their studies in cancer biology and drug development.
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that regulates gene expression through the methylation of histone and non-histone proteins.[1][2] Its overexpression is implicated in various cancers, making it a promising therapeutic target.[1][3] this compound and iCARM1 have emerged as important chemical probes to investigate CARM1 function and as potential starting points for anticancer drug discovery.[3][4]
Mechanism of Action and Biochemical Potency
Both this compound and iCARM1 are small molecule inhibitors that target the enzymatic activity of CARM1.[5][6] However, their reported potencies differ significantly. This compound is a highly potent inhibitor with an IC50 of less than 10 nM in biochemical assays.[3][5] In contrast, iCARM1 was identified with an IC50 of 12.3 μM.[6][7] It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions. One study directly comparing the inhibitors found iCARM1 to be more potent than this compound in inhibiting CARM1 methyltransferase activity using a synthetic H3R17 peptide as a substrate.[8]
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and iCARM1.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | iCARM1 | Reference(s) |
| Biochemical IC50 | < 10 nM | 12.3 μM | [3][5][6][7] |
| Cellular IC50 (BAF155 dimethylation) | 340 nM | Not Reported | [3][5] |
| Cellular IC50 (MED12 dimethylation) | 43 nM | Not Reported | [3][5] |
| EC50 (MCF7 breast cancer cells) | Poor cellular toxicity reported | 1.797 ± 0.08 μM | [8][9] |
| EC50 (T47D breast cancer cells) | Poor cellular toxicity reported | 4.74 ± 0.19 μM | [8][9] |
| EC50 (BT474 breast cancer cells) | Poor cellular toxicity reported | 2.13 ± 0.33 μM | [8][9] |
| EC50 (MDA-MB-231 TNBC cells) | Not Reported | 3.75 ± 0.21 μM | [10] |
| EC50 (NCI-H929 multiple myeloma cells) | Effective (inhibits growth) | Not Reported | [3][5] |
| EC50 (RPMI8226 multiple myeloma cells) | Effective (inhibits growth) | Not Reported | [3][5] |
Table 2: Specificity Profile
| Inhibitor | Primary Target | Other PRMTs Inhibited (IC50) | Reference(s) |
| This compound | CARM1 (PRMT4) | PRMT6 (1.3 μM) | [5] |
| iCARM1 | CARM1 (PRMT4) | Reported to be more specific than this compound, inhibiting CARM1-mediated histone methylation but not other PRMT family members under tested conditions. | [8][11] |
Signaling Pathways and Cellular Effects
Both inhibitors have been shown to modulate key signaling pathways involved in cancer progression.
CARM1 Signaling in Cancer:
CARM1 plays a crucial role in transcriptional activation. It is a coactivator for nuclear receptors like the estrogen receptor α (ERα) and is involved in p53 and NF-κB signaling pathways.[1][9][12][13] Its activity influences cell cycle progression, proliferation, and apoptosis.[2][12]
Comparative Effects on Signaling:
-
Estrogen/ERα Signaling: iCARM1 has been shown to suppress the expression of oncogenic estrogen/ERα-target genes in breast cancer cells, similar to the effect of CARM1 knockdown.[8][9]
-
Type I Interferon (IFN) Pathway: iCARM1 activates the transcription of type I IFN and IFN-induced genes (ISGs) in breast cancer cells.[8][9] This suggests a potential role in modulating the tumor immune microenvironment.
-
p53 Signaling: CARM1 knockdown in multiple myeloma cells has been shown to upregulate the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[1] this compound treatment in multiple myeloma cell lines also induces G1 cell cycle arrest.[3][14]
-
Cellular Proliferation: this compound effectively inhibits the proliferation of a subset of multiple myeloma cell lines.[3][5] In contrast, it exhibited poor cellular toxicity in breast cancer cell lines.[8][9] iCARM1, however, potently suppresses the growth of both ERα-positive and triple-negative breast cancer (TNBC) cells in vitro and in vivo.[8][10]
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or vary between laboratories. However, the general methodologies for the key experiments cited are outlined below.
1. In Vitro Methyltransferase Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of CARM1 in a test tube.
-
Principle: Recombinant CARM1 enzyme is incubated with a methyl donor (S-adenosyl-L-methionine, SAM) and a substrate (e.g., a histone H3 peptide containing arginine 17). The transfer of a methyl group to the substrate is measured.
-
General Protocol:
-
Prepare a reaction mixture containing buffer, recombinant CARM1, and the substrate.
-
Add varying concentrations of the inhibitor (this compound or iCARM1).
-
Initiate the reaction by adding the methyl donor (e.g., [3H]-SAM for radioactive detection or unlabeled SAM for other methods).
-
Incubate the reaction at a specific temperature for a set time.
-
Stop the reaction.
-
Detect the level of substrate methylation. This can be done by measuring incorporated radioactivity, using specific antibodies that recognize the methylated substrate, or through fluorescence-based methods.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. Cell Proliferation (EC50) Assay
This assay determines the concentration of an inhibitor required to reduce the growth of a cell population by 50%.
-
Principle: Cancer cells are treated with a range of inhibitor concentrations, and the number of viable cells is measured after a specific period.
-
General Protocol:
-
Seed cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (this compound or iCARM1). Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Plot the percentage of viable cells against the inhibitor concentration to calculate the EC50 value.
-
3. Western Blotting for Cellular Target Engagement
This technique is used to assess whether the inhibitor is hitting its target within the cell by measuring the methylation status of known CARM1 substrates.
-
Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the methylated form of a CARM1 substrate (e.g., dimethyl-BAF155) and the total amount of that substrate.
-
General Protocol:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a method like the BCA assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the methylated substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate as a loading control.
-
Quantify the band intensities to determine the reduction in methylation.
-
Conclusion
Both this compound and iCARM1 are valuable tools for studying the function of CARM1. This compound exhibits high biochemical potency and is effective in multiple myeloma models. However, its utility in breast cancer cell lines appears limited due to poor cellular toxicity. In contrast, iCARM1 has demonstrated potent anti-proliferative effects in various breast cancer subtypes, both in vitro and in vivo, and is reported to have a better specificity profile.[8][9][10]
The choice between this compound and iCARM1 will depend on the specific research question and the cellular context being investigated. For studies focused on multiple myeloma, this compound remains a relevant inhibitor. For research in breast cancer, iCARM1 appears to be a more potent and effective option. The detailed experimental data and methodologies provided in this guide aim to assist researchers in making an informed decision for their future studies on CARM1.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iCARM1 (ZINC65534584) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of TP-064 with Epigenetic Modulators: A Comparative Guide
In the landscape of epigenetic drug development, the exploration of combination therapies holds significant promise for overcoming resistance and enhancing therapeutic efficacy. This guide provides a detailed assessment of the synergistic effects of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1), with other epigenetic drugs. The focus is on presenting experimental data, detailed protocols, and the underlying molecular pathways to inform researchers, scientists, and drug development professionals.
Co-treatment of this compound with a DOT1L Inhibitor Demonstrates Enhanced Anti-leukemic Activity
Preliminary studies have highlighted a synergistic interaction between this compound and SGC0946, a selective inhibitor of the histone lysine methyltransferase DOT1L. This synergy was observed in the K562 chronic myelogenous leukemia cell line, a model where single-agent treatment with either compound showed limited efficacy.
Quantitative Analysis of Synergistic Effects
The synergistic effect on cell viability was evaluated in K562 cells after six days of treatment. The combination of this compound and SGC0946 resulted in a more potent cytotoxic response than would be expected from the additive effects of the individual drugs.[1]
| Treatment Group | Concentration | Estimated Cell Viability (%) | Expected Additive Viability (%) |
| DMSO (Control) | - | 100 | - |
| SGC0946 | 1 µM | ~95 | - |
| This compound | 3 µM | ~80 | - |
| This compound + SGC0946 | 3 µM + 1 µM | ~40 | ~75 |
| TP-064N (Negative Control) + SGC0946 | 3 µM + 1 µM | ~95 | - |
Data estimated from graphical representation in the source publication. The expected additive viability is calculated based on the individual drug effects.
The data indicates that while SGC0946 alone has a negligible effect and this compound alone has a modest effect on the viability of K562 cells, their combination leads to a significant reduction in cell viability, suggesting a strong synergistic interaction. The use of TP-064N, an inactive analog of this compound, in combination with SGC0946 did not result in a significant decrease in cell viability, confirming that the observed synergy is dependent on the inhibitory activity of this compound against PRMT4.
Experimental Protocols
The following is a summary of the experimental methodology used to assess the synergistic effects of this compound and SGC0946.
Cell Viability Assay (K562 Chronic Myelogenous Leukemia Cells)
-
Cell Culture: K562 cells were cultured in appropriate media and conditions.
-
Drug Treatment: Cells were treated with DMSO (vehicle control), SGC0946 (1 µM), this compound (3 µM), TP-064N (3 µM), the combination of SGC0946 and this compound, or the combination of SGC0946 and TP-064N.
-
Incubation: The treated cells were incubated for 6 days.
-
Viability Assessment: Cell viability was determined using a luminescence-based assay that measures intracellular ATP levels (e.g., CellTiter-Glo®). The luminescence signal is proportional to the number of viable cells.
-
Data Analysis: The percentage of viable cells was calculated relative to the DMSO-treated control group.
Visualizing the Experimental Workflow and Underlying Signaling Pathways
To better understand the experimental design and the molecular rationale for the observed synergy, the following diagrams were generated using Graphviz.
References
Comparative Efficacy of TP-064 in Oncology: A Guide for Researchers
An objective analysis of TP-064's anti-cancer properties in comparison to other CARM1 inhibitors, supported by published preclinical data.
This guide provides a detailed comparison of the anti-cancer effects of this compound and an alternative CARM1 (PRMT4) inhibitor, EZM2302. The information is compiled from peer-reviewed publications to assist researchers, scientists, and drug development professionals in evaluating these compounds for future studies.
Executive Summary
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] CARM1 is a validated therapeutic target in oncology, with its overexpression implicated in several cancers, including multiple myeloma.[2][3] this compound has demonstrated significant anti-proliferative effects in a subset of multiple myeloma cell lines by inducing G1 cell cycle arrest.[1][2] This guide presents a side-by-side comparison of this compound with EZM2302, another potent and selective CARM1 inhibitor, based on available preclinical data.[1][2][4][5][6][7][8]
Data Presentation: this compound vs. EZM2302
The following tables summarize the key quantitative data on the biochemical potency, cellular activity, and selectivity of this compound and EZM2302.
Table 1: Biochemical Potency against CARM1/PRMT4
| Compound | Target | IC50 (nM) |
| This compound | PRMT4 | < 10 |
| EZM2302 | CARM1 | 6 |
Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Effect | Cell Lines | IC50 (nM) |
| This compound | Inhibition of proliferation | NCI-H929, RPMI-8226, MM.1R | Not explicitly defined in nM, but dose-dependent inhibition observed. |
| EZM2302 | Cell stasis | Multiple Myeloma cell lines | In the nanomolar range |
Table 3: Substrate Methylation Inhibition
| Compound | Substrate | Cellular IC50 (nM) |
| This compound | BAF155 | 340 ± 30 |
| MED12 | 43 ± 10 | |
| EZM2302 | PABP1, SmB | Inhibition observed |
Table 4: Selectivity over other Methyltransferases
| Compound | Off-Target | Selectivity Profile |
| This compound | PRMT6 | IC50 = 1.3 ± 0.4 µM |
| PRMT8 | IC50 = 8.1 ± 0.6 µM | |
| Other PRMTs and 24 other methyltransferases | >100-fold selective for PRMT4 | |
| EZM2302 | Other histone methyltransferases | Broad selectivity |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility of the findings.
Cell Viability Assay (for this compound)
A panel of 89 cancer cell lines was treated with 3 µM this compound for 3 days.[1] Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures intracellular ATP concentration.[1] For dose-response experiments, 12 multiple myeloma cell lines were cultured with varying concentrations of this compound for 6 days before assessing viability.[1]
Cell Cycle Analysis (for this compound)
NCI-H929 multiple myeloma cells were treated with this compound. Following treatment, the cells were harvested, fixed, and stained with a DNA-intercalating dye. The cell cycle distribution (G1, S, and G2/M phases) was then analyzed by flow cytometry.[1]
In Vitro Methyltransferase Assay (for this compound and EZM2302)
The inhibitory activity of the compounds on CARM1/PRMT4 enzymatic activity was determined using biochemical assays.[1][2][5] These assays typically involve incubating the recombinant enzyme with a substrate (e.g., a histone peptide) and the methyl donor S-adenosyl-L-methionine (SAM), in the presence of varying concentrations of the inhibitor. The level of methylation is then quantified, often using radioisotope-labeled SAM or specific antibodies.
Cellular Substrate Methylation Assay (for this compound and EZM2302)
To assess the ability of the inhibitors to block CARM1/PRMT4 activity within cells, specific cell lines (e.g., multiple myeloma cells) were treated with the compounds.[1][6] Following treatment, cell lysates were prepared, and the methylation status of known CARM1 substrates, such as BAF155 and MED12 for this compound, and PABP1 and SmB for EZM2302, was determined by Western blotting using methylation-specific antibodies.[1][6]
In Vivo Tumor Xenograft Studies (for EZM2302)
The anti-tumor efficacy of EZM2302 was evaluated in a multiple myeloma subcutaneous xenograft model.[2][5] RPMI-8226 cells were implanted into immunodeficient mice.[5] Once tumors were established, mice were treated with oral doses of EZM2302, and tumor growth was monitored over time and compared to a vehicle-treated control group.[2][5]
Mandatory Visualization
Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of CARM1/PRMT4. This leads to a reduction in the methylation of its downstream substrates, which are involved in transcriptional regulation and other cellular processes. The inhibition of CARM1 activity ultimately results in G1 cell cycle arrest and a decrease in cancer cell proliferation.
Caption: this compound inhibits CARM1/PRMT4, leading to cell cycle arrest.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for assessing the anti-cancer effects of a small molecule inhibitor like this compound.
Caption: Workflow for preclinical evaluation of anti-cancer compounds.
References
- 1. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Defining the Preclinical Therapeutic Window: A Comparative Analysis of TP-064 and JAK2 Inhibitors
For researchers and drug development professionals, establishing a favorable therapeutic window is a critical milestone in the preclinical validation of a novel cancer therapeutic. This guide provides a comparative analysis of the preclinical data for TP-064, a potent and selective PRMT4 inhibitor, alongside established JAK2 inhibitors—Fedratinib, Momelotinib, and Pacritinib—to offer insights into their respective therapeutic windows.
This comparison focuses on the balance between on-target efficacy and treatment-related toxicity observed in preclinical models. While direct head-to-head studies are limited, this guide synthesizes available data to aid in the evaluation of this compound's potential as a therapeutic agent.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is an enzyme that plays a crucial role in the regulation of gene transcription by methylating histone and non-histone proteins.[1][2][3] In several cancers, including multiple myeloma, the dysregulation of PRMT4 activity has been implicated in disease progression, making it a compelling therapeutic target.[3][4] this compound exerts its anti-cancer effects by inhibiting the methyltransferase activity of PRMT4, which can lead to cell cycle arrest and inhibition of tumor cell proliferation.[4]
In contrast, the comparator drugs—Fedratinib, Momelotinib, and Pacritinib—are inhibitors of the Janus kinase (JAK) family of enzymes, particularly JAK2. The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and its aberrant activation is a hallmark of myeloproliferative neoplasms (MPNs).[5] By inhibiting JAK2, these drugs disrupt downstream signaling, leading to reduced cell proliferation and survival in malignant cells.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and the selected JAK2 inhibitors, focusing on metrics that help define their therapeutic windows. It is important to note the absence of publicly available in vivo efficacy and toxicity data for this compound, a critical gap for a direct therapeutic window comparison. To provide context for a PRMT4 inhibitor, preclinical data for a similar compound, EZM2302, is included.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell-Based Potency (Multiple Myeloma) | Key Selectivity Notes |
| This compound | PRMT4 | < 10 [4] | Inhibition of proliferation in a subset of MM cell lines [4] | >100-fold selective over other PRMTs (except PRMT6 and PRMT8) [4] |
| Fedratinib | JAK2 | 3 | Inhibition of JAK2V617F-driven cell proliferation | Also inhibits FLT3 |
| Momelotinib | JAK1/JAK2 | 11/18 | Inhibition of JAK2-dependent cell proliferation | Also inhibits ACVR1 |
| Pacritinib | JAK2/FLT3 | 23/22 | Inhibition of JAK2 and FLT3 mutant cell lines | |
| EZM2302 | PRMT4 | 6[1] | IC50s < 100 µM in 9 of 15 MM cell lines[1] | Broad selectivity against other histone methyltransferases[6] |
Preclinical In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Efficacy Outcomes |
| This compound | Data not publicly available | N/A | N/A |
| Fedratinib | Murine model of myelofibrosis | Oral | Reduced splenomegaly and normalized blood counts |
| Momelotinib | Murine model of myelofibrosis | Oral | Normalized blood counts and spleen size |
| Pacritinib | Murine xenograft model (AML) | 150 mg/kg, twice daily, oral | Significant tumor growth inhibition |
| EZM2302 | RPMI-8226 mouse xenograft model | 75, 150, and 300 mg/kg, twice per day[1] | Reduced tumor growth and decreased PABP1 methylation in tumor tissue[1] |
Preclinical Toxicity
| Compound | Animal Model | Maximum Tolerated Dose (MTD) / Dose-Limiting Toxicities (DLTs) |
| This compound | Data not publicly available | N/A |
| Fedratinib | Mice | MTD of 680 mg/day (in a phase 1 human study, DLT was reversible hyperamylasemia) |
| Momelotinib | N/A | DLTs in early human studies included headache and asymptomatic hyperlipasemia |
| Pacritinib | N/A | DLTs in a phase 1 human study included diarrhea and thrombocytopenia |
| EZM2302 | N/A | Data not publicly available |
Experimental Protocols
General Methodology for In Vivo Xenograft Studies in Multiple Myeloma
-
Cell Culture: Human multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A predetermined number of cancer cells are injected subcutaneously or orthotopically (e.g., intravenously to mimic disseminated disease) into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (for subcutaneous models) or monitored through bioluminescence imaging.
-
Drug Administration: Once tumors reach a specified size, animals are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to a predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of health. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs may be examined for signs of toxicity.
General Methodology for Determining Maximum Tolerated Dose (MTD) in Mice
-
Animal Strain: A standard mouse strain (e.g., BALB/c or C57BL/6) is used.[7]
-
Dose Escalation: A small cohort of mice is treated with a starting dose of the drug.[7]
-
Observation: Animals are closely monitored for a defined period for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
Dose Increase: If the initial dose is well-tolerated, a new cohort of mice is treated with a higher dose. This process is repeated until signs of dose-limiting toxicity are observed.[7]
-
MTD Definition: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant clinical signs of distress).[7]
Signaling Pathway and Experimental Workflow Visualizations
Figure 1: Simplified PRMT4 Signaling Pathway and the inhibitory action of this compound.
Figure 2: Simplified JAK-STAT Signaling Pathway and the inhibitory action of JAK2 inhibitors.
Figure 3: General experimental workflow for preclinical therapeutic window assessment.
Discussion and Conclusion
The available preclinical data highlights this compound as a potent and selective inhibitor of PRMT4 with clear anti-proliferative effects in multiple myeloma cell lines.[4] Its high selectivity suggests a potential for a favorable safety profile by minimizing off-target effects. However, the current lack of in vivo efficacy and toxicity data for this compound makes a direct comparison of its therapeutic window with the more extensively studied JAK2 inhibitors challenging.
The JAK2 inhibitors Fedratinib, Momelotinib, and Pacritinib have demonstrated preclinical efficacy in relevant myelofibrosis models, leading to their clinical development and, for some, regulatory approval. Their therapeutic windows in preclinical models are defined by a balance between efficacy (e.g., reduction in spleen size and improved blood counts) and dose-limiting toxicities, which are primarily hematological and gastrointestinal.
For this compound to be competitively positioned, future preclinical studies should focus on establishing its in vivo efficacy in relevant cancer models, such as multiple myeloma xenografts. These studies should be designed to concurrently assess toxicity at therapeutically effective doses to clearly define its therapeutic window. The in vivo data for EZM2302, another PRMT4 inhibitor, suggests that this class of compounds can have anti-tumor activity in vivo, providing a positive outlook for this compound.[1][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging roles of protein arginine methyltransferase in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling TP-064
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of TP-064, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4). Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
Compound Information
This compound is a small molecule inhibitor with significant biological activity at nanomolar concentrations, making careful handling imperative to avoid inadvertent exposure.
| Property | Value | Source |
| Molecular Weight | 458.6 g/mol | [1][2] |
| Formula | C₂₈H₃₄N₄O₂ | [1][2] |
| CAS Number | 2080306-20-1 | [1][2][3] |
| Purity | ≥98% | [1][2] |
| Solubility | Soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 100 mM). Also soluble in DMF and Ethanol (up to 30 mg/ml). | [1][3] |
| Storage | Store at -20°C. | [1][2] |
| Stability | ≥ 4 years | [3] |
Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound, a comprehensive approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The required PPE is detailed below.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed immediately upon exiting the designated handling area. |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required. Cuffs should be tucked under the inner glove. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a risk of splashes. |
| Respiratory Protection | N95 Respirator or Higher | When handling the solid compound or preparing solutions, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of aerosols. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
Note: All disposable PPE should be considered contaminated and disposed of as hazardous waste after a single use.
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe use.
Caption: Workflow for the safe handling and use of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | All disposable labware that has come into contact with this compound should be collected in a designated hazardous waste container lined with a chemotherapy waste bag. |
| Liquid Waste (e.g., unused solutions, cell culture media) | Collect all liquid waste containing this compound in a sealed, leak-proof container labeled as hazardous chemical waste. Do not pour down the drain. |
| Contaminated PPE | All used PPE (gloves, gown, respirator) must be disposed of as hazardous waste in a designated container immediately after use. |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area with an appropriate cleaning agent.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
